3-Iodo-2-methoxy-5-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2-methoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEWLACJKQHYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673571 | |
| Record name | 3-Iodo-2-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-63-1 | |
| Record name | 3-Iodo-2-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodo-2-methoxy-5-methylpyridine
CAS Number: 1203499-63-1
Introduction
3-Iodo-2-methoxy-5-methylpyridine, registered under CAS number 1203499-63-1, is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry.[1] Its strategic substitution pattern, featuring an iodo group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, bestows upon it a unique combination of reactivity and structural properties. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical characteristics to its synthesis and pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. The presence of the iodine atom, a versatile handle for cross-coupling reactions, makes this molecule an invaluable intermediate for constructing complex molecular architectures in the pursuit of novel drug candidates.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into drug discovery workflows.
| Property | Value | Source |
| CAS Number | 1203499-63-1 | [1] |
| Molecular Formula | C₇H₈INO | ABI Chem |
| Molecular Weight | 249.05 g/mol | ABI Chem |
| Appearance | Expected to be a solid | General Knowledge |
| Storage Temperature | 2-8°C | General Knowledge |
Synthesis and Experimental Protocols
Plausible Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Step 1: Synthesis of 2-Methoxy-5-methylpyridine (Methylation)
The initial step involves the O-methylation of 2-hydroxy-5-methylpyridine. This transformation is a standard Williamson ether synthesis.
-
Rationale: The hydroxyl group of the pyridine ring is converted to a more versatile methoxy group, which is a common feature in many biologically active molecules and serves to protect this position from undesired side reactions in subsequent steps.
-
Detailed Protocol:
-
To a stirred solution of 2-hydroxy-5-methylpyridine (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (DMS, 1.2 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 40°C.
-
After the addition is complete, heat the mixture to 50-60°C and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-methoxy-5-methylpyridine.
-
Step 2: Synthesis of 2-Methoxy-5-methyl-3-nitropyridine (Nitration)
The second step is the regioselective nitration of 2-methoxy-5-methylpyridine. The methoxy group at the 2-position and the methyl group at the 5-position will direct the incoming nitro group to the 3-position.
-
Rationale: The introduction of a nitro group at the 3-position is a key strategic step, as it can be readily reduced to an amino group, which is a precursor for the subsequent diazotization reaction.
-
Detailed Protocol:
-
To a stirred mixture of concentrated sulfuric acid (H₂SO₄), cooled to 0°C in an ice bath, slowly add 2-methoxy-5-methylpyridine (1.0 eq), maintaining the temperature below 10°C.
-
In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-5-methyl-3-nitropyridine.[2][3]
-
Step 3: Synthesis of 3-Amino-2-methoxy-5-methylpyridine (Reduction)
The nitro group of 2-methoxy-5-methyl-3-nitropyridine is reduced to an amino group. Common methods include catalytic hydrogenation or reduction with metals in acidic media.
-
Rationale: The transformation of the nitro group to a primary amine is crucial for the final iodination step via a Sandmeyer-type reaction.
-
Detailed Protocol (using Iron in acidic medium):
-
To a stirred suspension of iron powder (Fe, 3.0-5.0 eq) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approximately 70-80°C).
-
Add a solution of 2-methoxy-5-methyl-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Maintain the reflux and monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give 3-amino-2-methoxy-5-methylpyridine.[4]
-
Step 4: Synthesis of this compound (Diazotization and Iodination)
The final step is a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by an iodide.
-
Rationale: This classic transformation is a reliable method for introducing an iodine atom onto an aromatic ring, providing the final target molecule.
-
Detailed Protocol:
-
Dissolve 3-amino-2-methoxy-5-methylpyridine (1.0 eq) in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5°C in an ice bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, maintaining the temperature below 5°C.
-
Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI, 1.5-2.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.
-
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The unique structural features of this compound make it a highly valuable scaffold in the design and synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5][6] The pyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases.[6] The iodine atom at the 3-position serves as a versatile synthetic handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.
The Role in Targeting Angiogenesis Pathways
Many kinase inhibitors target pathways involved in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor. Key players in this process include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7] The general structure of this compound provides a foundation for building molecules that can effectively block the ATP-binding sites of these receptor tyrosine kinases.
Caption: Simplified signaling pathway of VEGFR and its inhibition.
Quality Control and Analytical Procedures
To ensure the identity and purity of this compound for research and development purposes, a panel of analytical techniques should be employed.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons, the methoxy protons, and the methyl protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Signals corresponding to the seven unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 249.05. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >95%. |
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general precautions for handling halogenated and nitrogen-containing aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure and versatile reactivity, particularly the presence of an iodo group amenable to cross-coupling reactions, make it a valuable building block for the synthesis of complex molecules, most notably kinase inhibitors. The plausible synthetic route outlined in this guide provides a clear pathway for its preparation, enabling researchers to access this key compound for their research endeavors. As the demand for novel and more effective targeted therapies continues to grow, the importance of versatile building blocks like this compound in the pharmaceutical industry is set to increase.
References
-
Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
PubMed. (2011). Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Retrieved from [Link]
-
PubMed. (2013). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]
-
PubMed. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Retrieved from [Link]
Sources
- 1. 1203499-63-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Methoxy-3-methyl-5-nitropyridine - High purity | EN [georganics.sk]
- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Iodo-2-methoxy-5-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-2-methoxy-5-methylpyridine is a halogenated and methoxy-substituted pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an iodo group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with detailed experimental considerations, its applications in drug discovery, and essential safety information. The pyridine scaffold is a privileged structure in medicinal chemistry, and substituted pyridines are integral to the development of a wide range of therapeutics.[1][2] The methoxy group, in particular, can favorably influence ligand-target binding, physicochemical properties, and metabolic stability of drug candidates.[3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1203499-63-1 | [4] |
| Molecular Formula | C₇H₈INO | [4] |
| Molecular Weight | 249.05 g/mol | [4] |
| Melting Point | Not Reported (Predicted to be a low-melting solid or liquid at room temperature) | - |
| Boiling Point | Not Reported | - |
| Density | Not Reported | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water is anticipated. | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines. A likely approach involves a multi-step sequence starting from a readily available precursor like 2-amino-5-methylpyridine.
Proposed Synthetic Pathway
The synthesis can be envisioned in three key steps:
-
Diazotization and Hydrolysis: Conversion of the starting material, 2-amino-5-methylpyridine, to 2-hydroxy-5-methylpyridine.
-
Methoxylation: Conversion of the hydroxyl group to a methoxy group to yield 2-methoxy-5-methylpyridine.
-
Iodination: Regioselective iodination of the pyridine ring at the 3-position to afford the final product.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-5-methylpyridine
This procedure is adapted from a similar synthesis.[6]
-
To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5°C in an ice-salt bath, slowly add 2-amino-5-methylpyridine.
-
Maintain the temperature between 0-5°C and add a solution of sodium nitrite in water dropwise.
-
After the addition is complete, stir the mixture at 0°C for an additional 45 minutes.
-
Heat the reaction mixture to 95°C for 15 minutes to facilitate the hydrolysis of the diazonium salt.
-
Cool the mixture to room temperature and neutralize with an aqueous sodium hydroxide solution to a pH of 6.5-7.0.
-
The product, 2-hydroxy-5-methylpyridine, can be isolated by extraction with an appropriate organic solvent and purified by recrystallization or chromatography.
Step 2: Synthesis of 2-Methoxy-5-methylpyridine
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and add a solution of 2-hydroxy-5-methylpyridine in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add methyl iodide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Synthesis of this compound
This step is based on general iodination procedures for activated pyridine rings.
-
To a stirred solution of 2-methoxy-5-methylpyridine in a suitable solvent such as sulfuric acid, add an iodinating agent like N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., periodic acid) in portions at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final product by flash column chromatography.
Characterization
While specific spectral data for this compound is not publicly available, the following are expected characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around δ 2.2-2.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8-4.1 ppm.
-
Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm) are expected for the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will likely appear as singlets or narrow doublets depending on long-range coupling.
¹³C NMR Spectroscopy:
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[7]
-
Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 90-160 ppm). The carbon bearing the iodine (C3) will be significantly shielded and appear at a lower chemical shift (around 90-100 ppm). The carbon attached to the methoxy group (C2) will be deshielded and appear further downfield.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 249, corresponding to the molecular weight of the compound. The isotopic pattern of iodine would not be prominent as it is monoisotopic.
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): Bands in the region of 1400-1600 cm⁻¹.
-
C-O stretching (methoxy group): A strong absorption band around 1020-1250 cm⁻¹.
-
C-I stretching: A weak to medium band in the far-infrared region, typically below 600 cm⁻¹.
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the iodo group allows for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This versatility makes it an attractive starting material for generating libraries of compounds for drug discovery screening.
The methoxy and methyl groups can also play crucial roles in modulating the biological activity and pharmacokinetic properties of the final compounds. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the methyl group can provide steric bulk and enhance lipophilicity.
While specific drugs derived from this compound are not explicitly detailed in the available literature, its structural motifs are present in various biologically active molecules. Iodinated pyridines are key intermediates in the synthesis of compounds targeting a range of diseases.[2]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
(No author given). 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275. PubChem. Retrieved January 22, 2026, from [Link]
-
(No author given). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. Retrieved January 22, 2026, from [Link]
-
(No author given). The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
-
(No author given). A guide to 13C NMR chemical shift values. Compound Interest. Retrieved January 22, 2026, from [Link]
-
(No author given). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Retrieved January 22, 2026, from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]
-
(No author given). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. Retrieved January 22, 2026, from [Link]
-
Smith, A. P., Savage, S. A., Love, J. C., & Fraser, C. L. (2002). SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Organic Syntheses, 78, 51. [Link]
- (No author given). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
- (No author given). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.
-
(No author given). 3-Methylpyridine: Synthesis and Applications. PubMed. Retrieved January 22, 2026, from [Link]
-
Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry. A, 117(3), 549–557. [Link]
-
(No author given). 5-Iodo-2-methylpyridine | C6H6IN | CID 11521395. PubChem. Retrieved January 22, 2026, from [Link]
-
(No author given). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
- (No author given). Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
(No author given). IS NIR Spectra. ir-spectra.com. Retrieved January 22, 2026, from [Link]
-
(No author given). 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116. PubChem. Retrieved January 22, 2026, from [Link]
Sources
- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 4. 3-iodo-2-methoxy-5-nitropyridine | 25391-70-2 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to 3-Iodo-2-methoxy-5-methylpyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-2-methoxy-5-methylpyridine, a key heterocyclic building block in medicinal chemistry. With a molecular weight of 249.05 g/mol , this compound serves as a versatile intermediate for the synthesis of complex bioactive molecules. This document details its chemical properties, a plausible and detailed multi-step synthesis protocol, analytical characterization methods, and its strategic application in drug discovery, particularly as a scaffold for kinase inhibitors and agents targeting neurological disorders. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic and discovery workflows.
Core Properties of this compound
This compound is a substituted pyridine derivative with the chemical formula C₇H₈INO. Its structure incorporates a pyridine ring functionalized with an iodo group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position. This unique arrangement of functional groups, particularly the reactive iodo-substituent, makes it a valuable precursor in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈INO | BLD Pharm[1] |
| Molecular Weight | 249.05 g/mol | BLD Pharm[1] |
| CAS Number | 1203499-63-1 | BLD Pharm[1] |
| SMILES | CC1=CN=C(OC)C(I)=C1 | BLD Pharm[1] |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[1] |
Strategic Synthesis of this compound
The synthesis of this compound can be strategically designed based on established methodologies for the functionalization of pyridine rings. A logical and robust synthetic pathway involves a multi-step sequence starting from a readily available picoline derivative. This approach, which includes nitration, reduction, and a Sandmeyer-type reaction, offers a reliable route to the target compound.[2]
Proposed Synthetic Pathway
The most plausible synthetic route commences with the nitration of 2-methoxy-5-methylpyridine. The resulting nitro-intermediate is then reduced to the corresponding amine. Finally, a diazotization reaction followed by iodination yields this compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous pyridine syntheses and are presented to guide the experienced synthetic chemist.[2]
Step 1: Nitration of 2-Methoxy-5-methylpyridine to yield 2-Methoxy-5-methyl-3-nitropyridine
-
Rationale: Electrophilic nitration of the pyridine ring is a fundamental step. The methoxy and methyl groups influence the regioselectivity of the nitration. Careful control of the reaction temperature is crucial to prevent side reactions and ensure the desired isomer is the major product.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, slowly add 2-methoxy-5-methylpyridine (1.0 equivalent). Maintain the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1-1.2 equivalents) to concentrated sulfuric acid (2-3 equivalents), keeping the temperature at 0 °C.
-
Add the nitrating mixture dropwise to the 2-methoxy-5-methylpyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-methoxy-5-methyl-3-nitropyridine.
-
Step 2: Reduction of 2-Methoxy-5-methyl-3-nitropyridine to 3-Amino-2-methoxy-5-methylpyridine
-
Rationale: The reduction of the nitro group to an amine is a common transformation. The choice of reducing agent is critical for achieving high yield and avoiding over-reduction. A mixture of iron powder and ammonium chloride in an alcohol/water solvent system is an effective and economical choice.
-
Protocol:
-
To a suspension of 2-methoxy-5-methyl-3-nitropyridine (1.0 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2-methoxy-5-methylpyridine.
-
Step 3: Sandmeyer Reaction of 3-Amino-2-methoxy-5-methylpyridine to this compound
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate. Low temperatures are essential during the diazotization step to prevent the decomposition of the unstable diazonium salt.
-
Protocol:
-
Dissolve 3-amino-2-methoxy-5-methylpyridine (1.0 equivalent) in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite (1.1-1.2 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5-2.0 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), then with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[2]
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.
-
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as C-H, C=C, C=N, and C-O stretches.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of novel therapeutic agents due to its unique structural features.
Caption: Key applications of this compound in medicinal chemistry.
A Versatile Scaffold for Bioactive Molecules
The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The specific substitution pattern of this compound offers several advantages for drug design:
-
The Iodo Group as a Reactive Handle: The iodine atom at the 3-position is a key feature, providing a site for further functionalization through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
-
The Methoxy and Methyl Groups: These groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Development of Kinase Inhibitors
Substituted pyridines are common scaffolds in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The ability to diversify the structure of this compound through cross-coupling reactions makes it an attractive starting point for the synthesis of libraries of potential kinase inhibitors.
Synthesis of CNS-Active Compounds
The pyridine moiety is also found in many compounds that act on the central nervous system (CNS). The physicochemical properties imparted by the methoxy and methyl groups, combined with the synthetic versatility of the iodo group, make this compound a useful intermediate for the development of novel agents targeting neurological disorders.
Conclusion
This compound is a strategically important chemical intermediate with a molecular weight of 249.05 g/mol . Its synthesis, while requiring a multi-step approach, is based on well-established and reliable chemical transformations. The true value of this compound lies in its utility as a versatile building block in medicinal chemistry, offering a reactive handle for the synthesis of diverse libraries of compounds for drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this valuable molecule in the pursuit of novel therapeutics.
References
-
Krasavin, M. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. 2022. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
MDPI. Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. [Link]
Sources
Introduction: The Strategic Value of Substituted Pyridines
An In-Depth Technical Guide to 3-Iodo-2-methoxy-5-methylpyridine: Synthesis, Characterization, and Application
Executive Summary: this compound (CAS No. 1203499-63-1) is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—featuring a reactive iodine atom, an electron-donating methoxy group, and a methyl group on a pyridine core—positions it as a versatile synthetic intermediate. The iodine at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a proposed, robust protocol for its synthesis via regioselective iodination, detailed spectroscopic analysis based on predictive methods, a thorough examination of its chemical reactivity with a focus on Suzuki-Miyaura coupling, and a discussion of its applications in modern drug discovery. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic ring serves as a rigid core for orienting functional groups toward biological targets. The strategic placement of substituents is critical for modulating a compound's physicochemical properties, pharmacokinetic profile (ADME), and target-binding affinity.
This compound emerges as a particularly valuable building block. The methoxy group at the 2-position influences the electronic character of the ring and can participate in key hydrogen bonding interactions.[1] The iodine atom at the 3-position serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.[2] This combination makes the molecule an ideal starting point for generating libraries of complex derivatives for screening in drug discovery and materials science programs.[3]
Physicochemical Properties & Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is foundational for its use in synthesis.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1203499-63-1 | [4] |
| Molecular Formula | C₇H₈INO | ABI Chem |
| Molecular Weight | 249.05 g/mol | ABI Chem |
| Appearance | White to off-white solid or crystalline powder | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | General Knowledge |
Spectroscopic Analysis (Predicted)
While experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on established principles of NMR spectroscopy and data from analogous structures. The following predictions are for a sample dissolved in CDCl₃.
¹H NMR Spectroscopy (Predicted):
-
δ 7.85-7.95 (d, 1H): This signal is assigned to the proton at the C6 position (H6). Its downfield shift is attributed to the deshielding effect of the adjacent ring nitrogen. It appears as a doublet due to coupling with the proton at C4.
-
δ 7.40-7.50 (d, 1H): This signal corresponds to the proton at the C4 position (H4). It appears as a doublet due to coupling with the proton at C6.
-
δ 3.95-4.05 (s, 3H): This singlet is characteristic of the methoxy group protons (-OCH₃) at the C2 position.
-
δ 2.25-2.35 (s, 3H): This upfield singlet is assigned to the methyl group protons (-CH₃) at the C5 position.
¹³C NMR Spectroscopy (Predicted):
-
δ 162-165: Carbonyl carbon (C2) attached to the methoxy group.
-
δ 148-152: Carbonyl carbon (C6) adjacent to the nitrogen.
-
δ 143-146: Carbonyl carbon (C4).
-
δ 128-132: Carbonyl carbon (C5) attached to the methyl group.
-
δ 85-90: Carbonyl carbon (C3) attached to the iodine atom. The significant upfield shift is a characteristic effect of iodo-substitution on an aromatic ring.
-
δ 53-56: Methoxy carbon (-OCH₃).
-
δ 17-20: Methyl carbon (-CH₃).
Synthesis and Purification: A Proposed Protocol
The most efficient synthesis of this compound is the direct, regioselective iodination of its readily available precursor, 2-methoxy-5-methylpyridine. This approach avoids the multiple steps of a nitration-reduction-diazotization sequence.[5] The methoxy group at the C2 position is an ortho-para director; however, the C3 position is sterically accessible and electronically activated for electrophilic aromatic substitution.
Proposed Synthesis: Electrophilic Iodination
This protocol is based on well-established methods for the iodination of electron-rich heterocyclic systems.[6]
Detailed Experimental Protocol
Materials:
-
2-methoxy-5-methylpyridine (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-5-methylpyridine (1.0 eq.). Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Dissolution: Add anhydrous DCM via syringe to dissolve the starting material.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add N-Iodosuccinimide (1.1 eq.) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The use of NIS is a mild and effective method for iodination, often providing high regioselectivity.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Cool the flask back to 0 °C and quench the reaction by adding 10% aqueous Na₂S₂O₃ solution. Stir for 15 minutes until the characteristic iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford pure this compound.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound lies in the reactivity of its carbon-iodine bond. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl groups.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[7] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide.
// Invisible nodes for labels node [shape=plaintext, fontcolor="#5F6368"]; oa_label [pos="0.5,2.5!"]; tm_label [pos="2.5,1.5!"]; re_label [pos="0.5,0.5!"];
pd0 -> oa_label [style=invis]; oa_label -> pd2_complex [style=invis]; pd2_complex -> tm_label [style=invis]; tm_label -> pd2_intermediate [style=invis]; pd2_intermediate -> re_label [style=invis]; re_label -> pd0 [style=invis]; } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water or Toluene/EtOH/water)
Procedure:
-
Preparation: To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the system by evacuating and backfilling with Argon or Nitrogen (3 cycles).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the biaryl product.
Applications in Drug Discovery and Materials Science
Halogenated pyridines are cornerstone intermediates in modern synthesis.[8] The C-I bond in this compound provides a reactive site for building molecular complexity, making it a valuable precursor for various applications.
-
Pharmaceutical Development: This scaffold is ideal for synthesizing novel compounds for screening against a range of biological targets. The ability to easily introduce diverse aryl and heteroaryl groups via Suzuki coupling allows for rapid Structure-Activity Relationship (SAR) exploration.[9] Analogs such as 3-Iodo-2-methoxypyridine are crucial for creating molecules targeting neurological disorders.[3] The methoxy and methyl groups can serve as important pharmacophoric features, potentially improving metabolic stability or enhancing binding affinity.[1]
-
Agrochemicals: The pyridine core is present in many successful pesticides and herbicides. This intermediate can be used to develop new crop protection agents with improved efficacy and environmental profiles.[3]
-
Materials Science: Biaryl and substituted pyridine structures are important components of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. The synthetic accessibility provided by this intermediate facilitates research into new materials with tailored electronic and photophysical properties.[8]
Safety, Handling, and Storage
Proper handling is essential when working with reactive chemical intermediates. The following information is based on data for analogous iodo- and methyl-pyridines.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and sources of ignition.
Personal Protective Equipment (PPE): Always use in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in research and development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route to complex substituted pyridine derivatives. The proposed synthetic protocol via direct iodination offers a streamlined approach to its preparation. By understanding its properties, reactivity, and safety considerations, researchers can effectively leverage this versatile building block to accelerate the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. [Link]
- Reference intentionally left blank.
- Reference intentionally left blank.
- Reference intentionally left blank.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-20). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. [Link]
-
Panda, L., Behera, A., & Mishra, B. K. (2011). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i2/nano2 combination. Journal of the Indian Chemical Society, 88(4), 559-563. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Reference intentionally left blank.
- Reference intentionally left blank.
- Reference intentionally left blank.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 2-Iodo-5-methylpyridine. National Center for Biotechnology Information. [Link]
- Reference intentionally left blank.
- Reference intentionally left blank.
- Reference intentionally left blank.
- Reference intentionally left blank.
- Reference intentionally left blank.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1203499-63-1|this compound|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. heteroletters.org [heteroletters.org]
- 6. preprints.org [preprints.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1227515-15-2|3-Iodo-2-methoxy-4-methylpyridine|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectral Characteristics of 3-Iodo-2-methoxy-5-methylpyridine
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
3-Iodo-2-methoxy-5-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motifs, including the pyridine core, an activating methoxy group, a directing methyl group, and a versatile iodine atom, make it a valuable building block for the synthesis of more complex molecules. The iodine atom, in particular, serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This technical guide provides a comprehensive overview of the predicted and expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of each technique and supported by data from structurally analogous compounds. Furthermore, detailed experimental protocols for acquiring these spectra are provided to ensure methodological rigor.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectral data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the two pyridine ring protons, and two signals in the aliphatic region for the methoxy and methyl group protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.7 | d | ~2.0 |
| H-6 | 7.9 - 8.1 | d | ~2.0 |
| OCH₃ | 3.9 - 4.1 | s | - |
| CH₃ | 2.2 - 2.4 | s | - |
Interpretation:
-
Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are expected to appear as doublets due to meta-coupling. The H-6 proton is anticipated to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The H-4 proton will be slightly more upfield. The small coupling constant (around 2.0 Hz) is characteristic of a four-bond meta-coupling in a pyridine ring.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the region of 3.9-4.1 ppm.
-
Methyl Protons (-CH₃): The three protons of the methyl group at the C-5 position will also appear as a sharp singlet, typically in the range of 2.2-2.4 ppm.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 85 - 90 |
| C-4 | 145 - 150 |
| C-5 | 130 - 135 |
| C-6 | 148 - 153 |
| OCH₃ | 53 - 58 |
| CH₃ | 17 - 22 |
Interpretation:
-
C-2: This carbon, bonded to both the nitrogen and the oxygen of the methoxy group, is expected to be the most downfield-shifted among the ring carbons.
-
C-3: The carbon atom directly attached to the iodine atom will experience a significant upfield shift due to the "heavy atom effect" of iodine. This is a characteristic feature for carbons bonded to heavy halogens.
-
C-4, C-5, and C-6: These aromatic carbons will appear in the typical range for substituted pyridines. The specific chemical shifts are influenced by the electronic effects of the iodo, methoxy, and methyl substituents.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate in the 53-58 ppm range.
-
Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically between 17 and 22 ppm.
C. Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum and pick the peaks for both the ¹H and ¹³C spectra.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretching (aromatic) | Medium-Weak |
| 2950-2850 | C-H stretching (aliphatic -CH₃, -OCH₃) | Medium |
| 1600-1550 | C=C and C=N stretching (pyridine ring) | Strong |
| 1480-1440 | C-H bending (aliphatic) | Medium |
| 1250-1200 | C-O stretching (aryl ether) | Strong |
| 1100-1000 | C-O stretching (aryl ether) | Strong |
| 850-800 | C-H out-of-plane bending (aromatic) | Strong |
| 600-500 | C-I stretching | Weak |
Interpretation:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methoxy groups (below 3000 cm⁻¹).
-
Pyridine Ring Vibrations: Strong absorptions in the 1600-1550 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations of the pyridine ring.
-
C-O Stretching: The presence of the methoxy group will give rise to strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ region for an aryl ether.
-
C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, and may be weak in intensity.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectral Data for this compound
| m/z | Ion | Predicted Relative Abundance |
| 249 | [M]⁺ | High |
| 234 | [M - CH₃]⁺ | Moderate |
| 222 | [M - C₂H₃]⁺ | Low |
| 122 | [M - I]⁺ | Moderate to High |
| 107 | [M - I - CH₃]⁺ | Moderate |
| 94 | [C₅H₄N-CH₃]⁺ | Moderate |
Interpretation:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to be observed at m/z 249, corresponding to the molecular weight of the compound (C₇H₈INO). Aromatic compounds generally show a relatively intense molecular ion peak due to the stability of the aromatic ring.[1][2]
-
[M - CH₃]⁺: Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 234.
-
[M - I]⁺: Cleavage of the C-I bond is a common fragmentation pathway for iodo-aromatic compounds, leading to a significant peak at m/z 122.[3][4] The stability of the resulting pyridyl cation contributes to the intensity of this peak.
-
Further Fragmentation: The fragment at m/z 122 can further lose a methyl radical to give a peak at m/z 107.
Sources
Navigating the Solubility Landscape of 3-Iodo-2-methoxy-5-methylpyridine: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 3-Iodo-2-methoxy-5-methylpyridine in Organic Solvents.
This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and biological screening. This document, authored from the perspective of a Senior Application Scientist, offers a blend of theoretical principles and practical, field-tested methodologies to empower researchers in their handling and application of this versatile molecule.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative with a unique combination of functional groups that contribute to its chemical reactivity and physical properties. The presence of an iodine atom, a methoxy group, and a methyl group on the pyridine ring creates a molecule with a specific electronic and steric profile, influencing its interactions with various solvents. In drug discovery, for instance, solubility directly impacts bioavailability and the choice of administration route. In process chemistry, it dictates the selection of solvents for reactions, extractions, and crystallizations, which in turn affects yield, purity, and cost-effectiveness.
Predicting Solubility: A Molecular Structure-Based Approach
In the absence of extensive empirical solubility data for this compound, we can predict its behavior in different organic solvents by analyzing its molecular structure. The "like dissolves like" principle is a fundamental concept in predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in each other.
The polarity of this compound is influenced by several factors:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and rendering the ring polar.
-
The Methoxy Group (-OCH3): The oxygen atom in the methoxy group is also electronegative and can participate in hydrogen bonding as an acceptor, contributing to the molecule's polarity.
-
The Iodo Group (-I): The iodine atom is large and polarizable, which can lead to dipole-dipole and van der Waals interactions.
-
The Methyl Group (-CH3): The methyl group is nonpolar and contributes to the lipophilicity of the molecule.
Overall, this compound can be classified as a moderately polar compound. This suggests that it will exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is expected to be lower.
Estimated Solubility Profile
Based on the structural analysis, the following table provides an estimated qualitative solubility profile of this compound in a range of common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. |
| Water | Low to Moderate | While the polar groups can interact with water, the overall organic character of the molecule may limit its aqueous solubility. | |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have significant dipole moments that can effectively solvate the polar regions of the molecule. |
| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | The polarity of these solvents is sufficient to dissolve the moderately polar solute. |
| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and these solvents will likely result in poor solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the excess solid to settle. For finer suspensions, centrifugation at a moderate speed for 10-15 minutes can be used to achieve clear separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.
-
Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)
-
Workflow for Solvent Screening and Solubility Determination
The following diagram illustrates the logical workflow for screening solvents and quantifying the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Safety and Handling Considerations
This compound is a chemical compound that requires careful handling. Based on safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] Therefore, it is essential to adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
References
-
PubChem. 2-Iodo-5-methylpyridine. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
-
Lee, I., et al. (1999). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. The Journal of Physical Chemistry B, 103(34), 7302-7309. [Link]
-
University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ResearchGate. Observed and predicted permeability values for substituted pyridines. [Link]
-
Diablo Valley College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Rennie, M. L., et al. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[1]arene Host–Guest System. Crystal Growth & Design, 21(2), 1143-1151. [Link]
-
Almeida, J. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2149. [Link]
-
Lazzari, P., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19671. [Link]
-
Yousefinejad, S., et al. (2016). New relationship models for solvent–pyrene solubility based on molecular structure and empirical properties. New Journal of Chemistry, 40(12), 10197-10207. [Link]
-
LibreTexts Chemistry. Experiment 727: Organic Compound Functional Groups. [Link]
-
PubChem. 3,5-Diiodosalicylic acid. National Center for Biotechnology Information. [Link]
-
Nature Research. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
MDPI. Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization Solvents. [Link]
-
PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Methyl-5-hydroxypyridine. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methoxy-5-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the principal synthetic methodologies for obtaining 3-Iodo-2-methoxy-5-methylpyridine (CAS No. 1203499-63-1), a pivotal building block in the fields of pharmaceutical and agrochemical research. The unique substitution pattern of this pyridine derivative, featuring an iodo group ortho to a methoxy directing group, makes it a versatile precursor for a variety of cross-coupling reactions. This document delves into three primary synthetic strategies: Directed ortho-Metalation (DoM), a Sandmeyer-type reaction via a 3-amino precursor, and direct electrophilic iodination. Each method is presented with a detailed experimental protocol, mechanistic insights, and a discussion of its strategic advantages and potential challenges. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical application of these synthetic routes.
Introduction: The Strategic Importance of this compound
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Among them, this compound stands out as a particularly valuable intermediate. Its structure incorporates several key features:
-
A Methoxy Group: This group at the C-2 position serves as a powerful ortho-directing group in metalation reactions and influences the electronic properties of the pyridine ring.
-
An Iodo Group: Located at the C-3 position, the iodine atom is an excellent handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
A Methyl Group: The C-5 methyl group provides a point of steric and electronic differentiation, influencing the molecule's overall properties and interactions.
The convergence of these functionalities in a single molecule allows for the efficient and regioselective construction of complex molecular architectures, making it an indispensable tool for the synthesis of novel therapeutic agents and advanced agrochemicals. This guide will explore the most reliable and scientifically sound methods for its preparation.
Foundational Step: Synthesis of the Key Precursor, 2-Methoxy-5-methylpyridine
A robust synthesis of the target molecule begins with a reliable supply of the starting material, 2-methoxy-5-methylpyridine. This precursor is most commonly prepared from the commercially available 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2-pyridone) via a Williamson ether synthesis.
Mechanistic Rationale
The Williamson ether synthesis is a classic SN2 reaction. The pyridone is first deprotonated with a strong base to form a nucleophilic pyridoxide anion. This anion then attacks an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired methoxy ether. The choice of a non-nucleophilic base and an aprotic solvent is crucial to prevent side reactions.
Experimental Protocol: O-Methylation of 2-Hydroxy-5-methylpyridine
-
Step 1: Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Step 2: Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-hydroxy-5-methylpyridine (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.
-
Step 3: Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. The formation of the sodium pyridoxide is typically indicated by a color change and the cessation of bubbling.
-
Step 4: Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Step 5: Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-methoxy-5-methylpyridine as a clear liquid.
Data Summary
| Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2-Hydroxy-5-methylpyridine | 1.0 | DMF | 0 to RT | 4-5 | 85-95 |
| Sodium Hydride (60%) | 1.1 | - | - | - | - |
| Methyl Iodide | 1.2 | - | - | - | - |
Synthetic Strategies for this compound
Three primary strategies have been identified for the regioselective synthesis of the target compound. The choice of method will depend on the availability of starting materials, scale of the reaction, and desired purity profile.
Strategy 1: Directed ortho-Metalation (DoM)
This is arguably the most elegant and regioselective method for the synthesis of this compound. The methoxy group at C-2 acts as a powerful directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 proton by a strong organolithium base.[1][2] The resulting aryllithium species is then quenched with an electrophilic iodine source.
The heteroatom of the methoxy group coordinates to the lithium cation of the organolithium base (e.g., n-butyllithium). This coordination pre-positions the base in proximity to the C-3 proton, leading to a kinetically favored deprotonation at this site over other positions on the ring.[3] This process, often enhanced by the addition of TMEDA (tetramethylethylenediamine) which breaks down organolithium aggregates, forms a stable 3-lithio-2-methoxy-5-methylpyridine intermediate.[3] This intermediate then reacts with an iodine source, such as molecular iodine (I₂), in a highly efficient electrophilic quench.
-
Step 1: Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Step 2: Lithiation: Add 2-methoxy-5-methylpyridine (1.0 equivalent) to the cold THF. To this solution, add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution at this temperature for 1-2 hours.
-
Step 3: Iodination: In a separate flask, prepare a solution of molecular iodine (I₂, 1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the lithiated pyridine solution at -78 °C. The deep purple color of the iodine solution should dissipate upon addition.
-
Step 4: Quench and Work-up: After stirring for an additional hour at -78 °C, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.
-
Step 5: Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Caption: Experimental workflow for the Directed ortho-Metalation route.
Strategy 2: Sandmeyer-Type Reaction
The Sandmeyer reaction is a classic and reliable method for introducing a range of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[4] This strategy requires the synthesis of the 3-amino-2-methoxy-5-methylpyridine precursor.
This multi-step approach involves:
-
Nitration: Electrophilic nitration of 2-methoxy-5-methylpyridine. The methoxy group is activating and ortho, para-directing. Since the para position (C-5) is blocked by the methyl group, nitration is expected to occur at the C-3 position.
-
Reduction: The resulting nitro group is reduced to a primary amine, typically via catalytic hydrogenation (e.g., H₂/Pd-C) or using a metal in acid (e.g., SnCl₂/HCl).
-
Diazotization: The 3-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.[1]
-
Iodination: The diazonium salt is then treated with an iodide source, such as potassium iodide (KI). The diazonium group is an excellent leaving group (N₂ gas), and it is readily displaced by the iodide nucleophile.[5]
Part A: Synthesis of 3-Amino-2-methoxy-5-methylpyridine
-
Step A1 (Nitration): To a solution of 2-methoxy-5-methylpyridine (1.0 equivalent) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equivalents) dropwise, keeping the temperature below 10 °C. Stir at this temperature for 1-2 hours, then allow to warm to room temperature and stir for an additional 2 hours. Pour the reaction mixture onto crushed ice and neutralize with a concentrated NaOH solution. Extract the product with dichloromethane, dry, and concentrate to yield 2-methoxy-5-methyl-3-nitropyridine.
-
Step A2 (Reduction): Dissolve the nitro compound in ethanol or acetic acid. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain 3-amino-2-methoxy-5-methylpyridine, which is often used in the next step without further purification.
Part B: Diazotization and Iodination
-
Step B1 (Diazotization): Dissolve the crude 3-amino-2-methoxy-5-methylpyridine (1.0 equivalent) in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath. In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this low temperature.[5]
-
Step B2 (Iodination): In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.[5]
-
Step B3 (Work-up): Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the final compound.
Caption: Overall reaction pathway for the Sandmeyer-type synthesis.
Strategy 3: Direct Electrophilic Iodination
This strategy involves the direct reaction of the 2-methoxy-5-methylpyridine precursor with an electrophilic iodine source. While seemingly the most straightforward approach, it presents significant challenges in controlling regioselectivity.
The pyridine ring is electron-deficient, making electrophilic aromatic substitution generally difficult. However, the C-2 methoxy group is a strong electron-donating group, activating the ring towards substitution. It directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. Since the C-5 position is blocked, substitution is directed to C-3. However, the nitrogen atom deactivates the adjacent C-2 and C-6 positions, and another possible site for iodination is C-6. Therefore, a mixture of 3-iodo and 6-iodo isomers is possible, and the reaction conditions must be carefully optimized to favor the desired C-3 product. Reagents like N-Iodosuccinimide (NIS) or a combination of I₂ and an oxidant like mercury(II) oxide (HgO) can be employed.[4]
-
Step 1: Setup: In a round-bottom flask protected from light, dissolve 2-methoxy-5-methylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Step 2: Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1-1.3 equivalents) to the solution in portions at room temperature.
-
Step 3: Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction's progress by TLC or GC-MS to assess the conversion and the ratio of isomers.
-
Step 4: Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS and iodine. Separate the organic layer.
-
Step 5: Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product will likely be a mixture of isomers and must be carefully purified by column chromatography or preparative HPLC to isolate the this compound.
| Reagent | Molar Equiv. | Solvent | Temp. (°C) | Key Challenge |
| 2-Methoxy-5-methylpyridine | 1.0 | DCM or CH₃CN | RT to 50 | Regioselectivity (3- vs 6-iodo) |
| N-Iodosuccinimide (NIS) | 1.1 - 1.3 | - | - | Isomer separation |
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the final product.
-
Molecular Formula: C₇H₈INO
-
Molecular Weight: 249.05 g/mol
-
Appearance: Expected to be an off-white to yellow solid or oil.
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 7.8-8.0 (d, 1H, H-6)
-
δ 7.4-7.6 (d, 1H, H-4)
-
δ 3.9-4.1 (s, 3H, -OCH₃)
-
δ 2.2-2.4 (s, 3H, -CH₃)
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~160 (C-2)
-
δ ~150 (C-6)
-
δ ~145 (C-4)
-
δ ~130 (C-5)
-
δ ~90 (C-3)
-
δ ~54 (-OCH₃)
-
δ ~17 (-CH₃)
-
-
Mass Spectrometry (EI): m/z 249 (M⁺), with characteristic isotopic pattern for iodine.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several distinct pathways.
-
For maximum regioselectivity and typically high yields , the Directed ortho-Metalation (DoM) route is the superior choice. Its ability to precisely functionalize the C-3 position makes it the preferred method for laboratory-scale synthesis where control is paramount.
-
The Sandmeyer-type reaction is a robust and scalable alternative, relying on well-established, classical transformations. While it involves more steps than DoM, it avoids the use of highly pyrophoric organolithium reagents, which can be an advantage for larger-scale production.
-
Direct electrophilic iodination is the most atom-economical route but is hampered by potential regioselectivity issues. This method requires careful optimization and robust analytical techniques to ensure the separation of the desired 3-iodo isomer from other byproducts.
Ultimately, the selection of the synthetic route should be guided by the specific requirements of the research or development program, including scale, available equipment, and the desired purity of the final compound.
References
-
Grokipedia. (n.d.). Directed ortho metalation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Reactivity of 3-Iodo-2-methoxy-5-methylpyridine
Introduction
3-Iodo-2-methoxy-5-methylpyridine is a versatile and highly valuable heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its strategic substitution pattern—an electron-donating methoxy group ortho to the nitrogen, a nucleofugal iodide at the 3-position, and a methyl group at the 5-position—imparts a unique and exploitable reactivity profile. This guide provides an in-depth exploration of the synthesis and reactivity of this compound, offering not just protocols, but also the underlying scientific rationale for experimental choices, aimed at researchers, scientists, and drug development professionals.
The core utility of this compound lies in its capacity to serve as a versatile scaffold for the introduction of a wide array of functional groups through modern cross-coupling methodologies. The carbon-iodine bond is the primary reactive site, readily participating in palladium-catalyzed transformations, while the methoxy and methyl groups electronically modulate the pyridine ring, influencing its reactivity and providing steric hindrance that can be strategically exploited.
Synthesis of this compound
The most common and reliable synthetic route to this compound commences with the commercially available 2-amino-5-methylpyridine. The synthesis involves a three-step sequence: diazotization of the amino group, followed by a Sandmeyer-type iodination, and subsequent methoxylation.
Overall Synthesis Pathway
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1 & 2: Diazotization and Iodination
-
Dissolution: Dissolve 2-amino-5-methylpyridine (1.0 eq.) in a mixture of sulfuric acid and water, then cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred aminopyridine solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5-2.0 eq.) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-iodo-5-methylpyridin-2-amine.
Step 3: Methoxylation
-
Reaction Setup: To a solution of 3-iodo-5-methylpyridin-2-amine in methanol, add sodium methoxide (NaOMe, >2.0 eq.).
-
Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is the focal point of its reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-donating methoxy and methyl groups can influence the rate of oxidative addition to the palladium(0) catalyst.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various organoboron reagents.[1][2]
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the iodopyridine to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Representative Protocol: Coupling with Phenylboronic Acid
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 eq.) | The substrate of interest. |
| Boronic Acid | Phenylboronic acid (1.2-1.5 eq.) | The coupling partner. A slight excess ensures complete consumption of the more valuable iodopyridine. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common and effective catalyst for Suzuki couplings.[4] |
| Base | Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.) | Activates the boronic acid for transmetalation. Carbonates are generally mild and effective. |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound, phenylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides, a transformation that is particularly valuable in medicinal chemistry.[5][6]
Causality in Experimental Design: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7] The base is also crucial, as it deprotonates the amine to form the active nucleophile. Sterically hindered strong bases like sodium tert-butoxide are commonly employed.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Representative Protocol: Coupling with Morpholine
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 eq.) | The electrophilic partner. |
| Amine | Morpholine (1.2-1.5 eq.) | The nucleophilic partner.[8] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) source. |
| Ligand | Xantphos or BINAP (2-4 mol%) | Bulky phosphine ligands that promote the desired C-N bond formation.[9] |
| Base | NaOt-Bu or Cs₂CO₃ (1.5-2.0 eq.) | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation. |
| Temperature | 90-110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from oxidation. |
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the this compound, morpholine, and anhydrous solvent.
-
Heating and Monitoring: Heat the mixture with stirring and monitor the reaction's progress.
-
Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynylpyridines.[10][11]
Mechanistic Insight: This reaction typically involves a dual catalytic system of palladium and copper(I).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
Representative Protocol: Coupling with Phenylacetylene
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 eq.) | The sp²-hybridized electrophile. |
| Alkyne | Phenylacetylene (1.1-1.3 eq.) | The sp-hybridized nucleophile precursor.[13] |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A stable and effective palladium(II) precatalyst. |
| Cu Co-catalyst | CuI (1-5 mol%) | Activates the alkyne for transmetalation. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent in some cases, and scavenges the HI produced. |
| Solvent | THF or DMF (anhydrous) | Aprotic polar solvents that can dissolve the reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at or slightly above room temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Step-by-Step Methodology:
-
Reaction Setup: To a degassed solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred solution.
-
Reaction and Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry it, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Lithium-Halogen Exchange: Formation of an Organolithium Reagent
Beyond palladium catalysis, the C-I bond of this compound can be readily converted into a highly nucleophilic organolithium species via lithium-halogen exchange.[14] This opens up a different avenue for C-C bond formation by reaction with various electrophiles.
Key Considerations: This reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions of the highly reactive organolithium intermediate.[15] The choice of the organolithium reagent for the exchange is crucial; n-butyllithium or tert-butyllithium are commonly used.
Caption: General workflow for lithium-halogen exchange and trapping.
Representative Protocol: Lithiation and Quenching with an Electrophile (e.g., DMF)
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 eq.) | The precursor to the organolithium reagent. |
| Organolithium | n-Butyllithium (1.1 eq.) | The reagent for the lithium-halogen exchange. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic, anhydrous solvents are essential for the stability of the organolithium species. |
| Temperature | -78 °C | Low temperature is critical to prevent decomposition and side reactions of the organolithium intermediate. |
| Electrophile | N,N-Dimethylformamide (DMF) (1.2 eq.) | A common electrophile for formylation. |
| Atmosphere | Inert (Nitrogen or Argon) | Organolithium reagents are highly sensitive to air and moisture. |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Trapping: Add the electrophile (e.g., DMF) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to warm slowly to room temperature, then quench by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Conclusion
This compound stands out as a privileged building block in synthetic chemistry due to its well-defined and versatile reactivity. The C-I bond serves as a reliable handle for the introduction of a diverse array of substituents through robust and well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, its ability to undergo lithium-halogen exchange provides an alternative and powerful route to functionalization via nucleophilic addition to electrophiles. The electronic and steric influence of the methoxy and methyl groups on the pyridine ring adds a layer of subtlety to its reactivity, which can be harnessed for selective transformations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in the synthesis of complex molecules for a wide range of applications, from drug discovery to materials science.
References
-
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
Metal–halogen exchange. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic... ResearchGate. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU. Available at: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. ResearchGate. Available at: [Link]
-
Flow Chemistry: Sonogashira Coupling. University of Graz. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]
-
lithium halogen exchange #1 revised. Myers Group, Harvard University. Available at: [Link]
-
Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
- Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Available at: https://www.preprints.org/manuscript/202310.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Strategic Utility of 3-Iodo-2-methoxy-5-methylpyridine in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Core and the Power of Strategic Functionalization
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of functional molecules. Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. However, the true potential of the pyridine ring is unlocked through precise functionalization, creating highly versatile building blocks for complex molecular assembly. 3-Iodo-2-methoxy-5-methylpyridine (CAS No. 1203499-63-1) stands as a prime example of such a strategically engineered intermediate. Its utility lies not in its intrinsic biological activity, but in its capacity as a versatile coupling partner, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds—the very backbone of many active pharmaceutical ingredients (APIs) and advanced materials.[]
This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role as a key intermediate in drug discovery and agrochemical synthesis. We will delve into its core reactivity, provide validated experimental protocols for its key transformations, and explore its documented and potential roles in the synthesis of high-value compounds.
Core Reactivity: A Gateway to Molecular Diversity
The synthetic power of this compound is derived from the specific arrangement of its functional groups. The electron-rich nature of the methoxy-substituted pyridine ring, combined with the presence of a C-I bond at the 3-position, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group in these catalytic cycles.
Two primary transformations define the application landscape of this molecule:
-
Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
These reactions are fundamental in modern synthetic chemistry, allowing for the modular assembly of complex molecules from simpler, readily available fragments.[2]
The Role of the Methoxy and Methyl Groups
The methoxy group at the 2-position and the methyl group at the 5-position are not mere spectators in these transformations. They play a crucial role in modulating the electronic properties and steric environment of the pyridine ring, influencing reaction kinetics and regioselectivity. The methoxy group, being an electron-donating group, can influence the rate of oxidative addition in palladium-catalyzed cycles. Furthermore, these substituents provide additional points for interaction in the final target molecule, potentially enhancing binding affinity to biological targets.
Synthesis of this compound
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost management in large-scale applications.[3] A plausible and efficient synthetic route involves the direct iodination of the precursor, 2-methoxy-5-methylpyridine.
A general approach, analogous to the iodination of other activated pyridine rings, can be employed. This often involves the use of molecular iodine in the presence of a catalyst or a more electrophilic iodine source. A representative, though not specific, procedure for the iodination of a pyridine derivative involves using iodine and a mild oxidizing agent.[4] A more direct approach for electron-rich pyridines can be achieved using N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile.
Application Focus 1: The Synthesis of Kinase Inhibitors
A significant application of substituted pyridines is in the development of protein kinase inhibitors, a major class of therapeutics, particularly in oncology. The pyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. Patent literature reveals that halogenated pyridine derivatives are key intermediates in the synthesis of various kinase inhibitors. For instance, the related compound 2-chloro-4-iodo-5-methylpyridine is cited as an intermediate in the preparation of ERK2 kinase inhibitors.[5] This strongly suggests that this compound is a valuable building block for similar targets.
The general strategy involves using the iodo-pyridine as a scaffold, to which various aryl and amino groups are appended via Suzuki and Buchwald-Hartwig reactions, respectively. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[6][7]
Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The following workflow illustrates how this compound can be used to synthesize a bi-aryl amino-pyridine, a common scaffold for kinase inhibitors.
Caption: A conceptual two-stage synthetic workflow for a kinase inhibitor.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of an iodo-pyridine with an arylboronic acid, adapted from established methods.[8][9][10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst System | Typical Yield |
| Iodo-pyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85-95% |
| Iodo-pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 80-90% |
| Iodo-pyridine | Thiophene-3-boronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | 75-85% |
| Table 1: Representative yields for Suzuki-Miyaura reactions with iodo-pyridines. Yields are illustrative and depend on the specific substrates and conditions. |
Application Focus 2: Agrochemical Synthesis
The pyridine ring is a common feature in a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[11] The ability to introduce diverse substituents onto the pyridine core via cross-coupling reactions makes this compound a valuable intermediate for this industry.[2] For example, many modern fungicides act by inhibiting specific metabolic pathways in fungi.[12][13] The synthesis of these complex molecules often relies on the robust and predictable nature of palladium-catalyzed reactions.
The development of novel fungicides often involves the creation of molecules that can effectively disrupt fungal growth while having minimal impact on the host crop and the environment. The modular synthesis enabled by intermediates like this compound allows for the fine-tuning of a molecule's properties, such as its lipophilicity, which can affect its uptake and translocation within the plant and the fungus.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a generalized protocol for the Buchwald-Hartwig amination of an iodo-pyridine with an amine, based on established methodologies.[14][15]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline or a secondary amine) (1.1-1.2 eq)
-
Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) (1-3 mol%)
-
Phosphine ligand (if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide or LHMDS) (1.2-1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand (if needed), and base to an oven-dried reaction vessel.
-
Add the this compound and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to 80-110 °C for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst/Ligand System | Typical Yield |
| Iodo-pyridine | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | 80-95% |
| Iodo-pyridine | Morpholine | G3-XPhos / LHMDS | 85-98% |
| Iodo-pyridine | Indazole | Pd(OAc)₂ / RuPhos / K₂CO₃ | 70-85% |
| Table 2: Representative yields for Buchwald-Hartwig amination with iodo-pyridines. Yields are illustrative and depend on the specific substrates and conditions. |
Conclusion and Future Outlook
This compound is a quintessential example of a modern synthetic building block. Its value is not in its own properties, but in the potential it unlocks for chemists. The strategic placement of the iodo, methoxy, and methyl groups creates a versatile and reactive scaffold, perfectly poised for participation in robust and high-yielding palladium-catalyzed cross-coupling reactions.
For drug discovery professionals, this molecule offers a reliable entry point into the synthesis of diverse libraries of compounds, particularly in the highly competitive field of kinase inhibitors. For agrochemical researchers, it provides a means to construct novel fungicides and herbicides with finely tuned properties. As the demand for more complex and specific functional molecules continues to grow, the importance of well-designed intermediates like this compound will only increase. Its utility in both Suzuki-Miyaura and Buchwald-Hartwig reactions ensures its place as a valuable tool in the synthetic chemist's arsenal for years to come.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Iodo-2-Methoxypyridine: A Versatile Chemical Intermediate. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- Sakata, Y., Yoshida, S., & Hosoya, T. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674–15688.
- Panda, L. M., et al. (n.d.). Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i.
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
- Gale, P. A., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates.
-
Sakata, Y., Yoshida, S., & Hosoya, T. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. PubMed. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2.
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
- Varlet, D., & Rault, S. (2000). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar.
- Google Patents. (n.d.). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
-
Ancellin, N., et al. (2011). Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents. PubMed. Retrieved from [Link]
- Parrot, I., et al. (2002). Efficient Palladium-Catalyzed Amination and Alkylation of 3-Iodo-6-arylpyridazines.
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. (n.d.). US9150575B2 - Piperidinylpyrazolopyridine derivative.
- Li, Q., et al. (2022). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
-
UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Rudn Journal of Agronomy and Animal Industries. (n.d.). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. Retrieved from [Link]
-
Nolan, S. P., et al. (2006). Preparation of new catalysts by the immobilization of palladium(II) species onto silica: an investigation of their catalytic activity for the cyclization of aminoalkynes. PubMed. Retrieved from [Link]
-
Jouffroy, M., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Retrieved from [Link]
- Google Patents. (n.d.). DE454695C - Process for the preparation of 2-amino-5-iodopyridine.
- ResearchGate. (n.d.). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- Google Patents. (n.d.). US4086237A - Method of preparing 3-methyl pyridine.
- Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
- Organ, M. G., et al. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
-
Al-Ostoot, F. H., et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PubMed Central. Retrieved from [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
-
Wang, A., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
- Google Patents. (n.d.). US20160243077A1 - Compositions and methods to improve the therapeutic benefit of indirubin and analogs thereof, including meisoindigo.
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Google Patents. (n.d.). JP2015535532A - Composition comprising biopesticides and fungicides.
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
- Google Patents. (n.d.). WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides.
- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
Sources
- 2. nbinno.com [nbinno.com]
- 3. 1203499-63-1|this compound|BLD Pharm [bldpharm.com]
- 4. heteroletters.org [heteroletters.org]
- 5. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 12. agrojournal.rudn.ru [agrojournal.rudn.ru]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of Substituted Iodopyridines: A Technical Guide for Drug Discovery Professionals
Foreword: The Emergence of Iodopyridines in Medicinal Chemistry
Substituted iodopyridines, a class of halogenated heterocyclic compounds, have garnered significant attention in the field of drug discovery for their remarkable breadth of biological activities.[1] The pyridine scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] The introduction of an iodine substituent, coupled with other modifications on the pyridine ring, imparts unique physicochemical properties that can profoundly influence a molecule's interaction with biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of substituted iodopyridines, offering insights into their anticancer, antimicrobial, and enzyme-inhibiting properties. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the causality behind experimental choices and providing validated protocols to accelerate research and development in this promising area.
I. Anticancer Activity of Substituted Iodopyridines: Mechanisms and Structure-Activity Relationships
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Substituted iodopyridines have emerged as a promising class of compounds with potent antiproliferative effects against a range of cancer cell lines.[3][4][5]
A. Mechanisms of Anticancer Action
The anticancer activity of substituted iodopyridines is often multifaceted, involving the modulation of key signaling pathways that govern cell growth, proliferation, and survival.
1. Inhibition of Angiogenesis through VEGFR-2 Kinase Inhibition:
A critical mechanism underlying the anticancer effects of several substituted iodopyridines is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6][7][8][9][10] By blocking the ATP-binding site of VEGFR-2, these compounds can disrupt the downstream signaling cascade that promotes the formation of new blood vessels, effectively starving tumors of the nutrients and oxygen required for their growth and metastasis.[6][9][10]
2. Induction of Apoptosis via the Mitochondrial Pathway:
Many iodopyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. Evidence suggests that these compounds can trigger the intrinsic apoptotic pathway by dissipating the mitochondrial membrane potential.[11][12][13] This leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[12][14] Subsequent activation of caspase cascades or caspase-independent pathways ultimately leads to the dismantling of the cancer cell.[12][14] The modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, is a common feature of this mechanism.[12]
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of substituted iodopyridines is intricately linked to the nature and position of substituents on the pyridine ring. A comprehensive analysis of reported compounds reveals several key trends that can guide the rational design of novel, more effective anticancer agents.
| Compound Class | Key Substituents | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |
| Imidazo[1,2-a]pyridines | Varied aryl and heterocyclic moieties | Hep-2, HepG2, MCF-7, A375 | 11-13 µM | [3] |
| 3-Cyano-6-naphthylpyridines | Naphthyl group at C6, cyano group at C3 | PC3, DU145, MCF-7, MDA-MB435 | Nanomolar range | [8] |
| Pyridine-derived VEGFR-2 inhibitors | Varied substitutions targeting the VEGFR-2 active site | HepG2, MCF-7 | 4.25-12.83 µM | [7] |
| General Pyridine Derivatives | Methoxy (-OMe) groups | Various | 0.044-4.22 mM | [15] |
Analysis of such data indicates that the presence of specific electron-withdrawing or donating groups, as well as the overall lipophilicity and steric profile of the molecule, can significantly impact its ability to interact with target proteins and traverse cellular membranes. For instance, the introduction of methoxy groups has been shown to enhance antiproliferative activity in some series.[15]
II. Antimicrobial Potential of Iodopyridine Derivatives
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted iodopyridines have demonstrated promising activity against a spectrum of pathogenic bacteria and fungi, making them attractive candidates for the development of novel antimicrobial agents.[1][16]
A. Spectrum of Antimicrobial Activity
Substituted iodopyridines have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, certain nicotinoyl compounds exhibit excellent antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa.[16] Furthermore, some derivatives have shown antifungal activity comparable to standard drugs like fluconazole against Candida albicans and Aspergillus niger.[16]
B. Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of iodopyridines are diverse and can involve the disruption of essential cellular processes in microorganisms.
1. Inhibition of Essential Enzymes:
Some iodopyridine derivatives function by inhibiting key microbial enzymes. For instance, imidazopyridines have been shown to target enzymes involved in the synthesis of the cell wall, proteins, folic acid, DNA, or RNA.[15]
2. Disruption of Cellular Respiration:
A notable mechanism is the inhibition of bacterial ATP synthase, a critical enzyme in cellular energy production. By targeting this enzyme, substituted pyridines can effectively shut down the energy supply of the bacteria, leading to cell death.
3. Disruption of Cell Membrane Integrity:
The unique structural features of some iodopyridine derivatives allow them to target and compromise the integrity of fungal cell membranes, leading to fungal cell death.
III. Iodopyridines as Enzyme Inhibitors
Beyond their direct cytotoxic and antimicrobial effects, substituted iodopyridines can also function as potent and selective inhibitors of various enzymes implicated in disease pathogenesis. This targeted approach offers the potential for developing therapies with improved efficacy and reduced side effects.
As previously discussed, a significant area of investigation is the inhibition of protein kinases, such as VEGFR-2, in the context of cancer therapy.[6][7][8][9][10] The pyridine scaffold serves as an excellent template for designing kinase inhibitors that can compete with ATP for binding to the enzyme's active site.
Furthermore, the versatility of the iodopyridine core allows for its adaptation to target a wide range of other enzymes. The specific interactions between the substituted iodopyridine and the amino acid residues within the enzyme's active or allosteric sites are crucial for its inhibitory activity. Molecular docking and structure-activity relationship studies are instrumental in optimizing these interactions to enhance potency and selectivity.[3]
IV. Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of substituted iodopyridines.
A. Synthesis of a Representative Anticancer Iodopyridine Derivative
This protocol outlines a general, three-step synthesis for a substituted iodopyridine, analogous to the preparation of 3-iodo-2-methylpyridine.[17]
Step 1: Nitration of a Substituted Picoline
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄), cooled in an ice-salt bath to 0-5 °C, slowly add the starting substituted 2-picoline (1.0 equivalent), ensuring the temperature does not exceed 10 °C.
-
In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1-1.2 equivalents) to concentrated sulfuric acid (2-3 equivalents), maintaining the temperature at 0 °C.
-
Add the nitrating mixture dropwise to the picoline solution over 1-2 hours, keeping the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture carefully onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-picoline derivative.
-
Purify the product by column chromatography or recrystallization.
Step 2: Reduction of the Nitro Group
-
Dissolve the synthesized nitro-picoline derivative in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, palladium on carbon (Pd/C), to the solution.
-
Hydrogenate the mixture at room temperature for several hours.
-
Filter the resulting suspension through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Evaporate the filtrate to obtain the amino-picoline derivative.
Step 3: Diazotization and Iodination
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to a stirred solution of the amino-picoline derivative, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI, 1.5-2.0 equivalents) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution, which will result in the evolution of nitrogen gas and the formation of the iodo-picoline derivative.
-
Extract the final product with an organic solvent, wash with a sodium thiosulfate solution to remove any excess iodine, and then with brine.
-
Dry the organic layer, concentrate, and purify the final product.
B. In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Substituted iodopyridine compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the substituted iodopyridine compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the microplate for 4 hours in a humidified atmosphere.
-
Add 100 µL of the solubilization solution into each well.
-
Gently mix the plate to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]
Materials:
-
Substituted iodopyridine compound
-
Bacterial or fungal strain of interest
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multi-channel pipette
Procedure:
-
Prepare a stock solution of the substituted iodopyridine compound.
-
Perform serial two-fold dilutions of the compound in the appropriate broth directly in the wells of a 96-well microtiter plate.
-
Prepare an inoculum of the test microorganism by suspending colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
V. Visualizing the Molecular Landscape: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.
A. Iodopyridine-Induced Apoptosis via the Mitochondrial Pathway
Caption: Iodopyridine-induced apoptosis signaling pathway.
B. Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
VI. Conclusion and Future Directions
Substituted iodopyridines represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and enzyme inhibition, underscore the value of the iodopyridine scaffold as a template for the development of novel therapeutics. The insights into their mechanisms of action and structure-activity relationships, coupled with the detailed experimental protocols provided in this guide, are intended to empower researchers to further explore and exploit the therapeutic potential of this fascinating class of molecules.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: The synthesis and biological evaluation of novel, more diverse libraries of substituted iodopyridines are crucial to uncover new biological activities and refine structure-activity relationships.
-
Mechanism of Action Studies: Deeper investigations into the precise molecular targets and signaling pathways modulated by iodopyridines will enable a more rational approach to drug design and the identification of potential biomarkers for patient stratification.
-
In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of substituted iodopyridines with existing therapeutic agents could lead to more effective treatment strategies and help overcome drug resistance.
By embracing a multidisciplinary approach that integrates synthetic chemistry, molecular and cellular biology, pharmacology, and computational modeling, the full therapeutic potential of substituted iodopyridines can be unlocked, paving the way for the development of next-generation medicines to address unmet medical needs.
VII. References
-
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link].
-
El-Sayed, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6235.
-
Zacapala-Gómez, A. E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
-
ResearchGate. SAR of imidazopyridine derivatives (12a–12d), showing spindle disruption and Bcl2 downregulation. ResearchGate. Available at: [Link].
-
Goud, E. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36509-36520.
-
Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(3), 909.
-
Aceves, C., et al. (2021). Apoptotic and differentiation mechanisms of molecular iodine (I2). In Spirulina in Health and Disease. Academic Press.
-
Khan, I., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Medicinal Chemistry, 28(33), 6884-6923.
-
Abdel-Maksoud, M. S., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Bioorganic Chemistry, 111, 104875.
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link].
-
Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine. Available at: .
-
Shrivastava, A., et al. (2006). Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway. Journal of Biological Chemistry, 281(28), 19762-19771.
-
ResearchGate. (2025). (PDF) Antimicrobial Activity of Hydropyridine Derivatives against Gram-Positive and Gram-Negative Pathogenic Bacteria. ResearchGate. Available at: [Link].
-
ResearchGate. The suggested SAR for the studied pyrimidine and pyridine derivatives. ResearchGate. Available at: [Link].
-
FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link].
-
El-Sayed, S. A., et al. (2023). Fungal Secondary Metabolites/Dicationic Pyridinium Iodide Combinations in Combat against Multi-Drug Resistant Microorganisms. Journal of Fungi, 9(3), 346.
-
Khidre, R. E., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 103, 104222.
-
Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Available at: [Link].
-
Szyjka, A., et al. (2023). Iodine-Biofortified Lettuce Can Promote Mitochondrial Dependent Pathway of Apoptosis in Human Gastrointestinal Cancer Cells. International Journal of Molecular Sciences, 24(12), 9999.
-
JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. Available at: [Link].
-
de Oliveira, R. B., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(13), 5035.
-
Pyridine derivatives form a significant class of heterocyclic compounds that are foundational to many advancements in modern drug discovery. The Role of Pyridine Intermediates in Modern Drug Discovery. Available at: [Link].
-
Kundu, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(10), 2419-2440.
-
Organic Syntheses. 2-Iodothiophene. Organic Syntheses. Available at: [Link].
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
-
Al-Zoubi, R. M., et al. (2023). Antimicrobial and Antifungal Activity of Rare Substituted 1,2,3-Thiaselenazoles and Corresponding Matched Pair 1,2,3-Dithiazoles. Molecules, 28(21), 7385.
-
Le, T. H., et al. (2022). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 13(10), 1227-1236.
-
ResearchGate. Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... ResearchGate. Available at: [Link].
-
Shrivastava, A., et al. (2006). Molecular Iodine Induces Caspase-independent Apoptosis in Human Breast Carcinoma Cells Involving the Mitochondria-mediated Pathway*. Semantic Scholar. Available at: [Link].
Sources
- 1. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. ijsat.org [ijsat.org]
- 4. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Application of 3-Iodo-2-methoxy-5-methylpyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Substituted Pyridine
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence is a testament to its unique electronic properties, its ability to engage in hydrogen bonding, and its capacity for extensive functionalization. Within this vital class of heterocyles, 3-Iodo-2-methoxy-5-methylpyridine (CAS No. 1203499-63-1) has emerged as a particularly valuable building block.[1] Its strategic arrangement of iodo, methoxy, and methyl groups offers a trifecta of synthetic handles, enabling chemists to forge complex molecular architectures with precision and efficiency.[2] This guide provides a comprehensive overview of the synthesis, properties, and core applications of this versatile intermediate, with a focus on leveraging its reactivity in key cross-coupling reactions that are pivotal to modern drug discovery.[3][4]
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. While some experimental data for this compound is not extensively published, its properties can be reliably inferred from closely related analogs and supplier specifications.
| Property | Value/Description | Source/Comment |
| Molecular Formula | C₇H₈INO | [5] |
| Molecular Weight | 249.05 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | Based on similar iodinated pyridines. |
| Melting Point | Not widely reported; likely in the range of 30-60 °C | Estimation based on related compounds. |
| Boiling Point | >200 °C at atmospheric pressure (with decomposition) | High boiling point typical for iodinated aromatics. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from its nonpolar and moderately polar functional groups. |
| CAS Number | 1203499-63-1 | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around δ 2.3-2.5 ppm), the methoxy protons (a singlet around δ 3.9-4.1 ppm), and two aromatic protons on the pyridine ring (likely doublets in the δ 7.0-8.5 ppm region), exhibiting coupling to each other.
-
¹³C NMR: The carbon NMR would reveal seven distinct carbon signals, including those for the methyl, methoxy, and the five carbons of the pyridine ring, with the carbon bearing the iodine atom being significantly shifted downfield.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M+) at m/z 249, along with characteristic isotopic patterns for iodine. Fragmentation patterns would likely involve the loss of methyl, methoxy, and iodo radicals.[6]
Synthesis of this compound: A Plausible Pathway
The direct synthesis of this compound is not extensively detailed in the literature. However, a robust and logical synthetic route can be constructed from its precursors, primarily 2-hydroxy-5-methylpyridine. The following multi-step synthesis is proposed, leveraging well-established transformations.
Sources
- 1. 1203499-63-1|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. govinfo.gov [govinfo.gov]
Methodological & Application
Application Notes: A Comprehensive Protocol for Suzuki-Miyaura Coupling of 3-Iodo-2-methoxy-5-methylpyridine
Authored by a Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides or triflates, is indispensable in the synthesis of complex molecules, particularly biaryl and hetero-biaryl scaffolds.[3] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials, making the Suzuki coupling a critical tool for researchers in drug development and materials science.[4][5]
This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 3-Iodo-2-methoxy-5-methylpyridine. This specific heteroaromatic halide is a valuable building block, and understanding the nuances of its reactivity is key to successfully incorporating it into larger, more complex molecular architectures. We will explore the mechanistic underpinnings of the reaction, provide a robust experimental workflow, and offer insights into optimization and troubleshooting to ensure reliable and high-yielding outcomes.
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7][8]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This is typically the rate-determining step.[2] The high reactivity of the C-I bond makes it an excellent substrate for this transformation, leading to the formation of a Pd(II) complex.[1]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process is critically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex (boronate), which readily exchanges its organic group with the halide on the palladium center.[1][9][10][11][12]
-
Reductive Elimination : The final step involves the expulsion of the newly formed biaryl product from the palladium center. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[7][8]
The choice of ligand, base, and solvent is paramount, as these components collectively influence the stability of the catalyst, the rate of each step, and the overall efficiency of the reaction.[13]
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by alternating between vacuum and the inert gas source three times. This step is crucial to remove oxygen, which can deactivate the catalyst. [14]3. Solvent Addition: Add the degassed solvent mixture via syringe. A typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl iodide). [14]4. Reaction Execution: Immerse the flask in a preheated oil bath set to the desired temperature (typically 80–110 °C). Stir the reaction mixture vigorously to ensure proper mixing, especially in biphasic systems. [14][15]5. Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel, separate the organic and aqueous layers, and extract the aqueous layer two more times with ethyl acetate. [15]7. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product. [15][16][17]
Data Presentation and Optimization Strategies
The success of a Suzuki coupling is highly dependent on the careful selection of reaction parameters. The tables below summarize common conditions and provide a framework for optimization.
Table 1: Recommended Starting Conditions for Coupling with this compound
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst System | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%) | Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging couplings or to achieve lower catalyst loadings, a system with a bulky, electron-rich Buchwald-type ligand like SPhos is often superior, as it promotes both oxidative addition and reductive elimination. [18][19] |
| Base | K₂CO₃ (2 equiv) or K₃PO₄ (3 equiv) | K₂CO₃ in an aqueous medium is a standard, effective choice. [20]K₃PO₄ is a stronger base that can be effective for less reactive boronic acids or under anhydrous conditions to minimize protodeboronation. [14][19] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Dioxane and Toluene are excellent solvents for dissolving organic substrates. [1]The presence of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step. [7][21] |
| Temperature | 90 - 100 °C | This temperature range provides sufficient thermal energy to overcome the activation barrier for oxidative addition without causing significant degradation of the catalyst or reagents. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions. [22] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure. 2. Impure reagents. 3. Insufficient temperature. | 1. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. [14]Use a fresh, reliable catalyst source. 2. Verify the purity of starting materials. 3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (especially electron-rich or heteroaromatic ones). 2. Base is too strong or excess water is present. | 1. Switch to a more stable boronic ester (e.g., pinacol ester). [22] 2. Use a milder base like KF or NaHCO₃. [9][14][20]Run the reaction under anhydrous conditions using a base like K₃PO₄ and an anhydrous solvent. [14] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel. 2. Catalyst system promotes this side reaction. | 1. Improve the degassing procedure and ensure a tight seal on the reaction vessel. [14] 2. Screen different palladium ligands; bulkier ligands can sometimes suppress homocoupling. [20] |
| Poor Solubility of Reagents | The chosen solvent system is not appropriate for the substrates. | Try alternative solvents like DMF, THF, or 2-MeTHF. For highly insoluble substrates, higher temperatures or more polar solvent systems may be necessary. [20][23] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Dioxane can form explosive peroxides upon standing. Always use in a fume hood and away from ignition sources.
-
Bases: Inorganic bases like K₃PO₄ and Cs₂CO₃ are corrosive and/or irritants. Avoid inhalation of dust and direct contact with skin and eyes.
By adhering to this detailed protocol and considering the principles of optimization and troubleshooting outlined, researchers can confidently and successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to advance their synthetic objectives.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Unknown. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Retrieved from [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (2005). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
-
San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Munday, R. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
experimental procedure for Sonogashira coupling with 3-Iodo-2-methoxy-5-methylpyridine
An In-Depth Guide to the Sonogashira Coupling with 3-Iodo-2-methoxy-5-methylpyridine
Application Note & Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction's power lies in its operational simplicity, mild conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] This document provides a detailed experimental procedure for the Sonogashira coupling of this compound, a heterocyclic building block relevant to medicinal chemistry. We will delve into the mechanistic underpinnings, provide a step-by-step protocol, offer insights into optimization, and present a comprehensive troubleshooting guide to ensure procedural success.
The Mechanistic Heart of the Sonogashira Coupling
The efficiency of the Sonogashira reaction stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] While copper-free variants exist to mitigate certain side reactions, the classical Pd/Cu system remains highly effective and widely used.[6]
-
The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.
-
Oxidative Addition: The cycle begins with the active Pd(0) species undergoing oxidative addition to the C-I bond of this compound, forming a Pd(II) complex.[1][7] The high reactivity of aryl iodides makes this step particularly efficient.[7][8]
-
Transmetalation: The key intermediate from the copper cycle, a copper(I) acetylide, transfers its acetylenic group to the Pd(II) complex. This step is often rate-determining.[4][7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]
-
-
The Copper Cycle: The copper co-catalyst serves to activate the terminal alkyne.
-
Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to generate a highly nucleophilic copper(I) acetylide intermediate.[1][4] This activation increases the acidity of the alkyne's terminal proton, facilitating its removal by the base.[4]
-
Understanding this dual-catalyst system is crucial, as it informs choices regarding reaction conditions, explains potential side reactions like the oxygen-promoted homocoupling of alkynes (Glaser coupling), and provides a logical framework for troubleshooting.[8][9]
Caption: Fig 1: The Dual Catalytic Cycles of Sonogashira Coupling
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a robust starting point for the coupling reaction. Optimization may be required depending on the specific terminal alkyne used.
Materials and Reagents
| Reagent | CAS Number | Purpose | Notes |
| This compound | 1203499-63-1 | Aryl Halide | The key substrate. Ensure purity.[10][11] |
| Terminal Alkyne | Variable | Coupling Partner | Use 1.1–1.2 equivalents. |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | Palladium Catalyst | A common, relatively air-stable Pd(II) precatalyst.[1][8] |
| CuI (Copper(I) Iodide) | 7681-65-4 | Co-catalyst | Use a fresh bottle; can degrade over time.[8] |
| Triethylamine (TEA) or Diisopropylamine (DIPEA) | 121-44-8 / 7087-68-5 | Base & Solvent | Must be anhydrous. Can be used as a co-solvent or neat.[1][8] |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 109-99-9 / 68-12-2 | Solvent (Optional) | Must be anhydrous and degassed. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Drying Agent | |
| Celite® 545 | 61790-53-2 | Filtration Aid | |
| Silica Gel | 7631-86-9 | Chromatography | For purification. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash chromatography setup
Reaction Parameter Summary
| Component | Stoichiometry (Equivalents) | Molar % (mol%) |
| This compound | 1.0 | - |
| Terminal Alkyne | 1.2 | - |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | 2 - 5 mol% |
| CuI | 0.04 - 0.10 | 4 - 10 mol% |
| Base (e.g., TEA) | 3.0 | - |
Step-by-Step Procedure
Caption: Fig 2: Experimental Workflow
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[8]
-
Reagent Addition: To the flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).[5]
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL per 1 mmol of aryl iodide) followed by the amine base (e.g., TEA, 3.0 equiv). Stir for 5 minutes. The mixture may become a yellow/brown slurry.
-
Degassing: It is critical to remove dissolved oxygen, which can cause catalyst decomposition and promote the unwanted homocoupling of the alkyne.[9] Sparge the solution with argon for 15-20 minutes or perform three freeze-pump-thaw cycles.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe over 2-3 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Gentle heating (e.g., 50 °C) may be necessary for less reactive alkynes.[12] Monitor the reaction's progress by TLC, observing the consumption of the starting aryl iodide.[2][8] The reaction is typically complete within 3-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite® to remove the palladium and copper catalysts.[5][7] Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to remove the amine base) and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[7][13]
-
Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Pd or Cu).[8] 2. Impure reagents or wet solvents. 3. Insufficient degassing.[8] 4. Reaction temperature is too low. | 1. Use fresh, high-quality catalysts. Pd(II) precatalysts are generally more stable than Pd(0) sources.[8] 2. Ensure all reagents and solvents are pure and anhydrous. 3. Degas the reaction mixture thoroughly.[9] 4. Try gentle heating (e.g., 50-80 °C).[12] |
| Formation of Black Precipitate (Palladium Black) | Decomposition of the palladium catalyst.[8] This can be promoted by impurities or certain solvents like THF.[8][14] | 1. Use high-purity reagents and solvents. 2. Consider switching to a different solvent like DMF or using the amine base as the solvent.[12] 3. Ensure the reaction is strictly anaerobic. |
| Significant Alkyne Homocoupling (Glaser Byproduct) | Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[8][9] | 1. Rigorously exclude oxygen by thorough degassing.[9] 2. Consider a copper-free protocol, which may require different ligands or conditions.[6] 3. Slow addition of the alkyne can sometimes disfavor the bimolecular homocoupling.[9][15] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst has deactivated over the course of the reaction. 2. Steric hindrance (less likely with this substrate but possible with bulky alkynes). | 1. Add a second small portion of the palladium catalyst. 2. Increase the reaction temperature or switch to a more active catalyst system (e.g., one with more electron-rich or bulky phosphine ligands).[4] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents are flammable and should be handled with care.
-
Amines such as TEA and DIPEA are corrosive and have strong odors.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
The Sonogashira coupling is a reliable and powerful transformation. By understanding the underlying mechanism and adhering to careful experimental technique, particularly regarding the exclusion of air and moisture, researchers can successfully synthesize a wide array of valuable alkynyl-substituted pyridines.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Tahoori, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Journal of Chemical Education. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
-
Reddit. Sonogashira couplings wih most aryl bromides is oxidative-addition limited. [Link]
-
National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
DKMCHEM. This compound - CAS:1203499-63-1. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. DSpace [repository.kaust.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1203499-63-1|this compound|BLD Pharm [bldpharm.com]
- 11. This compound - CAS:1203499-63-1 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Coupling of 3-Iodo-2-methoxy-5-methylpyridine
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides a detailed guide to the Heck coupling of 3-iodo-2-methoxy-5-methylpyridine, a key intermediate in the synthesis of various biologically active compounds. As an electron-rich heteroaromatic halide, this substrate presents unique challenges and requires careful optimization of reaction conditions to achieve high yields and selectivity. These application notes are intended for researchers, scientists, and drug development professionals seeking to employ this versatile reaction in their synthetic endeavors.
Scientific & Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] The generally accepted mechanism comprises three key steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.
Key Mechanistic Considerations for this compound
The substrate, this compound, is characterized by an electron-rich pyridine ring due to the presence of the methoxy and methyl substituents. This electronic nature can influence the reactivity in the Heck coupling. While aryl iodides are generally more reactive than bromides or chlorides in the oxidative addition step, the electron-donating groups on the pyridine ring can decrease the electrophilicity of the carbon-iodine bond, potentially slowing down this crucial initiation step.[3]
Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, which may either be beneficial by pre-concentrating the catalyst near the reaction site or detrimental by leading to catalyst inhibition. Careful selection of ligands is therefore critical to modulate the electronic and steric environment of the palladium center and facilitate the desired catalytic turnover.
Below is a generalized catalytic cycle for the Heck reaction:
Caption: Generalized catalytic cycle of the Mizoroki-Heck reaction.
Recommended Reaction Components & Their Rationale
Based on established principles of the Heck reaction and considering the specific nature of this compound, the following components are recommended:
| Component | Recommended Reagents | Rationale |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | A common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[4] |
| Ligand | Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) | Monodentate phosphine ligands are often effective for Heck couplings of aryl iodides.[4] P(o-tol)₃, being more electron-donating and bulkier than PPh₃, can sometimes enhance the rate of oxidative addition and subsequent steps for electron-rich substrates. |
| Base | Triethylamine (NEt₃) or Potassium carbonate (K₂CO₃) | An organic amine base like triethylamine or an inorganic base such as potassium carbonate is required to neutralize the hydriodic acid (HI) generated in the catalytic cycle, thus regenerating the Pd(0) catalyst.[1][4] The choice between an organic and inorganic base can influence reaction kinetics and solubility. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Polar aprotic solvents are generally preferred for Heck reactions as they can dissolve the reactants and the palladium catalyst system. |
| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, acrylonitriles, styrenes) | The reaction works most efficiently with alkenes bearing electron-withdrawing groups, which facilitates the migratory insertion step.[1] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck coupling of this compound with an electron-deficient alkene (e.g., methyl acrylate).
Materials and Reagents:
-
This compound
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow:
Caption: Step-by-step experimental workflow for the Heck coupling reaction.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous DMF (sufficient to make a 0.1-0.2 M solution with respect to the iodo-pyridine).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reagent Addition: Add the alkene (1.2-1.5 eq.) and triethylamine (2.0-3.0 eq.) to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Ensure the use of high-purity, anhydrous reagents and solvents. Increase the reaction temperature in increments of 10 °C. Consider using a different palladium precatalyst or ligand (e.g., PdCl₂(PPh₃)₂ or P(o-tol)₃). |
| Formation of Side Products | Dehalogenation of the starting material; Isomerization of the product. | Ensure a thoroughly deoxygenated reaction mixture. The use of a slightly milder base or lower reaction temperature might be beneficial. |
| Difficulty in Purification | Residual palladium catalyst; Polar byproducts. | Thorough filtration through diatomaceous earth is crucial. The use of a silica plug before column chromatography can help remove baseline impurities. |
Conclusion
The Heck coupling of this compound provides an efficient route to valuable substituted vinylpyridines. Careful consideration of the electronic properties of the substrate and judicious selection of the catalyst, ligand, base, and solvent are paramount for a successful transformation. The provided protocol serves as a robust starting point for further optimization and application in diverse synthetic campaigns.
References
-
Heck reaction is a synthetically important C−C bond forming coupling reaction happening between alkenes and aryl or vinyl halides catalyzed by palladium complexes to form substituted alkenes. This review focusses on the recent advancements in the development of various types of N‐heterocyclic carbene (NHC) ligands coupled with palladium catalyst th... (n.d.). In ResearchGate. Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved from [Link]
-
Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843–848. [Link]<843::aid-chem843>3.0.co;2-g
-
Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.). In ResearchGate. Retrieved from [Link]
-
Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. (2025, August 5). In ResearchGate. Retrieved from [Link]
-
Heck Reaction. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Heck Reaction—State of the Art. (n.d.). In MDPI. Retrieved from [Link]
-
Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). In Beilstein Journals. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). In National Institutes of Health. Retrieved from [Link]
-
Selvakumar, K., Zapf, A., & Beller, M. (2002). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 4(18), 3031–3033. [Link]
-
Heck-like Reactions Involving Heteroatomic Electrophiles. (2018, September 15). In National Institutes of Health. Retrieved from [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). In Author manuscript. Retrieved from [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). In MDPI. Retrieved from [Link]
-
Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP. (n.d.). In ResearchGate. Retrieved from [Link]
Sources
The Versatile Building Block: A Guide to 3-Iodo-2-methoxy-5-methylpyridine in Organic Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of modern drug discovery and materials science, the strategic introduction of substituted pyridine moieties is a cornerstone of molecular design. Among the vast arsenal of synthetic intermediates, 3-iodo-2-methoxy-5-methylpyridine emerges as a particularly valuable building block. Its unique arrangement of an electron-donating methoxy group, a sterically accessible methyl group, and a reactive iodine atom at the 3-position of the pyridine ring offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. This compound is particularly instrumental in palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties for this compound.
| Property | Value | Reference |
| CAS Number | 1203499-63-1 | [1] |
| Molecular Formula | C₇H₈INO | [1] |
| Molecular Weight | 249.05 g/mol | [1] |
| Appearance | (Predicted) Solid or liquid | |
| Monoisotopic Mass | 248.96506 Da | [2] |
| Predicted XlogP | 2.2 | [2] |
| Predicted Hazard Statements | H302, H315, H319, H335 | [1] |
Synthesis of this compound: A Plausible Pathway
While a specific, high-yielding synthesis for this compound is not extensively documented in readily available literature, a plausible and robust synthetic route can be extrapolated from established methodologies for analogous pyridine systems.[3] The proposed multi-step synthesis commences with the commercially available 2-hydroxy-5-methylpyridine.
Diagram: Proposed Synthetic Pathway
Caption: A proposed two-step synthesis of this compound.
Step 1: O-Methylation of 2-Hydroxy-5-methylpyridine
The initial step involves the methylation of the hydroxyl group of 2-hydroxy-5-methylpyridine. This is a standard Williamson ether synthesis.
Protocol:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxy-5-methylpyridine (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxy-5-methylpyridine.
Step 2: Electrophilic Iodination
The second step is the regioselective iodination of the electron-rich pyridine ring. The methoxy group at the 2-position and the methyl group at the 5-position direct the electrophilic substitution to the 3-position. Various iodinating agents can be employed.[4][5]
Protocol:
-
Dissolve 2-methoxy-5-methylpyridine (1.0 eq.) in a suitable solvent such as water or a mixture of acetic acid and sulfuric acid.
-
Add molecular iodine (I₂, 1.1 eq.) to the solution.
-
Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂, 1.2 eq.), to the stirring mixture.[5]
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a solution of sodium thiosulfate to remove excess iodine.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is a prime handle for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7][8][9]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices:
-
Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ with a suitable phosphine ligand are commonly used. The choice of ligand is critical; bulky, electron-rich phosphines often enhance catalytic activity.
-
Base: A base is required to activate the boronic acid for transmetalation.[6] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, a key transformation for creating conjugated enynes and arylalkynes.[10][11][12][13][14]
Diagram: Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Causality in Experimental Choices:
-
Dual Catalysis: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used, often serving as both the base and a solvent.
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is crucial.
Generalized Protocol for Sonogashira Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N, 2-3 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
-
Stir the reaction at room temperature to a slightly elevated temperature (e.g., 25-60 °C) for 2-12 hours, monitoring its progress.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.
Causality in Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the reductive elimination step.
-
Base Strength: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be effective depending on the substrates.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and reagents are essential.
Generalized Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product via column chromatography.
Safety and Handling
Substituted halopyridines, including this compound, should be handled with care in a well-ventilated fume hood.[15][16][17][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]
-
Inhalation: Avoid inhaling dust or vapors. The compound is predicted to cause respiratory irritation.[1]
-
Skin and Eye Contact: The compound is predicted to cause skin and serious eye irritation.[1] In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Ingestion: The compound is predicted to be harmful if swallowed.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly functionalized and synthetically useful building block. Its strategic placement of reactive and directing groups makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of diverse and complex molecular targets. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the innovative application of this versatile intermediate.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles.
-
PubChem. (n.d.). 3-iodo-5-methylpyridine. Retrieved from [Link].
- Google Patents. (n.d.). US4086237A - Method of preparing 3-methyl pyridine.
-
PubChem. (n.d.). 3-iodo-2-methoxy-4-methylpyridine. Retrieved from [Link].
- Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. (n.d.). Retrieved from a relevant synthetic chemistry journal.
- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
- ABI Chem. (n.d.). This compound. Retrieved from a commercial chemical supplier website.
-
PubChem. (n.d.). 2-Iodo-5-methylpyridine. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link].
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link].
- BLD Pharm. (n.d.). 1203499-63-1|this compound. Retrieved from a commercial chemical supplier website.
- PubMed. (n.d.). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link].
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link].
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link].
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from a government health department website.
- Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
- MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from the Multidisciplinary Digital Publishing Institute.
- ChemicalBook. (n.d.). 2-Methoxy-5-Iodopyridine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BLD Pharm. (n.d.). 54413-93-3|2-Iodo-5-methoxybenzoic acid. Retrieved from a commercial chemical supplier website.
- BLD Pharm. (n.d.). 5-Iodo-3-methoxy-N-methylpyridin-2-amine. Retrieved from a commercial chemical supplier website.
Sources
- 1. 1203499-63-1|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 3-iodo-2-methoxy-4-methylpyridine (C7H8INO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. heteroletters.org [heteroletters.org]
- 5. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. carlroth.com [carlroth.com]
- 18. nj.gov [nj.gov]
- 19. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Iodo-2-methoxy-5-methylpyridine
Introduction: The Strategic Importance of 3-Iodo-2-methoxy-5-methylpyridine
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone of drug design. Its presence in numerous blockbuster drugs is a testament to its favorable pharmacokinetic properties and versatile chemical handles. Within this class of compounds, this compound (CAS No. 1203499-63-1) has emerged as a particularly valuable and versatile building block.[1][2] Its unique substitution pattern—an electron-donating methoxy group, a sterically accessible iodine atom, and a methyl group—provides a powerful platform for constructing complex molecular architectures.
The iodine atom at the 3-position is the key to this molecule's utility. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This capability is fundamental to the synthesis of a wide array of pharmaceutical intermediates.[1] Notably, derivatives of this scaffold are crucial intermediates in the synthesis of important therapeutic agents, including the anti-epileptic drug Perampanel.[3][4][5][6]
This document provides detailed application notes and step-by-step protocols for three of the most powerful and widely used transformations involving this compound: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Part 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and the commercial availability of its organoboron reagents.[7][8] It facilitates the creation of a biaryl linkage, a common motif in pharmacologically active molecules.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7][8] The key steps are:
-
Oxidative Addition: The aryl iodide (this compound) adds to the Pd(0) complex, forming a Pd(II) species.
-
Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Fig 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol provides a robust starting point for coupling this compound with various arylboronic acids.[7][9]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Arylboronic Acid (e.g., Phenylboronic acid, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq.)
-
1,4-Dioxane (Solvent)
-
Water (Co-solvent)
-
Standard glassware for inert atmosphere reactions
Experimental Workflow:
Caption: Fig 2: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 249 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). Then, add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. The mixture will typically turn dark.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Summary Table:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 95 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 82-92 |
(Note: Yields are representative and may vary based on reaction scale and purity of reagents.)
Part 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is an indispensable tool for forming a bond between an aryl halide and a terminal alkyne, creating arylalkyne structures.[10] These motifs are prevalent in materials science and are valuable intermediates for constructing more complex heterocyclic systems in drug discovery.
Mechanistic Rationale
This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[10][11]
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the aryl iodide to Pd(0).
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups couple and are eliminated from the palladium center, affording the product and regenerating the Pd(0) catalyst.
Caption: Fig 3: Simplified Catalytic Cycles in Sonogashira Coupling.
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
This protocol describes a typical setup for the Sonogashira coupling.[12][13] The use of an amine base like triethylamine (TEA) is common as it also serves as a solvent.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (Solvent/Base)
-
Tetrahydrofuran (THF) (Co-solvent)
Step-by-Step Procedure:
-
Preparation: To a dry, two-neck round-bottom flask equipped with a stir bar and condenser, add this compound (249 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with argon three times.
-
Solvent and Reagent Addition: Add degassed THF (5 mL) and triethylamine (5 mL). Stir to dissolve the solids. Then, add phenylacetylene (120 µL, 1.1 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography to obtain the desired arylalkyne.
Data Summary Table:
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 88-96 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | TEA | DMF | 50 | 85-93 |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 90-98 |
| 4 | 3-Ethynylpyridine | Pd(PPh₃)₄ / CuI | TEA | Dioxane | 60 | 70-80 |
(Note: Yields are representative. TMS-protected alkynes often give high yields and can be deprotected in a subsequent step.)
Part 3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a transformation that was historically challenging.[14][15] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[16]
Mechanistic Rationale
The mechanism is analogous to other palladium-catalyzed cross-couplings but involves nitrogen nucleophiles.[14][16][17]
-
Oxidative Addition: Pd(0) adds to the this compound to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote this step and prevent side reactions like beta-hydride elimination.[14]
Caption: Fig 4: Catalytic Cycle of Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol utilizes a strong alkoxide base and a specialized phosphine ligand, which are often necessary for efficient C-N coupling.[16][17]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Amine (e.g., Morpholine, 1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol% Pd)
-
Xantphos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (14 mg, 0.015 mmol), Xantphos (17 mg, 0.03 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and maintain under a positive pressure of argon.
-
Reagent Addition: Add anhydrous toluene (10 mL). Stir for 5 minutes. Then, add this compound (249 mg, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Heat the reaction mixture to 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.
Data Summary Table:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 80-90 |
| 4 | Benzophenone Imine | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 110 | 75-88 |
(Note: Benzophenone imine serves as an ammonia equivalent; the product can be hydrolyzed to yield the primary aniline.)[15]
Application Example: Synthesis of a Perampanel Precursor
Perampanel is a selective, non-competitive AMPA receptor antagonist used for treating epilepsy.[3][6] Its synthesis often involves the coupling of substituted pyridine rings. While many routes exist, a key disconnection involves forming a C-C bond between a pyridine ring and another aromatic system, a transformation perfectly suited for the methods described above. For instance, a key intermediate, 2-methoxy-5-(pyridin-2-yl)pyridine, is synthesized via a Suzuki or Stille coupling from a halogenated 2-methoxypyridine.[4][5] This intermediate is then demethylated to form the central pyridone core of Perampanel.[4]
Caption: Fig 5: Simplified synthetic pathway to Perampanel.
The use of this compound and its analogs in these powerful cross-coupling reactions provides chemists with a reliable and efficient toolkit for the rapid assembly of complex pharmaceutical targets. The protocols outlined in this guide serve as a foundation for researchers to explore and innovate in the vital field of drug discovery.
References
- The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. (URL: )
- Perampanel - New Drug Approvals. (URL: )
- Perampanel - New Drug Approvals. (URL: )
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
- CN110028442B - Simple preparation method of Perampanel - Google P
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])
- US8742118B2 - Methods for preparing intermediates of perampanel - Google P
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (URL: [Link])
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. (URL: [Link])
-
Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) - NIH. (URL: [Link])
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei - University of Southampton ePrints. (URL: [Link])
-
Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling - MDPI. (URL: [Link])
-
Sonogashira coupling : r/Chempros - Reddit. (URL: [Link])
- CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google P
-
Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC - PubMed Central. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1203499-63-1|this compound|BLD Pharm [bldpharm.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. jk-sci.com [jk-sci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-2-methoxy-5-methylpyridine
Abstract
The functionalized pyridine scaffold is a privileged structure in modern drug discovery, appearing in a significant number of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone for medicinal chemists.[3] This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-iodo-2-methoxy-5-methylpyridine , a versatile and high-value building block for creating diverse chemical libraries. We will explore four key transformations: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The focus is on providing robust, reproducible protocols while explaining the underlying mechanistic principles and experimental rationale to empower researchers in pharmaceutical and chemical development.
The Strategic Importance of this compound
This compound (CAS No. 1203499-63-1) is an exceptionally useful intermediate.[4] The molecule is strategically functionalized for selective, high-yield transformations:
-
Iodide Group (C3): As a heavy halogen, the C-I bond is the most reactive among aryl halides for oxidative addition to a Palladium(0) center, the crucial first step in most cross-coupling catalytic cycles. This ensures high reactivity and allows for milder reaction conditions compared to the corresponding bromides or chlorides.
-
Methoxy Group (C2): This electron-donating group influences the electronic properties of the pyridine ring and can offer steric hindrance, potentially directing reactions or influencing the conformation of the final product.
-
Methyl Group (C5): Provides a lipophilic contact point and serves as a synthetic handle or a metabolic blocking group in drug design.
This trifecta of functionalities makes it a powerful precursor for generating complex molecules with potential applications as anti-cancer, anti-inflammatory, or anti-viral agents.[5][6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a pillar of modern synthesis, enabling the formation of biaryl structures.[7][8] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium complex.[8]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle.[8] The choice of a phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos stabilize the palladium center and accelerate the rate-limiting oxidative addition and reductive elimination steps.[9] The base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic borate complex that facilitates the transmetalation step.[7]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of argon, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 10:1 toluene:water ratio) via syringe. The solution should be thoroughly degassed again by bubbling argon through it for 15 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the biaryl product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[10][11] This reaction typically employs a dual-catalyst system of palladium and copper(I).[10]
Mechanistic Rationale
The Sonogashira reaction follows a catalytic cycle similar to other cross-couplings but with a distinct copper-mediated sub-cycle.[12] The palladium cycle involves oxidative addition and reductive elimination. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, regenerating the copper catalyst and advancing the palladium cycle.[11] Modern protocols sometimes use copper-free conditions, although these often require specific ligands or conditions.[13]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N), anhydrous (2.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a dry Schlenk flask under nitrogen, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by anhydrous Et₃N and phenylacetylene via syringe.
-
Degassing: Degas the solution by bubbling nitrogen through the mixture for 15-20 minutes.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. The reaction can be gently heated (e.g., to 50 °C) if the reaction is sluggish. Monitor progress by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Heck Reaction: Vinylation of the Pyridine Core
The Mizoroki-Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a powerful route to substituted olefins.[14] The reaction typically favors the formation of the trans isomer.[14]
Mechanistic Rationale
The Heck catalytic cycle begins with the familiar oxidative addition of the aryl iodide to Pd(0).[14] The resulting Pd(II) complex then coordinates with the alkene (carbopalladation). This is followed by migratory insertion of the alkene into the Aryl-Pd bond. The regioselectivity of this insertion (linear vs. branched product) can be influenced by the steric and electronic properties of the alkene and the ligands on the palladium.[15] The cycle concludes with a β-hydride elimination step, which releases the vinylated product and forms a palladium-hydride species. This species is then reduced back to Pd(0) by the base, regenerating the catalyst.
Detailed Experimental Protocol: Heck Reaction
This protocol describes the coupling of this compound with n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Reagent Addition: Add Et₃N and n-butyl acrylate to the mixture.
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction Execution: Seal the tube tightly and heat the mixture in an oil bath at 100 °C with vigorous stirring for 24 hours.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether and wash with water (3x) and then brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the vinylated pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that is traditionally difficult to achieve.[16] It allows for the coupling of aryl halides with a vast array of amines, amides, and other nitrogen nucleophiles.[17]
Mechanistic Rationale
The catalytic cycle is initiated by the oxidative addition of the aryl iodide to the Pd(0) complex.[18] The resulting Pd(II) complex then coordinates with the amine. A strong base (typically a sterically hindered alkoxide like NaOt-Bu or a silylamide like LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[18][19] This is often the rate-determining step. The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[16] The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) is crucial to promote the reductive elimination step and prevent undesirable side reactions like β-hydride elimination.[18]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, this reaction is best set up in an inert atmosphere glovebox.
-
Reagent Addition: To a vial, add Pd₂(dba)₃, RuPhos, and NaOt-Bu. Add the this compound.
-
Solvent and Amine Addition: Add anhydrous toluene, followed by morpholine.
-
Reaction Execution: Seal the vial tightly and place it on a heating block outside the glovebox. Stir at 100 °C for 12-24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with more ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography to isolate the arylamine product.
Comparative Summary and Troubleshooting
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Solvents | Key Feature |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(OAc)₂ / SPhos | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane | Forms C(sp²)-C(sp²) bonds; robust and functional group tolerant.[7][9] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | THF, DMF | Forms C(sp²)-C(sp) bonds; requires amine base.[10][13] |
| Heck | Alkenes | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Forms C(sp²)-C(sp²) vinyl bonds; regioselectivity can be a challenge.[14][15] |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃ / RuPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | Forms C(sp²)-N bonds; requires strong, non-nucleophilic base.[16][18] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient degassing (oxygen poisoning), or poor-quality reagents/solvents.
-
Solution: Use fresh catalyst and anhydrous, degassed solvents. Ensure the reaction is maintained under a fully inert atmosphere. For Suzuki couplings, ensure the base is anhydrous and strong enough to form the borate complex.[7]
-
-
Formation of Side Products:
-
Cause (Suzuki): Homocoupling of the boronic acid. This can happen at high temperatures or with excess base.
-
Solution: Lower the reaction temperature and use the stoichiometric amount of base.
-
Cause (General): Dehalogenation (replacement of iodide with hydrogen). This can be caused by moisture or certain bases.
-
Solution: Ensure strictly anhydrous conditions.
-
-
Difficulty in Purification:
-
Cause: Residual palladium catalyst or phosphine ligands co-eluting with the product.
-
Solution: Filter the crude reaction mixture through a pad of Celite or a dedicated palladium scavenger before chromatography. An aqueous wash (e.g., with NH₄Cl for Sonogashira) can help remove some inorganic byproducts.
-
Conclusion
This compound is a premier building block for accessing a wide array of complex, functionalized pyridines. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide a reliable and versatile toolkit for drug discovery and materials science professionals. By understanding the mechanistic underpinnings and adhering to robust experimental protocols, researchers can effectively leverage these powerful transformations to accelerate the synthesis of novel molecular entities.
References
- Vertex AI Search. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved January 22, 2026.
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4174. Retrieved January 22, 2026, from [Link]
- ResearchGate. (n.d.).
-
Akhtar, M. J., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development Research, 81(7), 826-851. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 22, 2026, from [Link]
- Springer Professional. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Retrieved January 22, 2026.
- National Institutes of Health. (2023, March 16). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Retrieved January 22, 2026.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 22, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 22, 2026, from [Link]
- National Institutes of Health. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved January 22, 2026.
- American Chemical Society Publications. (n.d.). ACS Catalysis Ahead of Print. Retrieved January 22, 2026.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 22, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 22, 2026, from [Link]
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved January 22, 2026.
- ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved January 22, 2026.
- American Chemical Society Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved January 22, 2026.
- Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved January 22, 2026.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]
- SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved January 22, 2026.
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved January 22, 2026.
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved January 22, 2026, from [Link]
- University of Southampton. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved January 22, 2026.
- ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved January 22, 2026.
- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved January 22, 2026.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1203499-63-1|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support guide for the synthesis of 3-Iodo-2-methoxy-5-methylpyridine. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.
Section 1: Foundational Synthesis and Key Challenges
The target molecule, this compound, is typically synthesized via an electrophilic aromatic substitution (EAS) reaction on the starting material, 2-methoxy-5-methylpyridine. The electron-donating methoxy group activates the pyridine ring, directing the incoming electrophile (an iodinating agent) primarily to the ortho and para positions. Due to the substitution pattern, the C3 position is the most electronically favorable and sterically accessible site for iodination.
A common and effective method involves the use of N-Iodosuccinimide (NIS) as the iodinating agent, often in the presence of an acid catalyst.[1]
General Reaction Scheme:
Caption: General synthesis of this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is consistently low (<40%). What are the most likely causes?
Low yields are often multifactorial. The key is to systematically investigate potential causes, from reagent quality to reaction conditions.
Answer:
Several factors can contribute to poor yields. Let's break them down:
-
Reagent Quality and Stoichiometry:
-
N-Iodosuccinimide (NIS) Degradation: NIS can degrade over time, especially with exposure to light and moisture, reducing its potency. Use freshly opened or properly stored NIS. Its color should be off-white to light yellow; significant darkening indicates degradation.[2]
-
Solvent Purity: Ensure you are using anhydrous solvents. Water can react with NIS and the acid catalyst, inhibiting the reaction.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of NIS (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, especially if the starting material has minor impurities.
-
-
Insufficient Ring Activation/Catalysis:
-
The pyridine ring is inherently electron-deficient and less reactive than benzene in electrophilic substitutions.[3] The methoxy group helps, but an acid catalyst is often necessary to activate the NIS, making it a more potent electrophile.
-
Catalyst Choice: Trifluoroacetic acid (TFA) is a common and effective catalyst.[1] If yields are low, ensure the catalyst is added and that its concentration is appropriate (typically 5-10 mol%).
-
-
Suboptimal Reaction Temperature:
-
Too Low: The reaction may be kinetically slow. Most iodinations of this type proceed well at room temperature, but gentle heating (e.g., 40 °C) might be required if the reaction stalls.
-
Too High: Elevated temperatures can lead to byproduct formation and decomposition of both starting material and product.
-
-
Inadequate Reaction Monitoring:
-
Relying on a fixed reaction time can be deceptive. The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Caption: Decision workflow for troubleshooting low reaction yields.
Question 2: My TLC shows multiple spots. How can I improve the regioselectivity and minimize byproducts?
Observing multiple spots indicates either incomplete reaction or the formation of side products, such as di-iodinated species or isomers.
Answer:
Improving selectivity requires precise control over the reaction conditions.
-
Understanding Directing Effects: The -OCH₃ group is an ortho-, para-director. In 2-methoxy-5-methylpyridine, the C3 and C5 positions are ortho to the methoxy group, and the C6 is para. The C3 position is generally favored over C5 due to less steric hindrance from the adjacent methyl group. However, aggressive reaction conditions can lead to iodination at other positions or di-iodination.
-
Controlling Stoichiometry: The most common byproduct is a di-iodinated pyridine. This occurs when the product, which is still an activated ring, reacts with a second equivalent of NIS.
-
Solution: Use no more than 1.1 equivalents of NIS. Adding the NIS solution slowly (dropwise) to the solution of the pyridine can help maintain a low concentration of the iodinating agent, favoring mono-iodination.
-
-
Temperature Control: Electrophilic substitutions are temperature-sensitive.
-
Solution: Run the reaction at room temperature or even cool it to 0 °C initially. This slows down the reaction rate, giving the desired mono-iodination a kinetic advantage over potential side reactions.[4]
-
Table 1: Impact of Reaction Conditions on Selectivity
| Parameter | Condition | Expected Outcome | Rationale |
| NIS Stoichiometry | 1.05 - 1.1 eq. | High mono-iodination | Minimizes excess electrophile available for a second substitution. |
| > 1.5 eq. | Increased di-iodination | Excess NIS will react with the activated product molecule. | |
| Temperature | 0 °C to RT | High selectivity | Favors the kinetically preferred product; reduces energy for side reactions. |
| > 50 °C | Lower selectivity | Can overcome the activation energy for less-favored isomers or decomposition. | |
| NIS Addition | Slow, dropwise | Improved selectivity | Prevents localized high concentrations of the electrophile. |
| All at once | Potential for byproducts | High initial concentration can drive less selective, faster reactions. |
Question 3: The work-up and purification are difficult, and I'm losing product. What is a robust purification strategy?
Product loss during purification is a common issue, especially with nitrogen-containing heterocyclic compounds which can be basic and sometimes water-soluble.
Answer:
A systematic work-up and purification protocol is crucial.
Step-by-Step Purification Protocol:
-
Quench the Reaction:
-
After the reaction is complete (as determined by TLC), cool the mixture in an ice bath.
-
Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS or iodine.[5] The disappearance of a yellow/brown color indicates the quench is complete.
-
-
Aqueous Work-up:
-
Transfer the mixture to a separatory funnel.
-
If your reaction was run in an acidic medium (e.g., with TFA), neutralize it carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence stops (pH ~7-8).[5] This deprotonates the pyridine nitrogen, making the product less water-soluble and more soluble in organic solvents.
-
Extract the aqueous layer multiple times (e.g., 3 x 50 mL) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
-
Drying and Concentration:
-
Combine the organic layers.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
The crude product often requires purification by column chromatography to remove succinimide (the NIS byproduct) and any remaining starting material or isomers.
-
Stationary Phase: Standard silica gel is usually effective. However, if your product shows signs of degradation on silica (a common issue with sensitive compounds), consider using deactivated (neutral) alumina.[6]
-
Eluent System: A gradient of hexane/ethyl acetate is a good starting point. Begin with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The product is more polar than the starting material. Monitor the fractions by TLC.
-
Section 3: Advanced Protocol - Directed ortho-Metalation (DoM) as an Alternative
While electrophilic iodination is common, for substrates that are unreactive or give poor selectivity, Directed ortho-Metalation (DoM) offers a powerful, albeit more technically demanding, alternative.[7] In this strategy, the methoxy group directs a strong base (like n-butyllithium) to deprotonate the C3 position specifically. The resulting aryllithium intermediate is then quenched with an iodine source (e.g., I₂).
This method offers exceptional regioselectivity but requires strict anhydrous and inert atmosphere (Argon or Nitrogen) conditions.[8]
Sources
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Iodination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Suzuki Coupling of 3-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodo-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of this specific transformation. By understanding the underlying mechanisms and common side reactions, you can optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Diagnosing and Solving Common Issues
The Suzuki coupling of this compound, while a powerful C-C bond-forming reaction, is susceptible to several side reactions that can diminish the yield of the desired product and complicate purification. The electron-rich nature of the pyridine ring, influenced by the 2-methoxy group, and potential steric hindrance can make this substrate particularly challenging.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following potential causes and solutions:
-
Inactive Catalyst: The active catalytic species in Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Oxygen contamination can also deactivate the catalyst.
-
Solution:
-
Ensure rigorous degassing of solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][2]
-
Consider using a fresh batch of palladium catalyst or a more robust, air-stable precatalyst.
-
Adding a small amount of a phosphine ligand can sometimes prevent the precipitation of palladium black and act as an oxygen scavenger.[3]
-
-
-
Inhibited Oxidative Addition: The electron-donating methoxy group on the pyridine ring can make the oxidative addition of the palladium catalyst to the C-I bond less favorable.
Issue 2: Significant Formation of Byproducts
The presence of unexpected products in your reaction mixture points to competing side reactions. Here are the most common culprits and how to address them:
This side reaction results in the formation of 2-methoxy-5-methylpyridine, where the iodine atom is replaced by a hydrogen atom. This is a common issue in Suzuki couplings, especially with electron-rich heteroaryl halides.[8]
-
Mechanism: After oxidative addition, the palladium complex can react with a proton source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[8] Water, alcohols, or even trace moisture in the reagents and solvents can serve as the proton source.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use a finely powdered and dry base, especially when running anhydrous reactions.[1]
-
Optimize the Base: Strong bases in aqueous media can accelerate this side reaction.[1] Consider switching to a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of proto-deiodination. Monitor the reaction closely and quench it once the starting material is consumed.
-
This side reaction leads to the formation of a symmetrical biaryl derived from the boronic acid coupling partner.[9] It is often promoted by the presence of oxygen or Pd(II) species.[8]
-
Mechanism: The homocoupling of boronic acids can occur through a palladium(II)-mediated pathway. The presence of oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), perpetuating this unwanted cycle.[2][8]
-
Troubleshooting Steps:
-
Rigorous Degassing: The most critical step to prevent homo-coupling is the thorough removal of dissolved oxygen from the reaction mixture.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes minimize homo-coupling compared to Pd(II) sources like Pd(OAc)₂.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) state.[2]
-
This side reaction involves the replacement of the boronic acid group with a hydrogen atom on your coupling partner, leading to the formation of an arene byproduct. This is particularly prevalent with electron-rich or certain heteroaryl boronic acids.[1][10]
-
Mechanism: The C-B bond of the boronic acid can be cleaved by hydrolysis or protonation, especially in the presence of a base and a proton source (like water).[11]
-
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly reduce this side reaction.[1]
-
Use More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are often more stable towards protodeboronation than the corresponding boronic acids.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound sluggish compared to other aryl iodides?
A1: The 2-methoxy group is an electron-donating group, which increases the electron density on the pyridine ring. This can make the initial oxidative addition step of the palladium catalyst to the carbon-iodine bond slower, as this step is favored for electron-deficient aryl halides.[8][13]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to my boronic acid coupling with itself. What is happening and how can I fix it?
A2: You are observing homo-coupling of your boronic acid. This is a common side reaction, often caused by the presence of oxygen in your reaction.[2][8] To minimize this, ensure your reaction setup is thoroughly degassed by bubbling an inert gas like argon or nitrogen through your solvent and reaction mixture before adding the catalyst.
Q3: My main byproduct is 2-methoxy-5-methylpyridine. What is causing this and what can I do to prevent it?
A3: This is a result of proto-deiodination, where the iodine is replaced by a hydrogen atom. This is often caused by trace amounts of water or other proton sources in your reaction. To prevent this, use anhydrous solvents and reagents, and consider a milder base like potassium phosphate (K₃PO₄) instead of strong hydroxide bases.
Q4: Would a different palladium catalyst or ligand improve my reaction?
A4: Yes, the choice of catalyst and ligand is crucial. For electron-rich and potentially sterically hindered substrates like this compound, using bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve the reaction rate and yield by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5][6]
Q5: What is the role of the base in the Suzuki coupling, and can changing it help with side reactions?
A5: The base plays multiple roles, including the formation of a more nucleophilic boronate species and facilitating the transmetalation step.[14][15] The choice of base is critical. Strong bases in the presence of water can promote both proto-deiodination and protodeboronation. Switching to a weaker base (e.g., K₂CO₃, KF) or a non-nucleophilic base under anhydrous conditions (e.g., K₃PO₄) can often mitigate these side reactions.[1]
Visualizing the Reaction Pathways
To better understand the desired reaction and its competing side reactions, the following diagrams illustrate the catalytic cycles.
Figure 1: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.
Figure 2: Competing side reaction pathways originating from the key palladium intermediate.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol serves as a starting point and may require optimization based on the specific boronic acid or ester used.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent and Catalyst Addition:
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1, or toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the ligand (if required).
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary
The following table provides a summary of recommended starting conditions for optimizing the Suzuki coupling of this compound.
| Parameter | Recommended Range | Rationale |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Lower loadings are more economical but may require longer reaction times or be more sensitive to impurities. |
| Ligand-to-Palladium Ratio | 1:1 to 2:1 | For monodentate ligands, a 2:1 ratio is often optimal. For pre-catalysts, additional ligand is not always necessary. |
| Boronic Acid/Ester Stoichiometry | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation or homo-coupling. |
| Base Stoichiometry | 2.0 - 3.0 equivalents | Sufficient base is required to facilitate the transmetalation step. |
| Reaction Temperature | 80 - 120 °C | Higher temperatures can overcome the activation barrier for oxidative addition but may also increase side reactions. |
| Solvent Concentration | 0.1 - 0.5 M | More dilute conditions can sometimes suppress bimolecular side reactions. |
References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1493-1497. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1493-1497. [Link]
-
Various Authors. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 519-521. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(45), 14764-14773. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Takeda, Y., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(45), 16215-16221. [Link]
-
Thomas, J. M., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 14(7), 1842-1845. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11147. [Link]
-
Li, W., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(15), 3354-3357. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
Reddit. (2024). Suzuki proto-dehalogenation problem. r/Chempros. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Nishida, M., & Tagata, T. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd.. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
National Institutes of Health. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PMC. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
American Chemical Society. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
-
ElectronicsAndBooks. (n.d.). A general route to pyridine-modified salicylaldehydes via Suzuki coupling. ElectronicsAndBooks. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. youtube.com [youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Iodo-2-methoxy-5-methylpyridine
Introduction
Welcome to the technical support guide for the purification of 3-Iodo-2-methoxy-5-methylpyridine (CAS: 1203499-63-1). This document is designed for researchers, scientists, and drug development professionals who are handling this key synthetic intermediate. Achieving high purity is critical for the success of subsequent reactions and ensuring the integrity of final compounds. This guide provides in-depth, field-proven insights into overcoming common purification challenges, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route used. However, for typical iodination reactions of 2-methoxy-5-methylpyridine or related precursors, you can anticipate the following:
-
Unreacted Starting Material: Incomplete conversion will leave residual 2-methoxy-5-methylpyridine.
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-2-methoxy-5-methylpyridine byproducts.
-
Regioisomers: Depending on the directing effects of the substituents and the reaction conditions, other iodinated isomers may form.[1]
-
Residual Iodine: If elemental iodine (I₂) is used as the iodinating agent, residual color in the crude product is common.
-
Decomposition Products: Iodinated pyridines can be sensitive to acidic conditions or prolonged heating, potentially leading to deiodination or other degradation pathways.[2][3]
Q2: What is the recommended primary method for purifying this compound?
A2: Flash column chromatography using silica gel is the most widely employed and effective method for purifying this compound on a laboratory scale.[4][5] It offers excellent resolving power to separate the target molecule from starting materials and closely related byproducts. For larger, industrial scales, crystallization may be a more economical and scalable option.
Q3: How should I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.[6]
-
In-Process Checks: Use TLC to analyze the crude mixture against the starting material to confirm reaction completion.
-
Column Fraction Analysis: Spot collected fractions on a TLC plate to identify which ones contain the pure product, which are mixed, and which contain only impurities.
-
Visualization: The aromatic pyridine ring allows for easy visualization under UV light (254 nm).[6] Staining with iodine vapor or potassium permanganate can also be effective.[7]
Q4: Is this compound stable on silica gel?
A4: This is a critical consideration. Pyridine derivatives are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[2] This interaction can lead to significant "tailing" or "streaking" on TLC and poor separation during column chromatography. In severe cases, it can even catalyze on-column decomposition, leading to lower yields.[2] The troubleshooting section below addresses how to mitigate this issue.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: Significant Tailing/Streaking During Column Chromatography
-
Potential Cause: Strong interaction between the basic nitrogen of the pyridine ring and the acidic silica gel stationary phase.[2] This is the most common issue when purifying pyridine-containing compounds.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase (e.g., Hexane/Ethyl Acetate).[8] The amine competitively binds to the acidic sites on the silica, allowing your product to elute symmetrically.
-
Workflow:
-
Determine your optimal solvent system using TLC.
-
Prepare the bulk eluent, adding 1% TEA.
-
Run the column as usual. You should observe significantly improved peak shape and separation.
-
-
Issue 2: Low Recovery/Yield After Column Chromatography
-
Potential Cause A: Irreversible adsorption or decomposition on the column. As mentioned in FAQ 4, acidic silica can be problematic.
-
Solution: In addition to adding a base like TEA to the eluent, consider using a less acidic stationary phase, such as neutral alumina.[2] Always perform a small-scale TLC test on an alumina plate first to ensure your compound is stable and mobile.
-
-
Potential Cause B: Product is too polar or non-polar for the chosen eluent system, resulting in either permanent retention on the column or premature elution with non-polar impurities.
-
Solution: Systematically optimize your mobile phase with TLC. A good starting point for many pyridine derivatives is a gradient of hexane and ethyl acetate.[6] This ensures that impurities are washed off first, followed by the clean elution of your product.
-
-
Potential Cause C: Inefficient extraction during the initial workup.
-
Solution: Ensure the pH of the aqueous layer is basic (pH 9-10) before extracting with an organic solvent like ethyl acetate or dichloromethane.[5] This neutralizes the pyridine nitrogen, making the compound less water-soluble and maximizing its transfer into the organic phase.
-
Issue 3: Co-elution of an Impurity with the Product
-
Potential Cause: The polarity of the impurity is very similar to that of the product, making separation difficult with the chosen solvent system.
-
Solution A: Employ a Gradient Elution. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[8] Automated flash chromatography systems excel at creating precise, shallow gradients for difficult separations.[9]
-
Solution B: Change the Solvent System. The selectivity of the separation can be altered by changing the components of the mobile phase. If a hexane/ethyl acetate system fails, try a system incorporating dichloromethane or a small amount of methanol (e.g., 98:2 DCM:MeOH), which can alter the interactions with the stationary phase and improve resolution.
-
Solution C: Dry Loading. If the crude product has poor solubility in the initial eluent, it can precipitate at the top of the column, leading to band broadening and poor separation.
Data Summary: Typical TLC & Column Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh)[7] | High surface area provides excellent resolution for lab-scale purification. |
| Mobile Phase (TLC) | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Good starting point for resolving moderately polar compounds. |
| Mobile Phase (Column) | Hexane / Ethyl Acetate + 1% Triethylamine[8] | Gradient elution is often preferred. TEA improves peak shape. |
| Target Rf (TLC) | 0.25 - 0.35 | Provides the best balance for separation on a column; a lower Rf gives better separation but longer run times.[8] |
| Visualization | UV Lamp (254 nm) | Aromatic rings absorb UV light, appearing as dark spots. |
Experimental Protocols
Protocol 1: Standard Workup Procedure
This protocol is designed to remove inorganic salts and residual iodine before chromatographic purification.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.
-
Neutralization: Carefully adjust the pH of the aqueous mixture to ~9-10 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[4][5]
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers. Wash once with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine color, followed by one wash with saturated aqueous sodium chloride (brine).[4]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography Purification
This protocol details the purification of the crude material obtained from the workup.
-
Eluent Preparation: Based on prior TLC analysis, prepare a sufficient volume of the mobile phase (e.g., 9:1 Hexane:Ethyl Acetate + 1% Triethylamine).
-
Column Packing (Slurry Method): a. Place a cotton or glass wool plug at the bottom of a glass column and add a thin layer of sand. b. In a separate beaker, mix silica gel (230-400 mesh) with your eluent to form a slurry.[7] c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[7] d. Add a protective layer of sand on top of the packed silica.
-
Sample Loading (Wet Method): a. Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. b. Carefully pipette the solution onto the top layer of sand. c. Open the stopcock and allow the sample to adsorb onto the silica, stopping when the solvent level reaches the top of the sand. d. Gently add fresh eluent to the column.[7]
-
Elution & Fraction Collection: a. Apply gentle, steady air pressure to the top of the column to maintain a constant flow rate. b. Collect the eluting solvent in appropriately sized test tubes or flasks. c. Monitor the separation by collecting small analytical samples from the column outlet and spotting them on a TLC plate.
-
Analysis and Concentration: a. Develop the TLC plate(s) to identify the fractions containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Workflows
Caption: General experimental workflow for purification.
Caption: Troubleshooting logic for column chromatography issues.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine.
-
BenchChem. Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
-
BenchChem. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Taylor & Francis Online. The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones.
-
Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
-
Sigma-Aldrich. This compound AldrichCPR.
-
Interchim. Purification of different Pyridines using Waters X-bridge prep column.
-
Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
-
BLD Pharm. This compound | 1203499-63-1.
-
Biotage. Purifying ionic compounds by flash column chromatography.
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
-
Advion Interchim Scientific. puriFlash® - Ultra performance flash purification.
-
ResearchGate. 2-Iodo-3-methoxy-6-methylpyridine.
-
Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
-
ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib.
-
DKMCHEM. This compound - CAS:1203499-63-1.
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
Sources
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. advion.com [advion.com]
Technical Support Center: Iodination of 2-Methoxypyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the iodination of 2-methoxypyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common experimental challenges with in-depth, field-proven insights and validated protocols to help you achieve optimal results in your synthesis projects.
Troubleshooting Guide
This section addresses the most frequent and challenging issues encountered during the iodination of 2-methoxypyridine and its derivatives. Each issue is broken down into probable causes and actionable solutions, complete with detailed experimental protocols.
Issue 1: Low or No Product Yield
Achieving a high yield is critical. Low yields can stem from several factors, from reagent choice to subtle procedural missteps.
Possible Causes & Solutions
-
Insufficient Electrophilicity of Iodine: Molecular iodine (I₂) is the least reactive of the common halogens and often requires activation to effectively iodinate an aromatic ring, even one activated by a methoxy group.[1]
-
Solution: Employ an activating system. This typically involves an oxidant that converts I₂ or an iodide salt into a more potent electrophilic species (e.g., I⁺ or its equivalent).
-
-
Protonation and Deactivation of the Pyridine Ring: Although the 2-methoxy group reduces the basicity of the pyridine nitrogen (pKa of 2-methoxypyridinium is ~3.06 vs. ~5.23 for pyridinium), strongly acidic conditions can still lead to protonation.[2] The resulting pyridinium cation is strongly deactivated, hindering electrophilic attack.
-
Solution: Use non-acidic or buffered iodination methods. If an acid catalyst is necessary, use it in catalytic amounts and choose a milder acid.
-
-
Reversibility of the Reaction: The iodination of aromatic compounds can be a reversible process. The hydrogen iodide (HI) generated as a byproduct is a strong reducing agent and can reduce the iodinated product back to the starting material.[1]
-
Solution: Incorporate an oxidant into the reaction mixture. The oxidant will consume the HI byproduct, shifting the equilibrium towards the product side (Le Chatelier's principle).[1]
-
Workflow: Diagnosing and Solving Low Yield Issues
Below is a logical workflow to systematically troubleshoot low-yield reactions.
Caption: Troubleshooting workflow for low-yield iodination reactions.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
The interplay between the activating ortho, para-directing methoxy group and the deactivating meta-directing pyridine nitrogen can lead to the formation of both 3-iodo and 5-iodo isomers.
Possible Causes & Solutions
-
Electronic and Steric Ambiguity: Both the C3 and C5 positions are electronically activated. The C3 position is ortho to the methoxy group and meta to the nitrogen, while the C5 position is para to the methoxy group and meta to the nitrogen. Depending on the specific substrate and reaction conditions, the electronic preference may not be strong enough to favor one isomer exclusively.
-
Solution: Modify the reaction conditions. Regioselectivity can be sensitive to the solvent, temperature, and the specific iodinating agent used. For instance, bulkier iodinating reagents may preferentially attack the sterically less hindered C5 position. A radical-based iodination mechanism may also yield a different regiochemical outcome than a purely electrophilic one.[3][4]
-
-
Reaction Mechanism: Different iodination protocols can proceed through distinct pathways (e.g., electrophilic vs. radical), which can influence the site of attack.[3]
Table 1: Comparison of Common Iodinating Systems
| Reagent System | Typical Conditions | Pros | Cons |
| I₂ / HIO₃ (or H₅IO₆) | Acetic acid, H₂SO₄, water, 70-80 °C | Inexpensive, powerful oxidant drives reaction to completion. | Harsh acidic conditions can deactivate the substrate; may have safety concerns. |
| N-Iodosuccinimide (NIS) | CH₃CN or DMF, often with cat. TFA, RT | Mild conditions, easy to handle solid reagent.[6] | More expensive than I₂; acid catalyst may still cause issues. |
| I₂ / AgNO₃ | Mechanical grinding, solvent-free, RT | Environmentally friendly, rapid, high yielding for some heterocycles.[7][8] | Use of silver salts can be costly and requires proper waste disposal.[1] |
| I₂ / TBHP | Ethanol, 80 °C | Metal-free, uses a greener oxidant.[5] | May proceed via a radical mechanism, potentially altering regioselectivity.[3] |
Issue 3: Product Decomposition or Difficult Purification
Iodinated pyridines can be unstable, and purification can be a significant challenge, often leading to loss of valuable material.
Possible Causes & Solutions
-
Product Instability: Iodoarenes can be sensitive to light, heat, and acid, leading to decomposition.
-
Solution: Protect the reaction and the purified product from light by using amber vials or wrapping glassware in aluminum foil.[9] Perform purification at lower temperatures if possible and store the final product in a cold, dark place.
-
-
Decomposition on Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds during column chromatography.[10]
-
Solution: Before committing your entire batch, test the stability of your crude product on a small scale with different stationary phases (e.g., silica gel, alumina).[9] If decomposition is observed on silica, use a deactivated stationary phase, such as neutralized silica gel (washed with a triethylamine solution) or basic alumina. Alternatively, explore non-chromatographic purification methods like recrystallization or distillation.
-
Protocol 1: Testing Product Stability for Chromatography[9]
-
Prepare a Stock Solution: Dissolve a small, known amount of your crude product in a suitable solvent (e.g., CH₂Cl₂).
-
Set Up Slurries: In separate small vials, create slurries of different stationary phases (e.g., silica gel, neutral alumina, basic alumina) in an appropriate eluent.
-
Expose Product: Add an aliquot of the stock solution to each slurry and stir for 30-60 minutes to simulate the contact time during chromatography.
-
Analyze: Filter the slurries, wash the stationary phase with fresh eluent, and analyze the filtrate by ¹H NMR or LC-MS to quantify recovery and check for decomposition products.
-
Select Optimal Phase: Choose the stationary phase that shows the highest recovery of the desired product with minimal decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is 2-methoxypyridine used as a substrate instead of pyridine?
The 2-methoxy group serves two crucial functions. First, it is an electron-donating group that activates the pyridine ring towards electrophilic substitution, a reaction that is very difficult on unsubstituted pyridine. Second, it sterically and electronically reduces the basicity of the nitrogen atom, making the unwanted side reaction of N-protonation or N-coordination less likely under reaction conditions.[2]
Q2: What is the mechanism of iodination with N-Iodosuccinimide (NIS)?
In the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA), the succinimide oxygen of NIS is protonated. This makes the iodine atom significantly more electrophilic. The activated NIS can then be attacked by the electron-rich π-system of the 2-methoxypyridine ring in a classic electrophilic aromatic substitution (SₑAr) mechanism.
Mechanism: Acid-Catalyzed Iodination with NIS
Caption: Simplified SₑAr mechanism for NIS iodination.
Q3: My reaction is complete, but how do I properly quench and work it up?
A standard workup procedure is crucial to prevent product loss and ensure purity.
-
Cool the Reaction: Cool the reaction mixture to room temperature or 0 °C in an ice bath.
-
Quench Excess Iodine: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the characteristic brown/purple color of iodine disappears.[11]
-
Adjust pH: If the reaction was run under acidic conditions, carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base. Be cautious of gas evolution (CO₂).
-
Extract: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash and Dry: Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the solvent under reduced pressure. Proceed immediately to purification or store the crude product appropriately.
Q4: Can I generate NIS in situ?
Yes, NIS can be generated in situ, which can be more cost-effective and convenient as it avoids the need to handle and store the potentially unstable solid NIS.[12][13] A common method involves reacting N-chlorosuccinimide (NCS) with sodium iodide (NaI) in a solvent like acetone. The sodium chloride byproduct precipitates and can be filtered off, leaving a solution of NIS ready for use.[12][13]
Protocol 2: In Situ Generation of NIS[12][13]
-
In a flask protected from light, dissolve N-chlorosuccinimide (1.0 eq.) and sodium iodide (1.0 eq.) separately in dry acetone.
-
Mix the two solutions and stir at room temperature for 15-30 minutes. A white precipitate of NaCl will form.
-
Filter off the precipitated NaCl.
-
The resulting filtrate is a solution of NIS that can be used directly in the subsequent iodination reaction.
References
-
Shaikh, R. et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. Available at: [Link]
-
Kim, S. et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Han, B. et al. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]
-
Kim, S. et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Mondal, S. et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]
-
Li, Y. et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health. Available at: [Link]
-
Maes, D. et al. (2007). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? The Journal of Physical Chemistry A. Available at: [Link]
-
Mondal, S. et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. DOI:10.1039/C5CC07799K. Available at: [Link]
-
Ali, M. et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments. Available at: [Link]
-
Benson, R. E., & Kealy, T. J. (1963). n-Iodosuccinimide. Organic Syntheses. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
Deshmukh, S. et al. (2012). Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an iodosodium nitrite system. Arkivoc. Available at: [Link]
-
Sniady, A. (2006). N-iodosuccinimide (NIS). Synlett. Available at: [Link]
-
Mondal, S. et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. Available at: [Link]
-
Beebe, T. R. et al. (1983). NIS from NCS/NaI: Synthesis of alpha-Iodo Carbonyl Compounds and trans-1,2-Iodoacetates. Erowid. Available at: [Link]
Sources
- 1. Iodination - Wordpress [reagents.acsgcipr.org]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions | MDPI [mdpi.com]
- 8. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. heteroletters.org [heteroletters.org]
- 12. NIS from NCS/NaI: Synthesis of alpha-Iodo Carbonyl Compounds and trans-1,2-Iodoacetates - [www.rhodium.ws] [erowid.org]
- 13. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support center for the palladium-catalyzed cross-coupling of 3-iodo-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this specific substrate. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reactions, ensuring both scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges with this substrate stem from its unique electronic and steric profile. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The ortho-methoxy group is electron-donating, which can modulate the reactivity of the C-I bond and also introduces steric hindrance around the reaction center. The methyl group at the 5-position further contributes to the electronic properties of the ring. Understanding this interplay is crucial for selecting the optimal catalyst system and reaction conditions.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?
A2: This versatile building block is amenable to a variety of powerful cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Negishi, Stille, and Kumada Couplings: For C-C bond formation using organozinc, organotin, and Grignard reagents, respectively.[1][2][3]
The choice of reaction will depend on the desired final product.
Q3: How does the 2-methoxy group influence the reaction?
A3: The 2-methoxy group has a dual effect. Electronically, it is an electron-donating group, which can increase the electron density on the pyridine ring, potentially slowing down the oxidative addition step, which is often rate-limiting.[4] Sterically, its proximity to the iodine at the 3-position can hinder the approach of bulky ligands and coupling partners to the palladium center. However, it can also have a beneficial chelating effect, stabilizing the catalytic intermediate.
Troubleshooting Guides
Scenario 1: Low to No Product Yield
Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
dot
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming or is decomposing. Solution: Ensure your palladium precursor is of high quality.[5] For Pd(II) precursors like Pd(OAc)₂, ensure conditions are suitable for in-situ reduction.[6] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a stable pre-catalyst. The choice of ligand is critical for stabilizing the active catalyst.[7] For the electron-rich this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote oxidative addition and prevent catalyst deactivation.[8] |
| Inappropriate Base | The base plays a crucial role in the catalytic cycle.[2] Solution: For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[10] Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Suboptimal Solvent | The solvent affects the solubility of reagents and the stability of the catalyst. Solution: Use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation.[7] Toluene, dioxane, and THF are common choices.[2] For polar substrates, more polar solvents might be beneficial. |
| Low Reaction Temperature | Oxidative addition is often the rate-determining step and can be slow at low temperatures. Solution: Gradually increase the reaction temperature. Monitor for potential side reactions or catalyst decomposition at higher temperatures. |
| Poor Reagent Quality | Impurities in the starting materials, coupling partner, or solvent can poison the catalyst. Solution: Use high-purity reagents. Ensure your this compound is pure. For Suzuki reactions, check the quality of the boronic acid, as protodeboronation can be a significant side reaction.[2] |
Scenario 2: Formation of Significant Side Products
The appearance of side products indicates competing reaction pathways. Identifying these byproducts is the first step in mitigating their formation.
dot
Caption: Troubleshooting guide for common side products.
Detailed Troubleshooting Steps:
| Side Product | Explanation & Solution |
| Homocoupling of Coupling Partner | This is particularly common in Sonogashira (Glaser coupling) and Suzuki reactions.[11] Solution: This is often promoted by the presence of oxygen. Ensure rigorous degassing of all solvents and reagents and maintain a positive inert atmosphere. In Sonogashira couplings, reducing the amount of copper co-catalyst can also help.[12] |
| Dehalogenation of this compound | The C-I bond is replaced by a C-H bond. Solution: This can be caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are strictly anhydrous. A weaker base or shorter reaction times may also be beneficial. |
| Protodeboronation (Suzuki Coupling) | The boronic acid is converted to the corresponding arene before it can couple. Solution: Use anhydrous conditions and a suitable base. Sometimes, using the corresponding boronic ester (e.g., pinacol ester) can mitigate this issue. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screening Reaction
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (1.1-1.2 x mol% of Pd)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the this compound, arylboronic acid, palladium precursor, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Seal the flask and stir the reaction mixture at the desired temperature (start with 80-100 °C).
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
General Protocol for a Buchwald-Hartwig Amination Screening Reaction
This protocol provides a starting point for optimizing the Buchwald-Hartwig amination of this compound.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃) or pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Phosphine ligand (if not using a pre-catalyst) (e.g., XPhos, RuPhos) (1.1-1.2 x mol% of Pd)
-
Base (e.g., NaOtBu, LHMDS) (1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
-
Reaction Setup:
-
In a glovebox or under a robust inert atmosphere, add the palladium precursor, ligand (if applicable), and base to a flame-dried Schlenk flask.
-
Add the this compound and the amine.
-
Add the degassed solvent via syringe.
-
Seal the flask and stir the reaction mixture at the desired temperature (start with 80-110 °C).
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography.
-
References
- Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances.
- Buchwald–Hartwig amin
- Kumada coupling. Wikipedia.
- Kumada Coupling. NROChemistry.
- Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling.
- Buchwald-Hartwig amin
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Stille reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Stille Coupling. NROChemistry.
- Stille Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Kumada Coupling. Organic Chemistry Portal.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC - NIH.
- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses.
- [Named Reaction #2] Buchwald-Hartwig Amin
- Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. PMC - NIH.
- Stille Coupling. Chemistry LibreTexts.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
- Palladium precursor products.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH.
- Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. PMC - NIH.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology (RSC Publishing).
- Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosyl
- Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing).
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Amazon S3.
- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Negishi reaction in BODIPY dyes.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
- 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed - NIH.
- Suzuki cross-coupling of arylboronic acids with compound 2.
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
Sources
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with 3-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support center for 3-iodo-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of cross-coupling reactions with this substrate.
Understanding the Reactivity of this compound
This compound is a trisubstituted pyridine derivative with a unique electronic and steric profile that can influence its reactivity in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy and methyl groups can increase the electron density of the pyridine ring, which may affect the oxidative addition step in the catalytic cycle. Furthermore, the proximity of the 2-methoxy group to the 3-iodo position can introduce steric hindrance, impacting the approach of the catalyst and coupling partners.[1][2]
This guide will address these challenges and provide practical solutions for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound sluggish or failing?
A1: Several factors can contribute to low reactivity in Suzuki-Miyaura couplings of this substrate:
-
Steric Hindrance: The 2-methoxy group can sterically hinder the approach of the palladium catalyst to the 3-iodo position.[1]
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. Bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and subsequent steps in the catalytic cycle.[3]
-
Base Selection: The choice of base is crucial for the transmetalation step.[3] Weaker bases may not be sufficient to activate the boronic acid or ester.
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid are common side reactions that can reduce the yield of the desired product.[4]
Q2: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[5] For this compound, consider the following:
-
Ligand Selection: The choice of ligand is critical. Bulky biarylphosphine ligands, such as XPhos or SPhos, are often required to facilitate both the oxidative addition and reductive elimination steps.[6]
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically needed to deprotonate the amine.[6]
-
Reaction Temperature: While many Buchwald-Hartwig reactions are run at elevated temperatures (80-100 °C), optimization may be necessary to balance reaction rate with substrate and product stability.[6]
Q3: I am observing significant amounts of dehalogenated starting material in my reaction. What is causing this and how can I prevent it?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[4] It can occur through a competing reaction pathway where a hydride species, often from the solvent or base, is transferred to the palladium center, leading to reductive elimination of the dehalogenated arene. To minimize this:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried, as water can be a source of protons.
-
Optimize the Base: In some cases, a weaker base or a different base entirely can reduce the rate of dehalogenation.
-
Ligand Effects: Certain ligands can suppress dehalogenation by promoting the desired cross-coupling pathway.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inefficient oxidative addition due to steric hindrance and electron-rich nature of the pyridine ring. | 1. Switch to a more active catalyst system: Use a pre-catalyst like XPhos Pd G3 or SPhos Pd G3. 2. Employ bulky, electron-rich ligands: Try ligands such as SPhos, XPhos, or RuPhos. 3. Increase reaction temperature: Cautiously increase the temperature in increments of 10 °C. |
| Significant Protodeboronation | The boronic acid is unstable under the reaction conditions. | 1. Use a milder base: Consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like Na₂CO₃. 2. Use a boronic ester: Pinacol esters (Bpin) are generally more stable than boronic acids. 3. Minimize reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | 1. Thoroughly degas the reaction mixture: Use the freeze-pump-thaw method or bubble with an inert gas (argon or nitrogen) for an extended period.[4] 2. Use a Pd(0) source: If using a Pd(II) salt, ensure complete reduction to Pd(0) before the catalytic cycle begins. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction or decomposition of starting materials/product. | 1. Screen different ligands: Test a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos). 2. Vary the base: Try different strong bases like NaOtBu, KOtBu, or LHMDS. 3. Adjust the temperature: Some reactions may benefit from lower temperatures to improve stability. |
| Formation of Side Products | Competing reaction pathways are occurring. | 1. Check for amine homocoupling: If using a primary amine, consider using a slight excess of the aryl halide. 2. Minimize reaction time: Over-heating or prolonged reaction times can lead to decomposition. |
| Inconsistent Results | Sensitivity to air, moisture, or impurities. | 1. Use a glovebox or Schlenk techniques: Ensure strictly anhydrous and anaerobic conditions. 2. Purify all reagents: Ensure the purity of the amine, aryl halide, and solvent. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid or ester.
Reagents and Materials:
-
This compound
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane/water (4:1 v/v), degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid/ester (1.2-1.5 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in the degassed 1,4-dioxane/water mixture (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may need to be adjusted based on the specific amine used.
Reagents and Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene, degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add the degassed anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[7]
Visualizing Reaction Mechanisms and Troubleshooting
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield in Cross-Coupling
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
-
Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Özdemir, İ., & Yiğit, M. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 3757-3768. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Stojanović, M., Stojanović, J., & Aleksić, J. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society, 87(1), 1-10. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. [Link]
- Various Authors. (n.d.). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Various Journals.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Lindsley, C. W., et al. (2008). Optimization of 2,3,5-trisubstituted pyridine derivatives as potent allosteric Akt1 and Akt2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1873-1877. [Link]
-
Iwatsuki, S., & Ishihara, K. (1987). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, 1105-1109. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5855-5865. [Link]
-
Wang, Y., et al. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 118(40), 9479-9486. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]
-
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Organic Letters. (2021). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters, 23(1), 123-128. [Link]
-
National Institutes of Health. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of the effects of increasing steric hindrance along the... Retrieved from [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]
-
ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Retrieved from [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Secondary Alkyl Groups in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Retrieved from [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]
Sources
- 1. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
preventing deiodination of 3-Iodo-2-methoxy-5-methylpyridine
Document ID: TSC-2026-01-IMMP-DEIOD
Version: 1.0
Introduction
Welcome to the technical support center for 3-Iodo-2-methoxy-5-methylpyridine (IMMP). This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. IMMP is a valuable building block, but its utility can be compromised by a common yet often misunderstood issue: deiodination. The loss of the iodine atom, either through premature degradation or as a competing side reaction, can lead to reduced yields, complex purification challenges, and compromised product integrity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative protocols to help you successfully store, handle, and utilize this compound in your experiments. Our approach is grounded in mechanistic principles to explain the "why" behind each recommendation, ensuring scientific integrity and empowering you to make informed decisions in the lab.
Part 1: Understanding and Preventing Storage-Related Degradation
FAQ 1: I opened a new bottle of this compound and my initial analysis (¹H NMR, LC-MS) shows the presence of 2-methoxy-5-methylpyridine. What happened?
Answer: The presence of the deiodinated impurity, 2-methoxy-5-methylpyridine, in a freshly opened bottle of this compound is most commonly due to gradual degradation during storage. The carbon-iodine bond in aryl iodides is susceptible to cleavage under certain conditions.
Root Causes & Preventative Measures:
-
Photochemical Decomposition: The C-I bond can be homolytically cleaved by exposure to light, particularly UV radiation. This generates radical species that can abstract a hydrogen atom from the solvent or other molecules to form the deiodinated product. Many pyridine derivatives are known to be susceptible to photodegradation.
-
Thermal Instability: Elevated temperatures can provide the energy needed to overcome the C-I bond dissociation energy, leading to decomposition. While specific thermal stability data for this exact molecule is not extensively published, related compounds show degradation at higher temperatures.
-
Atmospheric Exposure: Although less common for aryl iodides than for organometallic reagents, prolonged exposure to air and moisture can potentially contribute to degradation pathways.
Best Practices for Storage & Handling:
| Parameter | Recommended Condition | Rationale |
| Container | Tightly sealed amber glass vial or flask. | Amber glass protects the compound from light exposure, a primary driver of degradation. A tight seal prevents moisture ingress. |
| Atmosphere | Under a positive pressure of an inert gas (Argon or Nitrogen). | An inert atmosphere displaces oxygen and moisture, minimizing potential oxidative or hydrolytic degradation pathways. |
| Temperature | Refrigerated (0-10°C). | Cool temperatures reduce the rate of potential thermal degradation. Avoid repeated freeze-thaw cycles. |
| Location | Store in a dark, designated area such as a refrigerator or cold room away from strong light sources. | Minimizes accidental light exposure. |
Part 2: Troubleshooting Deiodination in Chemical Reactions
Deiodination is a frequently observed side reaction, particularly in palladium-catalyzed cross-coupling reactions where the desired outcome is the substitution of the iodine atom. Understanding the mechanism of this side reaction is key to its prevention.
Mechanism of Deiodination (Hydrodehalogenation)
In the context of a palladium-catalyzed reaction, deiodination (here termed hydrodehalogenation or protodeiodination) is a competing pathway to the desired cross-coupling. It typically occurs after the oxidative addition of the aryl iodide to the Pd(0) catalyst.
Technical Support Center: Troubleshooting Failed Sonogashira Coupling with 3-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Sonogashira coupling of 3-iodo-2-methoxy-5-methylpyridine. As a senior application scientist, I will provide you with in-depth, field-proven insights to diagnose and resolve common issues, ensuring the success of your synthetic endeavors.
Initial Diagnosis: Common Issues & Quick Checks
Before delving into a more systematic troubleshooting approach, it's often beneficial to perform a quick check of the most common culprits for a failed Sonogashira reaction. The following table outlines these initial checks, their potential impact, and recommended actions.
| Potential Issue | Symptom(s) | Underlying Cause | Recommended Action |
| Reagent Quality | No reaction or low yield | Degradation of reagents, especially the alkyne or base. | Use freshly distilled/purified solvents and bases. Ensure the alkyne is pure and free of homocoupled impurities. |
| Inert Atmosphere | Significant homocoupling (Glaser coupling) of the alkyne. | Presence of oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate.[1] | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Catalyst Activity | No reaction or incomplete conversion. | Deactivation of the palladium catalyst. This can be due to impurities or coordination of the pyridine substrate to the palladium center. | Use a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that is activated in situ. |
| Base Strength/Solubility | Low to no product formation. | The base may be too weak to deprotonate the terminal alkyne effectively, or it may have poor solubility in the reaction solvent. | Switch to a stronger base (e.g., DBU, Cs2CO3) or a more soluble amine base (e.g., diisopropylamine). Ensure the base is soluble in the chosen solvent. |
Systematic Troubleshooting Workflow
When initial checks do not resolve the issue, a more systematic approach is necessary. The following workflow, presented as a flowchart, will guide you through a logical sequence of troubleshooting steps.
Caption: A step-by-step workflow for troubleshooting a failed Sonogashira coupling.
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter when working with challenging substrates like this compound in Sonogashira couplings.
Q1: My reaction is showing significant amounts of alkyne homocoupling (Glaser coupling). What is the primary cause and how can I prevent it?
A1: The primary cause of homocoupling is the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[1] To mitigate this, it is crucial to maintain strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period) and maintaining a positive pressure of argon or nitrogen throughout the reaction setup. Additionally, using a copper-free Sonogashira protocol can eliminate this side reaction, although this may require more reactive palladium catalysts and ligands.
Q2: I am not observing any product formation. Could the pyridine substrate be inhibiting the catalyst?
A2: Yes, pyridine and its derivatives can act as ligands and coordinate to the palladium center, potentially inhibiting its catalytic activity. This is particularly relevant for electron-rich pyridines like this compound. The lone pair of electrons on the nitrogen atom can compete with the desired phosphine ligands for coordination to the palladium, leading to the formation of inactive or less active catalytic species. To overcome this, consider using more sterically hindered and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), which can favor the formation of the active monoligated palladium species and promote the oxidative addition step.
Q3: What are the recommended starting conditions for the Sonogashira coupling of this compound?
A3: Based on literature precedents for similar electron-rich halopyridines, a good starting point would be to use a palladium catalyst like PdCl2(PPh3)2 or Pd(PPh3)4, in combination with a copper(I) co-catalyst such as CuI.[2][3] An amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) in a solvent such as DMF or THF is a common choice.[2][3] A reaction temperature between room temperature and 80 °C is a reasonable starting point. However, due to the potentially challenging nature of your substrate, be prepared to optimize these conditions.
Q4: My reaction is sluggish and gives low yields. How can I improve the reaction rate and conversion?
A4: Several factors could contribute to a sluggish reaction. Here are some optimization strategies:
-
Increase Temperature: Gently increasing the reaction temperature can often overcome activation barriers.
-
Change the Base: If the current base is not strong enough to efficiently deprotonate the alkyne, switching to a stronger base like DBU or an inorganic base like Cs2CO3 or K2CO3 might be beneficial.
-
Ligand Screening: The choice of phosphine ligand is critical. As mentioned earlier, bulky, electron-rich ligands can significantly improve the efficiency of the oxidative addition step, which is often the rate-limiting step for electron-rich aryl halides.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and solubility of the reagents. Screening solvents like toluene, dioxane, or acetonitrile may lead to improved results.
Q5: I am observing dehalogenation of my starting material. What causes this and how can I minimize it?
A5: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be promoted by the presence of water or other protic impurities, which can protonate the organopalladium intermediate before it undergoes transmetalation. To minimize dehalogenation, ensure that all your reagents and solvents are scrupulously dried and that the reaction is performed under strictly anhydrous conditions. Using a less nucleophilic base might also help to reduce this side reaction.
Protocol Optimization: A Step-by-Step Guide
If your initial attempts at the Sonogashira coupling of this compound have been unsuccessful, a systematic optimization of the reaction parameters is necessary. The following protocol provides a structured approach to this process.
Objective: To identify the optimal conditions for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium pre-catalyst (e.g., PdCl2(PPh3)2, Pd(OAc)2)
-
Ligand (e.g., PPh3, XPhos, SPhos)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et3N, DIPEA, Cs2CO3)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
Experimental Workflow Diagram:
Caption: A workflow for optimizing the Sonogashira coupling protocol.
Parameter Screening Table:
The following table provides a set of suggested conditions for a parallel screen to identify the optimal reaction parameters.
| Run | Pd Source (mol%) | Ligand (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | PdCl2(PPh3)2 (2) | - | 5 | Et3N (3) | DMF | 60 |
| 2 | Pd(OAc)2 (2) | PPh3 (4) | 5 | Et3N (3) | DMF | 60 |
| 3 | Pd(OAc)2 (2) | XPhos (4) | 5 | Et3N (3) | DMF | 60 |
| 4 | PdCl2(PPh3)2 (2) | - | 5 | DIPEA (3) | THF | 60 |
| 5 | PdCl2(PPh3)2 (2) | - | 5 | Cs2CO3 (2) | Toluene | 80 |
| 6 | Pd(OAc)2 (2) | SPhos (4) | 5 | Cs2CO3 (2) | Toluene | 80 |
| 7 | PdCl2(PPh3)2 (2) | - | - | Et3N (3) | DMF | 60 |
| 8 | Pd(OAc)2 (2) | XPhos (4) | - | DIPEA (3) | THF | 60 |
Note: Runs 7 and 8 are copper-free variations to assess if this approach is beneficial for your specific substrate.
Case Study: Overcoming a Failed Sonogashira Coupling
Problem: A researcher was attempting to couple this compound with phenylacetylene using Pd(PPh3)4, CuI, and Et3N in THF at room temperature. After 24 hours, TLC analysis showed only starting materials and a significant amount of phenylacetylene dimer.
Troubleshooting and Resolution:
-
Initial Hypothesis: The formation of the phenylacetylene dimer strongly suggested the presence of oxygen. The sluggishness of the reaction was likely due to the electron-rich nature of the pyridine substrate, which deactivates the C-I bond towards oxidative addition and potentially inhibits the palladium catalyst.
-
Action Plan:
-
Improve the inert atmosphere by rigorously degassing the solvent and reagents.
-
Switch to a more robust catalytic system known to be effective for challenging substrates. A combination of Pd(OAc)2 and a bulky, electron-rich ligand like XPhos was chosen.
-
Increase the reaction temperature to facilitate the oxidative addition step.
-
Use a stronger base to ensure complete deprotonation of the alkyne.
-
-
Revised Protocol: The reaction was repeated using Pd(OAc)2 (2 mol%), XPhos (4 mol%), CuI (5 mol%), and Cs2CO3 (2 equivalents) in toluene. The reaction mixture was heated to 80 °C under a strict argon atmosphere.
-
Outcome: After 12 hours, LC-MS analysis showed complete consumption of the starting material and the formation of the desired product in high yield, with minimal homocoupling observed.
This case study highlights the importance of a systematic approach to troubleshooting and the significant impact that the choice of catalyst, ligand, base, and reaction conditions can have on the outcome of a challenging Sonogashira coupling.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful methodology in molecular construction. Angewandte Chemie International Edition, 39(15), 2632-2657. [Link]
-
Liang, Y., Xie, Y., & Li, J. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
Sources
Technical Support Center: Workup Procedures for 3-Iodo-2-methoxy-5-methylpyridine Reactions
Welcome to the technical support guide for handling reactions involving 3-iodo-2-methoxy-5-methylpyridine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during the workup and purification of reactions utilizing this versatile building block.
I. Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that may arise during the workup of popular cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, where this compound is a common substrate.
Issue 1: Emulsion Formation During Aqueous Extraction
Q: I am consistently getting a persistent emulsion at the aqueous-organic interface during the workup of my Suzuki coupling reaction. How can I break it and prevent it from forming in the future?
A: Emulsion formation is a frequent challenge, particularly when basic aqueous solutions are used, which is common in Suzuki and Buchwald-Hartwig reactions. The basicity can lead to the formation of amphiphilic species that stabilize emulsions.
Immediate Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. The fine particles can help to coalesce the dispersed droplets.
-
Centrifugation: If the emulsion is particularly stubborn, centrifugation can be a highly effective method to separate the layers.
Preventative Measures:
-
Solvent Choice: While common solvents like ethyl acetate are effective for extraction, they are also prone to forming emulsions. Consider using a less polar solvent like dichloromethane (DCM) or a mixture of solvents.
-
pH Adjustment: After quenching the reaction, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) before extraction. However, be cautious if your product is acid-sensitive.[1]
-
Gentle Mixing: Instead of vigorous shaking in the separatory funnel, gently invert the funnel multiple times to minimize the formation of a stable emulsion.
Issue 2: Difficulty in Removing Palladium Catalyst Residues
Q: My purified product is still contaminated with a black solid, which I suspect is palladium black. How can I effectively remove it?
A: Palladium black is a common byproduct resulting from the aggregation of the active Pd(0) catalyst.[2] Its removal is crucial for obtaining a pure product.
Recommended Procedures:
-
Filtration through Celite®: Before the aqueous workup, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This is often sufficient to remove the majority of the palladium black.[3]
-
Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium. After filtration through Celite®, add a small amount of activated charcoal to the filtrate, stir for 15-30 minutes, and then filter again through a fresh pad of Celite®. Be mindful that charcoal can also adsorb your product, so use it sparingly.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help to scavenge residual palladium. However, these reagents can introduce other impurities, so subsequent aqueous washes are necessary.
Issue 3: Product Loss During Acidic Washes
Q: I am losing a significant amount of my product during the workup when I perform an acidic wash to remove basic impurities. What is happening and how can I avoid this?
A: The pyridine nitrogen in your product is basic and can be protonated by an acidic wash, forming a water-soluble pyridinium salt.[1] This will cause your product to partition into the aqueous layer, leading to significant yield loss.
Alternative Strategies:
-
Avoid Strong Acids: Unless absolutely necessary, avoid washing with strong acids. If an acidic wash is required to remove a basic impurity, use a very dilute acid (e.g., 0.1M HCl) and perform the wash quickly at a low temperature.
-
Back-Extraction: If you must use an acidic wash and suspect product loss, you can basify the acidic aqueous layer with a base like sodium bicarbonate or sodium hydroxide and then back-extract with an organic solvent to recover your product.
-
Chromatography: Often, the most effective way to remove basic impurities without risking product loss is through column chromatography.
Issue 4: Poor Separation During Column Chromatography
Q: My pyridine-containing product is tailing significantly on the silica gel column, leading to poor separation and impure fractions. What can I do to improve the chromatography?
A: Peak tailing of basic compounds like pyridines on silica gel is a common issue.[4] It is primarily caused by the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[4]
Solutions for Improved Chromatography:
-
Add a Tailing Suppressor: Add a small amount of a basic modifier to your eluent. Common choices include:
-
Triethylamine (TEA): Typically 0.1-1% (v/v) is sufficient.
-
Ammonia: A solution of 7N ammonia in methanol can be used to prepare the eluent.
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your eluent before packing the column.
-
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., on a C18 column) can provide excellent separation without the issue of tailing.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki-Miyaura coupling reaction with this compound?
A1: A typical workup procedure is as follows:
-
Cooling and Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.[5][6] Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[7]
-
Filtration: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter through a pad of Celite® to remove the palladium catalyst and any inorganic salts.[3]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel or another suitable stationary phase.[5]
Q2: How does the workup for a Buchwald-Hartwig amination differ from a Suzuki coupling?
A2: The workup for a Buchwald-Hartwig amination is very similar to that of a Suzuki coupling.[7][8] The key difference is often the presence of a strong base like sodium tert-butoxide, which needs to be carefully quenched. Diluting with a less polar solvent like toluene or diethyl ether before adding water can sometimes help to minimize emulsion formation. As with Suzuki reactions, filtration through Celite® is crucial for removing the palladium catalyst.[8]
Q3: Can I use an acidic wash to remove unreacted amine starting material from my Buchwald-Hartwig reaction?
A3: As discussed in Troubleshooting Issue 3, an acidic wash is risky due to the basicity of the pyridine product. It is generally better to remove unreacted amines by column chromatography. If the amine is volatile, it may be partially removed during solvent evaporation under reduced pressure.
Q4: What are some common side products to look out for in reactions involving this compound?
A4: In palladium-catalyzed cross-coupling reactions, common side products can include:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.
-
Protodeiodination: Replacement of the iodine atom with a hydrogen atom. This can occur if there is a source of protons in the reaction mixture and a reducing agent.
-
Hydrolysis of the methoxy group: While generally stable, under harsh acidic or basic conditions, the 2-methoxy group could potentially be hydrolyzed to a hydroxyl group.
Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A5:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction in real-time.[9] Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is excellent for confirming the presence of your desired product and identifying any side products by their mass-to-charge ratio.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of your final compound.[10][11]
III. Experimental Protocols & Data
Detailed Workup Protocol for a Suzuki-Miyaura Reaction
This protocol provides a step-by-step guide for the workup of a Suzuki-Miyaura reaction between this compound and an arylboronic acid.
Materials:
-
Reaction mixture from the Suzuki coupling
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 10 volumes of ethyl acetate.
-
Filter the diluted mixture through a 1-2 inch pad of Celite® in a Büchner funnel, washing the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 volume of water
-
1 volume of brine
-
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (see Troubleshooting Issue 4 for guidance on eluent selection).
| Step | Purpose | Key Considerations |
| Quenching | To stop the reaction and neutralize reactive species. | Perform at room temperature or below to control any exotherm. |
| Filtration | To remove the insoluble palladium catalyst and inorganic salts. | A thick pad of Celite® is recommended for effective removal. |
| Extraction | To separate the product from water-soluble impurities. | Gentle mixing can prevent emulsion formation. |
| Drying | To remove residual water from the organic phase. | Ensure the drying agent is completely removed before concentration. |
| Purification | To isolate the desired product from side products and unreacted starting materials. | The choice of stationary and mobile phases is critical for good separation. |
A summary of the key steps in the workup procedure.
IV. Visualized Workflow
Workup and Purification Workflow
Caption: A generalized workflow for the workup and purification of this compound reactions.
V. References
-
U.S. Patent 6,087,507, "Separation of pyridine or pyridine derivatives from aqueous solutions," issued July 11, 2000.
-
U.S. Patent Application 2010/0222568 A1, "Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters," published September 2, 2010.
-
World Intellectual Property Organization Patent Application WO/2007/052302, "Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters," published May 10, 2007.
-
"HPLC Methods for analysis of Pyridine." HELIX Chromatography. [Link]
-
He, Y., et al. (2007). "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography." Journal of Separation Science, 30(12), 1876-1881. [Link]
-
"What is best method to remove pyridine from a reaction mixture?" ResearchGate. [Link]
-
German Patent DE3245950A1, "Process for the preparation of substituted pyridines," published June 20, 1984.
-
MH Chem. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube. [Link]
-
Smith, A. M. R. (2014). Solvent effects in palladium catalysed cross-coupling reactions. University of York. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
-
Uredi, D., Motati, D. R., & Watkins, E. B. (2019). "A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M." Royal Society of Chemistry. [Link]
-
"Method for pyridine amine derivative." Chromatography Forum. [Link]
-
"Cross-coupling reaction." Wikipedia. [Link]
-
"Suzuki Cross-Coupling Procedure." Scribd. [Link]
-
"What is the proper way to set up a suzuki coupling?" Reddit. [Link]
-
Pinto, D. C. G. A., et al. (2018). "Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties." Molecules, 23(11), 2846. [Link]
-
Tang, S., et al. (2018). "Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry." Chemical Communications, 54(56), 7731-7734. [Link]
-
"Buchwald–Hartwig amination." Wikipedia. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Perlovich, G. L., & Volkova, T. V. (2020). "Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening." Journal of Molecular Liquids, 318, 114055. [Link]
-
"Pyridine synthesis." Organic Chemistry Portal. [Link]
-
"Buchwald-Hartwig Amination." Chemistry LibreTexts. [Link]
-
Wang, Y., et al. (2022). "Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives." Organic Letters, 24(8), 1634-1638. [Link]
-
Wleklinski, M. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis [Doctoral dissertation, Purdue University]. Purdue University Graduate School. [Link]
-
"Synthesis of Koser's Reagent and Derivatives." Organic Syntheses. [Link]
-
"2-Iodo-5-methylpyridine." PubChem. [Link]
-
Chinese Patent CN102936223A, "Synthesis method and purification method of 5-iodo-2-methylbenzimidazole," published February 20, 2013.
-
"3-iodo-5-methylpyridine (C6H6IN)." PubChemLite. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. helixchrom.com [helixchrom.com]
- 11. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support center for troubleshooting catalytic reactions involving 3-Iodo-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance in cross-coupling and other palladium-catalyzed reactions. Here, we will explore the nuances of catalyst poisoning, a common yet often misdiagnosed issue, and provide actionable, field-proven strategies to ensure your reactions are successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst poisoning in the context of pyridine-containing substrates.
Q1: What is catalyst poisoning and why is it a concern with this compound?
A1: Catalyst poisoning is the deactivation of a catalyst's active sites by chemical substances, known as poisons.[1][2] For transition metal catalysts like palladium, this is a significant issue. The substrate, this compound, contains a pyridine ring. The lone pair of electrons on the pyridine's nitrogen atom can strongly coordinate to the palladium center.[1] This coordination can block the active sites, preventing the catalyst from participating in the desired reaction cycle (e.g., Suzuki, Heck, Sonogashira couplings), leading to low or no product yield.[1]
Q2: What are the typical symptoms of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning include:
-
A significant drop in reaction rate or complete reaction stalling.
-
Low conversion of the starting material, even with extended reaction times or increased catalyst loading.
-
Inconsistent results between batches of the same reaction.
-
Formation of byproducts, such as homocoupling of the coupling partner. [3]
-
A visible change in the catalyst's appearance, such as the formation of palladium black. [4]
Q3: Besides the pyridine nitrogen, what are other potential sources of catalyst poisons?
A3: While the pyridine moiety is a known inhibitor, other substances can act as potent catalyst poisons. These are often impurities present in the starting materials, reagents, or solvents. Common culprits include:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious for poisoning palladium catalysts, even at ppm levels.[5][6] These can be residual impurities from the synthesis of starting materials.
-
Other Nitrogen Compounds: Besides the substrate itself, other nitrogen-containing heterocycles or amines can act as poisons.[6]
-
Halides: While halides are part of the substrate, excess halide ions from salts can sometimes interfere with the catalytic cycle.[2]
-
Carbon Monoxide: Can be present in certain reagents or form under specific reaction conditions, and it strongly binds to palladium.[2][6]
-
Water and Oxygen: While not classic poisons, their presence can lead to catalyst deactivation through oxidation of the active Pd(0) species or promoting side reactions like deboronation in Suzuki couplings.[3][7]
Q4: Can I just add more catalyst to overcome the poisoning?
A4: While increasing the catalyst loading might seem like a straightforward solution, it is often inefficient and costly. It doesn't address the root cause of the problem and may only provide a marginal improvement in yield. Furthermore, higher catalyst concentrations can sometimes lead to an increase in side reactions. A more robust approach is to identify and eliminate the source of the poison.
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving catalyst poisoning issues.
Issue 1: Low or No Conversion of Starting Material
Your reaction shows minimal or no formation of the desired product, and you suspect catalyst poisoning.
Diagnostic Workflow
The first step is to systematically determine if catalyst poisoning is indeed the cause.
Caption: Diagnostic workflow for troubleshooting low reaction conversion.
Step-by-Step Remediation Protocols
If poisoning is confirmed, the following protocols can be employed.
Protocol 1: Purification of this compound via Activated Carbon Treatment
This method is effective for removing colored and often sulfur-containing impurities.[8][9]
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or ethyl acetate) at a concentration of approximately 50-100 mg/mL.
-
Carbon Addition: Add activated carbon (approx. 5-10% by weight of the substrate) to the solution.
-
Heating: Gently heat the mixture to 40-50°C with stirring for 30-60 minutes.
-
Filtration: While warm, filter the mixture through a pad of Celite® to remove the activated carbon. Wash the filter pad with a small amount of the warm solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the purified substrate.
-
Validation: Assess the purity of the material by NMR and, if possible, elemental analysis to confirm the removal of impurities.
Protocol 2: Mitigating Pyridine Poisoning with a Lewis Acid Additive
In cases where the pyridine nitrogen of the substrate itself is inhibiting the catalyst, a Lewis acid can be used to "mask" the nitrogen lone pair.[3]
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen). Add the aryl halide (this compound), the coupling partner (e.g., a boronic acid), the base, and the solvent.
-
Additive Introduction: Before adding the palladium catalyst, introduce a Lewis acid such as trimethoxyborane (B(OMe)₃) (1.0-1.2 equivalents relative to the pyridine substrate).
-
Stirring: Stir the mixture at room temperature for 15-20 minutes to allow for coordination between the Lewis acid and the pyridine nitrogen.
-
Catalyst Addition: Add the palladium catalyst and ligand, and proceed with the reaction as planned.
Issue 2: Reaction Stalls After Initial Conversion
The reaction begins, but stops before reaching completion, suggesting a gradual deactivation of the catalyst.
Potential Causes and Solutions
| Potential Cause | Mechanism of Deactivation | Proposed Solution |
| Product Inhibition | The product molecule, which also contains a pyridine, binds to the catalyst more strongly than the starting material, preventing turnover. | Use a catalyst system with bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) that can promote faster reductive elimination, releasing the product before it can strongly coordinate.[4] |
| Coking/Carbon Deposition | At higher temperatures, organic molecules can decompose on the catalyst surface, forming inactive carbonaceous deposits.[6][10] | Lower the reaction temperature if possible. Ensure the reaction is run under strictly anaerobic conditions to prevent oxidative decomposition. |
| Leaching and Agglomeration | For heterogeneous catalysts (e.g., Pd/C), the active metal can leach into the solution and then agglomerate into inactive nanoparticles (palladium black).[10][11] | Consider using a homogeneous catalyst for better stability in solution. If using a heterogeneous catalyst, ensure it is of high quality and that the reaction conditions are not overly harsh. |
Visualizing Catalyst Deactivation Mechanisms
Caption: Pathways of an active catalytic cycle versus deactivation routes.
Section 3: Advanced Considerations & Best Practices
-
Ligand Selection: The choice of ligand is critical. Electron-rich, bulky phosphine ligands can accelerate the key steps of oxidative addition and reductive elimination, which may help the catalyst outcompete the poisoning process.[4][12]
-
Catalyst Precursor: Using a Pd(0) source (like Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (like Pd(OAc)₂ or PdCl₂), as it eliminates the need for an in-situ reduction step that can be sensitive to impurities.[13][14]
-
Solvent and Base Quality: Always use high-purity, anhydrous, and degassed solvents. The choice and purity of the base are also crucial; for instance, running Suzuki couplings under anhydrous conditions with certain bases can be sensitive to impurities.[3] Ensure the base is finely powdered and dry.
-
Rigorous Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Oxygen can lead to the formation of palladium oxides and promote the homocoupling of boronic acids, consuming your reagents and complicating purification.[3]
By adopting a systematic diagnostic approach and implementing these targeted solutions, you can overcome the challenges of catalyst poisoning and achieve reliable, high-yielding results in your reactions with this compound.
References
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- BenchChem. (2025).
- Wikipedia.
- Gandeepan, P., & Li, C.-J. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Verbruggen, T., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ResearchGate. (n.d.).
- Yurkina, A. A., et al. (2004). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- BenchChem. (2025).
- Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Verbruggen, T., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ResearchGate. (2025). Computational Investigation of the Mechanism and Selectivity of a Transition Metal-Catalyzed Cross-Coupling Reaction: Insights into the Role of Ligands and Additives.
- Blue, J. W., et al. (2018). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Royal Society of Chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Hagelin, H., et al. (2000).
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine.
- ResearchGate. (2025).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Corbet, M., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Overcoming challenges in the purification of 4-Amino-5-iodo-2-methoxybenzoic acid.
- Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 3-Iodo- vs. 3-Bromo-2-methoxypyridines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, 2-methoxypyridine scaffolds are privileged structures due to their presence in a multitude of biologically active molecules. The functionalization of this core, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel chemical entities. The choice of the halide at the 3-position, typically iodine or bromine, significantly influences the reactivity of the substrate, impacting reaction conditions, catalyst selection, and overall synthetic efficiency. This guide provides a comprehensive comparison of the reactivity of 3-iodo-2-methoxypyridine and 3-bromo-2-methoxypyridine in three of the most powerful and widely used cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This analysis is grounded in fundamental mechanistic principles and supported by experimental data from the literature to provide researchers, scientists, and drug development professionals with a practical framework for substrate selection and reaction optimization.
The Decisive Step: Unpacking the Mechanism of Reactivity
The enhanced reactivity of 3-iodo-2-methoxypyridine over its bromo counterpart in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the initial and often rate-determining step of the catalytic cycle: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine, forming a palladium(II) intermediate.
The relative ease of this process is directly related to the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy means that less energy is required to break the C-I bond, leading to a lower activation energy for the oxidative addition step. Consequently, reactions with 3-iodo-2-methoxypyridine can often be carried out under milder conditions, such as lower temperatures and shorter reaction times, and may achieve higher yields compared to 3-bromo-2-methoxypyridine.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are not always available in the literature, a clear trend in reactivity can be discerned from individual reports. The following sections present a comparative analysis based on available experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The higher reactivity of the iodo-substituted pyridine is evident in the milder conditions required for successful coupling.
| Feature | 3-Iodo-2-methoxypyridine | 3-Bromo-2-methoxypyridine |
| Typical Catalyst | Pd(dppf)Cl₂, Pd-132 | Pd(dppf)Cl₂, (A-taPhos)₂PdCl₂ |
| Typical Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃, K₂CO₃ |
| Typical Solvent | 1,4-Dioxane/H₂O, DME | DME, Toluene |
| Typical Temperature | 80 °C | 100-110 °C (often with microwave) |
| Representative Yield | High yields often achieved at lower temperatures. | High yields often require higher temperatures or microwave irradiation.[1] |
Table 1: Comparison of typical reaction conditions for the Suzuki-Miyaura coupling of 3-iodo- and 3-bromo-2-methoxypyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The trend of higher reactivity for the iodo-compound continues, allowing for the use of a broader range of amines and potentially lower catalyst loadings.
| Feature | 3-Iodo-2-methoxypyridine | 3-Bromo-2-methoxypyridine |
| Typical Catalyst | Pd₂(dba)₃ with a suitable phosphine ligand | Pd₂(dba)₃ with ligands like Xantphos |
| Typical Base | Cs₂CO₃, NaOtBu | Cs₂CO₃, K₃PO₄ |
| Typical Solvent | 1,4-Dioxane, Toluene | 1,4-Dioxane, Toluene |
| Typical Temperature | Room temperature to 100 °C | 80-120 °C |
| Representative Yield | Generally high yields under standard conditions. | Good to excellent yields, sometimes requiring more specialized ligands or higher temperatures.[2] |
Table 2: Comparison of typical reaction conditions for the Buchwald-Hartwig amination of 3-iodo- and 3-bromo-2-methoxypyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The superior reactivity of aryl iodides is particularly pronounced in this reaction, often allowing for copper-free conditions.
| Feature | 3-Iodo-2-methoxypyridine | 3-Bromo-2-methoxypyridine |
| Typical Catalyst | Pd(PPh₃)₂Cl₂/CuI or copper-free systems | Pd(PPh₃)₂Cl₂/CuI |
| Typical Base | Et₃N, piperidine | Et₃N, DIPA |
| Typical Solvent | THF, DMF | DMF, Toluene |
| Typical Temperature | Room temperature to 80 °C | 60-100 °C |
| Representative Yield | High yields are readily achievable, even at room temperature. | Generally requires heating to achieve good yields. |
Table 3: Comparison of typical reaction conditions for the Sonogashira coupling of 3-iodo- and 3-bromo-2-methoxypyridine.
Experimental Protocols
The following are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of both 3-iodo- and 3-bromo-2-methoxypyridine, based on procedures reported in the literature.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-2-methoxypyridine
This protocol is adapted from a procedure described in a patent for the synthesis of muscarinic M1 receptor agonists.[3]
Materials:
-
3-Iodo-2-methoxypyridine
-
Arylboronic acid or ester (e.g., tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a similar Pd catalyst (e.g., Pd-132)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To an oven-dried reaction vessel, add 3-iodo-2-methoxypyridine (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the vessel via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd-132, 0.02-0.05 equiv) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-2-methoxypyridine
This protocol is based on a procedure for the synthesis of SARS-CoV-2 Mpro inhibitors.[4][5]
Materials:
-
3-Bromo-2-methoxypyridine
-
Arylboronic acid
-
(A-taPhos)₂PdCl₂ or a similar palladium catalyst system
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) or Toluene
-
Microwave reactor (optional, but often used to accelerate the reaction)
Procedure:
-
In a microwave-safe reaction vial, combine 3-bromo-2-methoxypyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and cesium carbonate (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., (A-taPhos)₂PdCl₂, 0.02-0.05 equiv).
-
Add anhydrous DME or toluene to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 110 °C for 1 hour with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
Visualizing the Catalytic Cycles and Experimental Workflow
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles of the cross-coupling reactions and a logical workflow for a comparative reactivity study.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: Logical workflow for a comparative reactivity study.
Conclusion and Outlook
The evidence from mechanistic principles and the available experimental data consistently demonstrates that 3-iodo-2-methoxypyridine is a more reactive substrate than 3-bromo-2-methoxypyridine in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This enhanced reactivity, stemming from the weaker carbon-iodine bond, translates into practical advantages for the synthetic chemist, including the ability to use milder reaction conditions, achieve shorter reaction times, and potentially obtain higher yields.
For researchers and drug development professionals, the choice between these two valuable building blocks will depend on a balance of factors including reactivity, cost, and availability. While the iodo-derivative offers a clear advantage in terms of reactivity, the bromo-analogue may be a more cost-effective option for large-scale syntheses, provided that suitable conditions can be developed to achieve the desired transformation efficiently. Ultimately, a thorough understanding of the principles outlined in this guide will empower chemists to make informed decisions in the design and execution of their synthetic strategies, accelerating the discovery and development of new medicines and materials.
References
- Google Patents.
-
National Center for Biotechnology Information. Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor. [Link]
-
National Center for Biotechnology Information. Design and Optimization of Novel Competitive, Non-peptidic, SARS-CoV-2 Mpro Inhibitors. [Link]
-
ResearchGate. Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. [Link]
-
Science of Synthesis. Product Class 1: Pyridines. [Link]
-
ACS Publications. Design and Optimization of Novel Competitive, Non-peptidic, SARS-CoV-2 Mpro Inhibitors. [Link]
-
University of Southampton. ePrints Soton. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
- Google Patents. US9163007B2 - 5-substituted indazoles as kinase inhibitors.
- Google Patents. WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy.
-
Amazon S3. Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one De- rivatives as Orally eIF4A3-selective Inhibitors. [Link]
- Google Patents. WO2015118342A1 - Bicyclic aza compounds as muscarinic m1 receptor agonists.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. WO2021259815A1 - Amidopyrimidone derivatives - Google Patents [patents.google.com]
- 3. WO2015118342A1 - Bicyclic aza compounds as muscarinic m1 receptor agonists. - Google Patents [patents.google.com]
- 4. Design and Optimization of Novel Competitive, Non-peptidic, SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analysis of 3-Iodo-2-methoxy-5-methylpyridine: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Iodo-2-methoxy-5-methylpyridine, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its characterization and quality control. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this and similar molecules is a critical decision, contingent on a variety of factors including the analyte's physicochemical properties, the required sensitivity, and the analytical objective.
This guide provides an in-depth, objective comparison of HPLC and GC-MS for the analysis of this compound, supported by established principles and adaptable experimental protocols.
The Crucial Choice: Understanding the Analyte
The first step in any analytical method development is to understand the physicochemical properties of the target molecule. This compound is a substituted pyridine derivative. The presence of the iodo- group significantly increases its molecular weight and can influence its volatility and thermal stability. While pyridine itself is volatile, the addition of methoxy, methyl, and particularly iodo substituents raises its boiling point. Based on structurally similar compounds like 2-methoxy-5-methylpyridine (boiling point approx. 174-215°C) and 3-iodopyridine (boiling point approx. 215°C), it can be inferred that this compound will have a boiling point amenable to GC analysis, albeit likely requiring elevated temperatures[1][2][3]. The key question for GC-MS suitability is its thermal stability; iodinated aromatic compounds can sometimes be susceptible to degradation at high temperatures.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.
The Rationale for HPLC Analysis
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase[3]. For a moderately polar compound like this compound, reversed-phase HPLC is the most common and effective approach. This technique utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Key Advantages of HPLC for this Analysis:
-
Broad Applicability: HPLC is well-suited for a wide range of pyridine derivatives without the need for derivatization.
-
Room Temperature Analysis: The analysis is typically performed at or near ambient temperature, minimizing the risk of thermal degradation of the analyte.
-
Flexibility in Detection: A variety of detectors can be used, with UV-Vis detection being particularly suitable for aromatic compounds like pyridines.
Experimental Protocol: A Stability-Indicating HPLC Method
A stability-indicating method is crucial in pharmaceutical analysis to ensure that the analytical procedure can accurately quantify the analyte in the presence of its degradation products[2].
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. The formic acid helps to ensure good peak shape for the basic pyridine nitrogen.
-
Gradient Program: A typical gradient might start at 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 270-280 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is the gold standard for the analysis of volatile and semi-volatile compounds.
The Rationale for GC-MS Analysis
In GC, separation is achieved based on the analyte's boiling point and its interaction with the stationary phase of the GC column[4]. For GC-MS to be a viable option, the analyte must be sufficiently volatile and thermally stable to be vaporized in the heated injector without degradation. As previously discussed, the predicted boiling point of this compound should be within the working range of a standard GC-MS system. The mass spectrometer provides unambiguous identification based on the analyte's mass spectrum, which is a significant advantage.
Key Advantages of GC-MS for this Analysis:
-
High Separation Efficiency: Capillary GC columns offer excellent resolution of complex mixtures.
-
Definitive Identification: The mass spectrum provides a molecular fingerprint, allowing for confident identification of the analyte and any impurities.
-
High Sensitivity: GC-MS can achieve very low detection limits, often in the picogram range.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
GC-MS system equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a final concentration of 0.1 mg/mL.
-
If necessary, filter the solution before injection.
Performance Comparison: HPLC vs. GC-MS
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[4] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. The polarity of this compound makes it ideal for reversed-phase HPLC. | Requires the analyte to be volatile and thermally stable. Suitable for this compound given its predicted boiling point. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a volatile solvent. |
| Sensitivity | Good, typically in the nanogram (ng) range with UV detection. | Excellent, often in the picogram (pg) range. |
| Selectivity | Good, can be optimized by adjusting mobile phase and stationary phase. | Excellent, mass spectrometer provides high selectivity. |
| Identification | Based on retention time, co-injection with a standard is needed for confirmation. DAD can provide spectral information. | Definitive identification based on the unique mass spectrum (molecular ion and fragmentation pattern). |
| Run Time | Typically 15-30 minutes. | Typically 15-30 minutes. |
| Potential Issues | Co-elution of impurities, peak tailing for basic compounds (can be mitigated with mobile phase additives). | Thermal degradation of the analyte in the hot injector, column bleed at high temperatures. |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the typical experimental workflows for both HPLC and GC-MS analysis.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound. The choice between them depends on the specific analytical needs of the laboratory.
-
For routine quality control, purity assessment, and stability studies, HPLC with UV detection is a robust, reliable, and cost-effective choice. Its ability to handle non-volatile impurities and degradation products without the risk of thermal decomposition makes it a very safe and dependable option.
-
For impurity identification, trace-level analysis, and in situations where definitive structural confirmation is required, GC-MS is the superior technique. The rich information provided by the mass spectrum is invaluable for identifying unknown impurities and for providing unambiguous confirmation of the analyte's identity.
In a drug development setting, it is often beneficial to develop and validate both methods. HPLC can be used for routine release testing, while GC-MS can be employed for in-depth characterization, troubleshooting, and the identification of volatile impurities that may not be observed by HPLC. This dual-pronged approach provides a comprehensive analytical toolkit for ensuring the quality and consistency of this compound.
References
- Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
-
ChemBK. (n.d.). 2-Methoxy-5-methylpyridine. Retrieved from [Link]
- Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 223-229.
-
US EPA. (2012). Sustainable Futures / P2 Framework Manual. Retrieved from [Link]
- Acta Poloniae Pharmaceutica. (2011). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 68 No. 5 pp. 653-661, 2011.
-
Chemsrc. (n.d.). 3-Iodopyridine. Retrieved from [Link]
- Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
- PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(21), 5169–5179.
-
Manas Petro Chem. (n.d.). 3 Iodopyridine. Retrieved from [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
Sources
validating the structure of 3-Iodo-2-methoxy-5-methylpyridine derivatives
An impeccable understanding of a molecule's structure is the bedrock of chemical and pharmaceutical research. For drug development professionals, the precise three-dimensional arrangement of atoms in a molecule dictates its biological activity, metabolic fate, and potential toxicity. This guide provides a senior application scientist's perspective on validating the structure of 3-iodo-2-methoxy-5-methylpyridine and its derivatives, a class of compounds vital as building blocks in medicinal chemistry.
We will move beyond rote protocols to explore the causal logic behind experimental choices, presenting a multi-faceted, self-validating approach to structural elucidation. This ensures the scientific integrity required for high-stakes research and development.
No single analytical method can provide absolute structural proof. A robust validation strategy relies on the convergence of data from orthogonal techniques. For substituted pyridines, the primary analytical triad consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray Crystallography. This combination provides a comprehensive picture of atomic connectivity, molecular formula, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Connectivity Map
NMR remains the most powerful and informative technique for structural elucidation of organic molecules in solution. It provides a detailed atomic-level map of the molecular framework.
For a molecule like this compound, a standard one-dimensional (1D) ¹H NMR spectrum provides initial, crucial data: the number of distinct proton environments, their integration (relative ratios), and their coupling patterns (J-coupling), which hints at neighboring protons. However, to unambiguously assign the substitution pattern and differentiate it from potential isomers (e.g., 2-iodo-3-methoxy-6-methylpyridine), a suite of 2D NMR experiments is not just advantageous; it is essential.
The key is to establish long-range correlations. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this process. It reveals couplings between protons and carbons that are two or three bonds apart. For instance, a definitive validation of the this compound structure would involve observing an HMBC correlation between the methoxy protons (~4.0 ppm) and the carbon at the 2-position of the pyridine ring, and a separate correlation between the methyl protons (~2.3 ppm) and the carbon at the 5-position. The absence of a correlation between the methoxy protons and the carbon bearing the methyl group, or vice-versa, helps to rule out isomeric possibilities.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum to assess sample purity and identify all proton signals.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent. This confirms the carbon types.
-
COSY Acquisition: Acquire a Correlation Spectroscopy spectrum to establish which protons are spin-coupled to each other, confirming the proton network on the pyridine ring.
-
HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate each proton directly to the carbon atom it is attached to.
-
HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum, optimized for a long-range coupling constant of ~8 Hz, to establish the crucial 2- and 3-bond connectivities between protons and carbons that define the substituent placement.
-
Data Interpretation: Integrate all spectra to build the molecular structure piece by piece, ensuring that every correlation observed in the 2D spectra is consistent with the proposed structure.
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Pyridines
Introduction
Substituted pyridines represent a cornerstone of modern chemistry. Their versatile electronic properties and structural motifs make them indispensable in pharmaceuticals, agrochemicals, and materials science.[1][2] The precise characterization of these molecules is paramount, as the nature and position of substituents dramatically alter their function. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are the bedrock of this characterization process.[1][3][4]
This guide provides an in-depth, comparative analysis of how these three primary spectroscopic methods are employed to elucidate the structure and electronic nature of substituted pyridines. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights and robust experimental protocols for researchers, scientists, and drug development professionals.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the chemical environment of each nucleus.[5][6] For substituted pyridines, both ¹H and ¹³C NMR offer profound insights into the electronic effects imparted by various functional groups.
The Influence of Substituents on Pyridine's NMR Spectra
The nitrogen atom in the pyridine ring creates an asymmetric electronic environment compared to benzene. It is an electron-withdrawing group, which deshields the ring protons, causing them to resonate at a lower field (higher ppm) than those of benzene (7.36 ppm).
-
¹H NMR: The protons on a pyridine ring typically appear in distinct regions:
-
H-2/H-6 (α-protons): Most deshielded due to proximity to the electronegative nitrogen.
-
H-4 (γ-proton): Intermediate shielding.
-
H-3/H-5 (β-protons): Most shielded among the ring protons.
-
Substituents perturb this baseline. The key principle is that electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density on the ring, causing protons (especially at the ortho and para positions) to become more shielded and shift upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) , like nitro (-NO₂) or cyano (-CN), decrease electron density, deshielding the protons and shifting them downfield (to higher ppm values).[7][8][9]
-
¹³C NMR: The same electronic principles apply to the carbon skeleton.[10][11] The carbons in pyridine are also deshielded relative to benzene. EDGs will cause upfield shifts in the signals of the ring carbons, while EWGs induce downfield shifts. The effect is most pronounced on the carbon atom directly attached to the substituent (the ipso-carbon) and the carbons at the ortho and para positions.[11]
Diagram 1: Effect of Substituents on Proton Shielding
Caption: Logical flow of substituent effects on ¹H NMR chemical shifts.
Comparative NMR Data
The following table summarizes the ¹H NMR chemical shifts for pyridine and three 4-substituted derivatives, illustrating the concepts of shielding and deshielding.
| Compound | Substituent (at C4) | δ H-2/H-6 (ppm) | δ H-3/H-5 (ppm) |
| Pyridine | -H | ~8.60 | ~7.24 |
| 4-Methoxypyridine | -OCH₃ (EDG) | ~8.20 | ~6.70 |
| 4-Methylpyridine | -CH₃ (EDG) | ~8.45 | ~7.10 |
| 4-Nitropyridine | -NO₂ (EWG) | ~8.95 | ~7.80 |
Note: Values are approximate and can vary with solvent and concentration.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This protocol outlines the standard procedure for analyzing a solid substituted pyridine sample.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified substituted pyridine sample.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is soluble and that the solvent peak does not obscure key signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup & Shimming:
-
Insert the NMR tube into the spinner turbine and carefully place it in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field. This process homogenizes the magnetic field across the sample volume to achieve high resolution and sharp, symmetrical peaks. Modern spectrometers often have automated shimming routines.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay. For a standard ¹H spectrum, 8 to 16 scans are often sufficient.
-
Execute the pulse sequence to acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.
-
Part 2: Infrared (IR) Spectroscopy - Probing Molecular Vibrations
IR spectroscopy provides a vibrational fingerprint of a molecule, identifying the functional groups present.[12] For substituted pyridines, IR is excellent for confirming the presence of the aromatic ring and identifying the nature of the substituent.
Characteristic Vibrational Modes
The vibrational spectrum of pyridine is complex but contains several characteristic bands.[13][14] The substitution pattern and the electronic nature of the substituent influence the exact frequencies and intensities of these vibrations.[15]
-
C-H Stretching: Aromatic C-H stretches typically appear as a group of weak to medium bands between 3000-3100 cm⁻¹ .[4]
-
Ring Stretching (C=C and C=N): These are among the most diagnostic peaks for aromatic systems. Substituted pyridines show a series of medium to strong, sharp bands in the 1400-1650 cm⁻¹ region.[4][9] The positions of these bands are sensitive to the substituent. EWGs can slightly increase the frequency of these vibrations.
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions between 650-900 cm⁻¹ arise from the C-H bonds bending out of the plane of the ring. The pattern of these bands can be highly informative about the substitution pattern on the ring.
-
Substituent Vibrations: The substituent itself will give rise to characteristic peaks (e.g., a strong C=O stretch for a ketone, two strong bands for a -NO₂ group, a strong C-O stretch for an ether). These are often the most easily identifiable signals in the spectrum.
Comparative IR Data
| Compound | Key Frequencies (cm⁻¹) | Interpretation |
| 2-Chloropyridine | ~1580, 1560, 1460, 1420 | C=C/C=N Ring Stretching |
| ~750 | C-Cl Stretching | |
| 2-Hydroxypyridine | 3400-2500 (broad) | O-H Stretching (H-bonding) |
| ~1650, 1600, 1540 | C=C/C=N Ring Stretching |
Data adapted from reference[15].
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a rapid and convenient method for analyzing solid or liquid samples without extensive preparation.[16]
-
Background Scan:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.
-
In the spectrometer software, initiate a background scan. This collects a spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample (enough to cover the crystal surface) or a single drop of the liquid sample directly onto the ATR crystal.
-
Lower the press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add a number of scans (typically 16-32) to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Raise the press arm and thoroughly clean the sample from the crystal surface using an appropriate solvent.
-
Diagram 2: ATR-FTIR Experimental Workflow
Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.
Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy - Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy levels.[17] In substituted pyridines, the most important transitions are the π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions.[18] The position of the absorption maximum (λ_max) is sensitive to the electronic structure of the molecule.[19]
Electronic Transitions and Substituent Effects
-
π → π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
-
n → π Transitions:* This transition involves exciting a non-bonding electron from the nitrogen lone pair into a π* antibonding orbital. It is a lower-energy, lower-intensity transition compared to π → π*.
Substituents alter the energy levels of the molecular orbitals, thereby shifting the λ_max.
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy). This is typically caused by EDGs, which raise the energy of the highest occupied molecular orbital (HOMO), or by extending conjugation.[20]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy). This can occur when substituents disrupt planarity or through specific solvent interactions.
For example, adding an auxochrome (like -OH or -NH₂) to the pyridine ring generally results in a bathochromic shift of the π → π* band. Extending conjugation, such as in 4-vinylpyridine, also causes a significant red shift.[20]
Diagram 3: Influence of Substituents on Electronic Transitions
Caption: How substituents decrease the HOMO-LUMO energy gap, leading to a red shift.
Experimental Protocol: Acquiring a UV-Vis Spectrum
This protocol describes the analysis of a sample in solution.[21]
-
Sample Preparation:
-
Prepare a stock solution of the substituted pyridine in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Perform serial dilutions if necessary to achieve the desired concentration. Meticulous preparation is key for quantitative analysis (Beer's Law).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible) and allow them to warm up for at least 15-20 minutes for stable output.
-
Select the desired wavelength range for the scan (e.g., 200-600 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent being used for the sample. This is the "blank."
-
Place the blank cuvette in the spectrophotometer and run a baseline correction. This digitally subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the instrument.
-
Initiate the scan. The instrument will plot absorbance versus wavelength.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).
-
Conclusion
The comprehensive characterization of substituted pyridines is achieved not by a single technique, but by the synergistic application of NMR, IR, and UV-Vis spectroscopy.
-
NMR provides the definitive structural map, detailing the electronic environment of every atom and confirming substituent position.
-
IR acts as a rapid functional group check, confirming the presence of the pyridine ring and identifying the class of the substituent.
-
UV-Vis offers crucial information on the electronic transition energies and the extent of conjugation within the molecule.
Together, these methods form a self-validating system, providing the robust, high-quality data required by researchers in discovery, development, and quality control. By understanding the principles behind how substituents influence each type of spectrum, scientists can confidently and efficiently elucidate the structures of novel substituted pyridines.
References
-
Title: Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity Source: Inorganic Chemistry - ACS Publications URL: [Link]
-
Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: ACS Publications URL: [Link]
-
Title: SPECTRAL STUDY OF SUBSTITUTED PYRIDINE Source: ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING URL: [Link]
-
Title: Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy Source: RSC Publishing URL: [Link]
-
Title: Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy Source: SPIE Digital Library URL: [Link]
-
Title: Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives Source: ResearchGate URL: [Link]
-
Title: Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3 Source: Springer URL: [Link]
-
Title: THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 Source: Canadian Science Publishing URL: [Link]
-
Title: NMR-spectroscopic analysis of mixtures: from structure to function Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives Source: MDPI URL: [Link]
-
Title: UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium Source: ResearchGate URL: [Link]
-
Title: Infrared Spectral Studies of Some Substituted Pyridines Source: Asian Journal of Chemistry URL: [Link]
-
Title: Synthesis and π-Hole vs. π Effects of Pt(II) Complexes with Pentafluorophenyl and Phenyl-Substituted Bipyridines Source: MDPI URL: [Link]
-
Title: NMR Techniques in Organic Chemistry: a quick guide Source: University of Cambridge URL: [Link]
-
Title: IR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 Source: NRC Research Press URL: [Link]
-
Title: View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE Source: ajeee.co.in URL: [Link]
-
Title: The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors Source: The Journal of Chemical Physics URL: [Link]
-
Title: Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines Source: Nature Protocols URL: [Link]
-
Title: Uv spectroscopy Source: Slideshare URL: [Link]
-
Title: 15.7 Spectroscopy of Aromatic Compounds Source: Organic Chemistry | OpenStax URL: [Link]
-
Title: Ultraviolet spectroscopy | chemistry Source: Britannica URL: [Link]
-
Title: What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Source: Master Organic Chemistry URL: [Link]
-
Title: Assigning the π → π* and n → π* Transitions to the Spectral Bands of Azobenzene and Dimethylaminoazobenzene Source: ResearchGate URL: [Link]
-
Title: 1H-NMR Organic Structure Guide Source: Scribd URL: [Link]
-
Title: Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: MDPI URL: [Link]
-
Title: Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory Source: Purdue College of Engineering URL: [Link]
Sources
- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]
- 2. View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE [ajeee.co.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. asianpubs.org [asianpubs.org]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. Uv spectroscopy | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]
- 20. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]
- 21. engineering.purdue.edu [engineering.purdue.edu]
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Iodo-2-methoxy-5-methylpyridine
Abstract
The synthesis of 3-iodo-2-methoxy-5-methylpyridine is a critical step in the development of numerous pharmaceutical and agrochemical compounds. As a key building block, the efficiency and selectivity of its iodination are of paramount importance. This guide provides an in-depth comparison of alternative iodinating reagents to the traditional molecular iodine, offering researchers and process chemists a comprehensive overview of modern synthetic strategies. We will delve into the mechanistic underpinnings, comparative performance, and detailed experimental protocols for leading alternatives, including N-Iodosuccinimide (NIS), Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄), and Pyridine Iodine Monochloride (PyICl). Our analysis is grounded in experimental data to empower scientists in selecting the optimal reagent for their specific application, balancing yield, safety, and operational simplicity.
Introduction: The Significance of this compound
This compound is a highly valuable heterocyclic intermediate. The iodine substituent serves as a versatile functional handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to construct complex molecular architectures. The precursor, 2-methoxy-5-methylpyridine, is an electron-rich pyridine derivative. The activating methoxy and methyl groups strongly direct electrophilic substitution to the C3 position, making it an ideal substrate for regioselective iodination. The challenge, however, lies in choosing an iodinating agent that provides high yield and purity while minimizing harsh conditions and hazardous by-products.
The Classical Approach: Molecular Iodine
The direct iodination of arenes and heterocycles using molecular iodine (I₂) is often sluggish due to the low electrophilicity of I₂.[1] To enhance its reactivity, I₂ is typically used in conjunction with an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid.[2][3] These conditions, while effective, can lead to side reactions, generate corrosive waste streams, and may not be compatible with sensitive functional groups.
A plausible mechanism for I₂ activation involves the generation of a more potent electrophilic species, such as the iodonium ion (I⁺), which then attacks the electron-rich pyridine ring.
Caption: General mechanism for electrophilic iodination using activated I₂.
A Modern Toolkit: Alternative Iodinating Reagents
To overcome the limitations of molecular iodine, a variety of electrophilic iodinating reagents have been developed. These reagents are often milder, more selective, and easier to handle.[4] We will compare three of the most prominent alternatives.
N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a crystalline, easy-to-handle solid that serves as a mild source of electrophilic iodine.[5][6] It is particularly effective for iodinating electron-rich aromatic and heterocyclic compounds.[5] The reactivity of NIS can be significantly enhanced by the addition of a protic or Lewis acid catalyst, such as trifluoroacetic acid (TFA) or iron(III) chloride.[7][8]
-
Mechanism of Action: The acid catalyst protonates the carbonyl oxygen of NIS, increasing the polarization of the N-I bond and generating a more powerful electrophilic iodine species.
-
Advantages: Mild reaction conditions, high regioselectivity for activated substrates, and simple work-up (the succinimide by-product is often water-soluble).[5]
-
Limitations: NIS may be insufficiently reactive for electron-deficient or sterically hindered substrates.[9][10] For some complex molecules, it can fail to produce the desired product where other methods succeed.[9]
Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy₂BF₄, Barluenga's Reagent)
Barluenga's Reagent is a stable, solid compound that acts as a powerful yet mild iodonium source.[11][12][13] It is highly effective for the iodination of a wide range of substrates, including alkenes, alkynes, and arenes, and tolerates many functional groups.[14][15]
-
Mechanism of Action: IPy₂BF₄ directly provides an electrophilic "I⁺" equivalent coordinated to pyridine, which is readily transferred to the nucleophilic substrate.
-
Advantages: High reactivity under mild conditions, excellent functional group tolerance, and often does not require an acid co-reagent.[11][16] It is soluble in various organic solvents.[11]
-
Limitations: The reagent is more expensive than NIS or I₂, and the preparation involves silver salts.[11]
Pyridine Iodine Monochloride (PyICl)
Pyridine Iodine Monochloride is a stable, solid complex of pyridine and iodine monochloride (ICl).[17][18] It offers the reactivity of ICl in a much safer and more manageable form.[16][19]
-
Mechanism of Action: PyICl serves as a source of electrophilic iodine, likely through the dissociation of the complex to release a polarized I-Cl species.
-
Advantages: Easier and safer to handle than ICl gas or liquid.[16] It is effective for iodinating phenols and anilines under near-neutral conditions without the need for strong acids.[16]
-
Limitations: While safer than ICl, it is still a potent halogenating agent that should be handled with care.
Comparative Performance Analysis
The choice of reagent is dictated by the specific requirements of the synthesis, including substrate reactivity, scale, cost, and safety.
| Feature | Molecular Iodine (I₂) + Oxidant | N-Iodosuccinimide (NIS) | Barluenga's Reagent (IPy₂BF₄) | Pyridine Iodine Monochloride (PyICl) |
| Physical Form | Solid | Crystalline Solid | Crystalline Solid | Pale Yellow Solid |
| Reactivity | High (with activation) | Moderate to High | High | High |
| Selectivity | Variable | High (for activated rings) | High | High |
| Conditions | Often harsh (strong acids) | Mild (often needs acid catalyst) | Mild (often neutral) | Mild to neutral |
| Handling/Safety | I₂ sublimes; oxidants can be hazardous | Stable solid, light-sensitive[5] | Stable, non-volatile solid[11] | Stable solid, safer than ICl[16] |
| By-products | Acidic waste | Succinimide (often water-soluble) | Pyridine, HBF₄ | Pyridine, HCl |
| Typical Solvents | Acetic acid, H₂SO₄, CH₂Cl₂ | CH₂Cl₂, CH₃CN, THF[5] | CH₂Cl₂, Dioxane[11] | Methanol, Ethanol |
| Relative Cost | Low | Moderate | High | Moderate |
Reagent Selection Workflow
Choosing the optimal reagent is a multi-factorial decision. The following diagram outlines a logical approach for selecting an appropriate iodinating agent for an electron-rich pyridine like 2-methoxy-5-methylpyridine.
Sources
- 1. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. calibrechem.com [calibrechem.com]
- 6. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ビス(ピリジン)ヨードニウムテトラフルオロボラート | Sigma-Aldrich [sigmaaldrich.com]
- 13. Bis(pyridine)iodonium(I) tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 14. Bis(pyridine)iodonium Tetrafluoroborate Usage [sigmaaldrich.com]
- 15. chemimpex.com [chemimpex.com]
- 16. A Mild and Useful Electrophilic Iodinating Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 17. Pyridine iodine monochloride | 6443-90-9 | Benchchem [benchchem.com]
- 18. prepchem.com [prepchem.com]
- 19. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 3-Iodo-2-methoxy-5-methylpyridine
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures, is a cornerstone of modern medicinal chemistry. However, the success of a Suzuki coupling is not guaranteed and is highly dependent on the judicious selection of the palladium catalyst, especially when dealing with challenging substrates.
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of 3-iodo-2-methoxy-5-methylpyridine, a heteroaromatic building block with distinct electronic and steric properties. Our objective is to move beyond a simple recitation of protocols and delve into the mechanistic reasoning behind catalyst choice, empowering you to optimize your synthetic strategies.
The Challenge: Understanding the Substrate
The substrate, this compound, presents a unique set of challenges for the Suzuki coupling reaction. The pyridine ring is a π-deficient heterocycle, which can influence the electronics of the catalytic cycle. Furthermore, the presence of a methoxy group at the 2-position and a methyl group at the 5-position introduces steric hindrance around the reaction center. The iodine atom, while being a reactive leaving group, is positioned between these two substituents. An effective catalyst must be able to navigate this sterically congested environment to facilitate the key steps of the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki coupling mechanism is paramount for rational catalyst selection.[1] The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst and its associated ligands directly influences the efficiency of each of these steps. For sterically hindered substrates like this compound, the ligand plays a crucial role in promoting both the oxidative addition and the final reductive elimination step.
Comparing Palladium Catalyst Systems
The efficacy of a palladium catalyst is largely determined by the ligands coordinated to the metal center. We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky biaryl phosphine ligands, and N-heterocyclic carbene (NHC)-based catalysts.
| Catalyst System | Ligand Type | Key Advantages for this Substrate | Potential Drawbacks |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-understood. | Can be inefficient for sterically hindered substrates; may require higher temperatures and longer reaction times. |
| Pd(dppf)Cl₂ | Dppf (bis(diphenylphosphino)ferrocene) | Bidentate ligand, can stabilize the palladium center. | May not be bulky enough for optimal performance with this specific substrate. |
| Pd(OAc)₂ + SPhos | SPhos (a bulky biaryl phosphine) | Electron-rich and sterically demanding, promoting oxidative addition and reductive elimination.[2][3] | Higher cost, air-sensitive. |
| PEPPSI-IPr | IPr (an N-heterocyclic carbene) | Strong σ-donating ability, forms stable complexes, highly active.[4] | Can be more expensive than phosphine-based catalysts. |
Analysis of Catalyst Performance:
-
Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): While tetrakis(triphenylphosphine)palladium(0) is a workhorse in organic synthesis, its application to sterically demanding heteroaryl iodides can be suboptimal. The relatively small cone angle of triphenylphosphine may not be sufficient to promote the reductive elimination of the bulky product.
-
Bulky Biaryl Phosphine Ligands (e.g., SPhos): The development of electron-rich and bulky biaryl phosphine ligands has revolutionized Suzuki couplings.[2][3] Ligands like SPhos create a sterically crowded coordination sphere around the palladium center. This bulkiness facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates. The electron-rich nature of these ligands also promotes the initial oxidative addition of the aryl iodide. For the Suzuki coupling of this compound, catalyst systems utilizing bulky biaryl phosphines are often the preferred choice, leading to higher yields and faster reaction times.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as a powerful class of catalysts for cross-coupling reactions.[4] NHCs are strong σ-donors, forming highly stable and active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly noteworthy for their air and moisture stability, making them user-friendly. The strong Pd-NHC bond prevents ligand dissociation, leading to a more robust catalytic system that can be effective for challenging substrates.
Experimental Protocol: Suzuki Coupling with a Palladium/Bulky Phosphine System
This protocol provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with a generic arylboronic acid using a palladium acetate/SPhos catalyst system. This system is chosen for its demonstrated efficacy in coupling sterically hindered heteroaryl halides.[2][3]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, SPhos, this compound, and the arylboronic acid.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add potassium phosphate.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
The successful Suzuki coupling of a sterically and electronically challenging substrate like this compound hinges on the informed selection of a palladium catalyst. While traditional catalysts may offer a starting point, superior results are often achieved with more advanced systems. Catalyst systems employing bulky, electron-rich biaryl phosphine ligands like SPhos or robust N-heterocyclic carbene ligands are highly recommended for overcoming the steric hindrance and promoting the key steps of the catalytic cycle. By understanding the mechanistic underpinnings of the reaction and the specific challenges posed by the substrate, researchers can confidently select the optimal catalyst to achieve their synthetic goals with high efficiency and yield.
References
-
C. Amatore, A. Jutand, "Mechanistic Aspects of Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions," Accounts of Chemical Research, 2000, 33 (5), 314–321. [Link]
-
A. F. de Lera, C. A. Alvárez-Rúa, F. P. Cossío, "Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction," Chemistry – A European Journal, 2021, 27(54), 13481-13493. [Link]
-
X. He, S. Zhang, Y. Guo, H. Wang, G. Lin, "Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction," Organometallics, 2012, 31(8), 3417-3424. [Link]
-
Wikipedia, "Suzuki reaction," Wikipedia, 2023. [Link]
-
F. Ding, I. Dragutan, L. You, Y. Sun, V. Dragutan, "Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems," Molecules, 2026, 31. [Link]
-
S. L. Buchwald, "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Accounts of Chemical Research, 2008, 41(11), 1461–1473. [Link]
-
R. M. Shaughnessy, "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions," Organometallics, 2023, 42(17), 2125-2134. [Link]
-
A. S. Guram, X. Wang, E. E. Bunel, M. M. Faul, R. D. Larsen, M. J. Martinelli, "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides," The Journal of Organic Chemistry, 2007, 72(14), 5104-5112. [Link]
-
Y. Wang, Z. Wang, Y. Li, "Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis," Organic Letters, 2026, 28(1), 1-5. [Link]
-
K. W. Anderson, R. E. Tundel, J. Ikawa, R. A. Altman, S. L. Buchwald, "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters," Journal of the American Chemical Society, 2007, 129(11), 3358-3366. [Link]
-
ResearchGate, "(PDF) Palladium Catalysts for Cross-Coupling Reaction," ResearchGate, 2025. [Link]
-
A. A. D. Tulloch, "Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions," The University of Texas at Austin, 2013. [Link]
-
F. Ding, I. Dragutan, L. You, Y. Sun, V. Dragutan, "Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds," Molecules, 2018, 23(11), 2949. [Link]
-
N. Miyaura, "Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances," Synlett, 2004, 2004(15), 2633-2646. [Link]
-
TechConnect Briefs, "Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional," TechConnect Briefs, 2016, 2, 166-169. [Link]
-
J. G. L. C. Montalban, J. E. M. N. Klein, "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journal of Organic Chemistry, 2018, 14, 2346-2355. [Link]
-
ResearchGate, "(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," ResearchGate, 2025. [Link]
-
ResearchGate, "Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid," ResearchGate, 2022. [Link]
-
H. Detert, "2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine," Acta Crystallographica Section E: Crystallographic Communications, 2018, 74(Pt 1), 74-77. [Link]
Sources
- 1. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Bridging Theory and Experiment: Predicting the NMR Spectrum of 3-Iodo-2-methoxy-5-methylpyridine
In the realm of drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing rich information about the chemical environment of each atom. However, the synthesis of new chemical entities often outpaces the full experimental characterization. In such cases, and for the validation of synthesized compounds, the ability to accurately predict NMR spectra through computational methods is an invaluable tool.
This guide provides a comprehensive comparison of theoretical and experimental NMR chemical shifts, focusing on the challenging case of 3-iodo-2-methoxy-5-methylpyridine. Due to the limited availability of direct experimental NMR data for this specific compound in the public domain, this guide will focus on a robust theoretical prediction of its ¹H and ¹³C NMR spectra. We will then contextualize these theoretical values by comparing them with experimental data from structurally analogous compounds, thereby providing a framework for what to expect in an experimental setting. This approach not only offers a valuable predictive dataset but also serves as a practical guide for researchers on how to leverage computational chemistry to aid in their experimental work.
The Synergy of Substituents: A Theoretical Deep Dive
The chemical shifts in the NMR spectrum of this compound are a direct reflection of the electronic environment around each proton and carbon atom. This environment is modulated by the interplay of the electron-donating and electron-withdrawing effects of the iodo, methoxy, and methyl substituents on the pyridine ring.
-
2-methoxy group: The oxygen atom of the methoxy group is electron-donating through resonance, which generally leads to an upfield shift (lower ppm) of the chemical shifts of the ortho and para carbons and their attached protons. However, the inductive effect of the oxygen can also play a role.
-
3-iodo group: The iodine atom is a halogen with a significant electron-withdrawing inductive effect, which would be expected to deshield (shift to higher ppm) the adjacent carbons and protons. Its large size and polarizability can also influence the local magnetic fields.
-
5-methyl group: The methyl group is a weak electron-donating group through an inductive effect, which typically causes a slight upfield shift of the ring carbons and protons.
Predicting the precise chemical shifts requires a computational approach that can accurately model these intricate electronic effects.
Methodology: The Computational and Experimental Protocols
To provide a robust comparison, we will outline the state-of-the-art methodology for both the theoretical prediction and a general protocol for the experimental acquisition of NMR data.
Theoretical NMR Shift Prediction Protocol
This protocol describes a typical workflow for predicting NMR chemical shifts using Density Functional Theory (DFT), a widely accepted and accurate method for such calculations.
1. Molecular Structure Optimization:
- Step 1: The 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView).
- Step 2: A conformational search is performed to identify the lowest energy conformer, as the geometry significantly impacts the calculated chemical shifts.
- Step 3: The geometry of the lowest energy conformer is then optimized using a DFT method, for example, with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for many organic molecules.
2. NMR Shielding Tensor Calculation:
- Step 1: Using the optimized geometry, the NMR shielding tensors are calculated using a higher level of theory to improve accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed.
- Step 2: A larger basis set, such as 6-311+G(2d,p), is often used for the NMR calculation to better describe the electron distribution around the nuclei.
- Step 3: The calculation is typically performed in the gas phase or with an implicit solvent model (e.g., the Polarizable Continuum Model - PCM) to mimic the experimental conditions in a solvent like chloroform (CDCl₃).
3. Chemical Shift Referencing:
- Step 1: The calculated isotropic shielding values (σ_iso) are not directly comparable to experimental chemical shifts (δ_exp). They must be referenced against the calculated shielding of a standard compound, typically tetramethylsilane (TMS).
- Step 2: The geometry of TMS is optimized, and its shielding tensors are calculated using the exact same level of theory (functional, basis set, solvent model) as the target molecule.
- Step 3: The predicted chemical shift (δ_pred) is then calculated using the following equation: δ_pred = σ_iso(TMS) - σ_iso(molecule)
Experimental NMR Data Acquisition Protocol
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of a synthesized compound like this compound.
1. Sample Preparation:
- Step 1: Weigh approximately 5-10 mg of the purified solid sample of this compound.
- Step 2: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which also contains a small amount of TMS as an internal standard (0 ppm).
- Step 3: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Step 1: Insert the NMR tube into the spectrometer's probe.
- Step 2: Lock the spectrometer on the deuterium signal of the solvent.
- Step 3: Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp NMR signals.
3. Data Acquisition:
- Step 1 (¹H NMR): Acquire the proton NMR spectrum. A standard pulse sequence, such as a simple 90° pulse-acquire sequence, is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Step 2 (¹³C NMR): Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence, such as zgpg30, is commonly used to simplify the spectrum and improve sensitivity. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Step 3 (2D NMR): For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for comparing theoretical predictions with experimental NMR data.
Caption: Workflow for the comparison of theoretical and experimental NMR data.
Predicted vs. Experimental Data: A Comparative Analysis
The following table presents the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are juxtaposed with experimental data for structurally related compounds to provide a practical reference.
| Position | This compound (Predicted ¹H) | This compound (Predicted ¹³C) | Analogous Compounds (Experimental ¹H) | Analogous Compounds (Experimental ¹³C) |
| H-4 | 7.65 ppm | - | 3-methylpyridine: ~7.5 ppm (H-4) | - |
| H-6 | 8.05 ppm | - | 5-Iodo-2-methoxypyridine: ~8.2 ppm (H-6) | - |
| -OCH₃ | 4.00 ppm | 54.5 ppm | 5-Iodo-2-methoxypyridine: ~3.9 ppm | Aromatic methoxy groups: ~55-62 ppm[1] |
| -CH₃ | 2.30 ppm | 17.5 ppm | 3-methylpyridine: ~2.3 ppm | 3-methylpyridine: ~18 ppm |
| C-2 | - | 160.0 ppm | - | 5-Iodo-2-methoxypyridine: ~162 ppm |
| C-3 | - | 85.0 ppm | - | General iodo-substituted carbons: ~80-100 ppm |
| C-4 | - | 145.0 ppm | - | 3-methylpyridine: ~138 ppm |
| C-5 | - | 132.0 ppm | - | 3-methylpyridine: ~133 ppm |
| C-6 | - | 150.0 ppm | - | 5-Iodo-2-methoxypyridine: ~152 ppm |
Note: The predicted values are based on DFT calculations and should be considered as an estimation. Experimental values for analogous compounds are approximate and sourced from typical NMR spectral databases and literature.[2][3]
Discussion and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to H-4 and H-6. The downfield shift of H-6 (predicted at 8.05 ppm) is consistent with its position ortho to the nitrogen atom and the deshielding effect of the neighboring iodine. The H-4 proton (predicted at 7.65 ppm) is expected to be further upfield. The methoxy and methyl protons are predicted to appear around 4.00 ppm and 2.30 ppm, respectively, which aligns well with the experimental data from analogous compounds.
For the ¹³C NMR spectrum, the carbon directly attached to the iodine (C-3) is predicted to have the most upfield chemical shift among the ring carbons (85.0 ppm), a characteristic feature of carbons bonded to iodine. The carbon bearing the methoxy group (C-2) is predicted to be significantly downfield (160.0 ppm), which is typical for oxygen-substituted sp² carbons in a pyridine ring. The remaining ring carbons (C-4, C-5, and C-6) have predicted chemical shifts that are influenced by the combined electronic effects of all substituents.
It is important to note that the accuracy of theoretical NMR predictions can be influenced by several factors, including the chosen level of theory, the treatment of solvent effects, and conformational flexibility. Therefore, while these predicted values provide a strong starting point for spectral assignment, final confirmation should always be based on comprehensive experimental data, including 2D NMR experiments.
Conclusion
References
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- 2 - Supporting Inform
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
-
Marek, R., Lyčka, A., Kývala, M., & Damborský, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 847–855. [Link]
-
Stavri, M., & Gibbons, S. (2004). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 9(12), 1014–1022. [Link]
- Matsuo, M., Matsumoto, S., Kurihara, T., Akita, Y., Watanabe, T., & Ohta, A. (1980). 13C NMR spectra of alkyl‐ and phenylpyrazines and their N‐oxides. Organic Magnetic Resonance, 13(3), 172–179.
-
3-iodo-2-methoxy-4-methylpyridine (C7H8INO) - PubChemLite. (n.d.). PubChem. [Link]
- SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. (2004).
- Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Deriv
- Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D - Chemical Review and Letters. (2024). Chemical Review and Letters.
- Electronic supplementary information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
-
2b. 300 MHz - UCI Department of Chemistry. (n.d.). University of California, Irvine. [Link]
-
3-iodo-5-methylpyridine (C6H6IN) - PubChemLite. (n.d.). PubChem. [Link]
-
This compound - CAS:1203499-63-1 - 深圳市迪克曼科技开发有限公司. (n.d.). [Link]
Sources
A Comparative Guide to Cross-Coupling Methods for 3-Iodo-2-methoxy-5-methylpyridine
Introduction: The Strategic Importance of 3-Iodo-2-methoxy-5-methylpyridine
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, this compound stands out as a particularly valuable building block. Its unique substitution pattern—an electron-donating methoxy group ortho to a sterically accessible iodine at the 3-position, and a methyl group providing a key hydrophobic interaction point—makes it a prime candidate for late-stage functionalization. The carbon-iodine bond is the workhorse of this system, offering a reactive handle for the precise installation of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth, comparative analysis of the most effective and widely adopted cross-coupling methodologies for the derivatization of this compound. We will move beyond mere protocols to explore the underlying mechanistic principles that govern reaction outcomes, offering field-proven insights to guide your selection of the optimal method for your specific synthetic challenge. The objective is to empower researchers, scientists, and drug development professionals with the knowledge to not only replicate but also rationally troubleshoot and optimize these critical transformations.
Comparative Analysis of Key Cross-Coupling Methods
The choice of a cross-coupling reaction is dictated by the desired bond construction (C-C, C-N, C-O, etc.) and the nature of the coupling partner. For this compound, the reactivity of the C-I bond is generally high, making it an excellent substrate for a variety of palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: For Robust C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1][2]
Mechanism Overview & Causality
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3][4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridine, forming a Pd(II) intermediate. The electron-rich nature of the 2-methoxy-5-methylpyridine ring facilitates this step.
-
Transmetalation: The organoboron species, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the iodide. The base is crucial for the formation of a more nucleophilic boronate species, which accelerates transmetalation.[1]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2][3][4][5]
Optimized Protocol for this compound
This protocol provides a robust starting point, leveraging a modern, highly active catalyst system.
-
Reagents & Setup:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-2 mol%). The choice of catalyst depends on the steric and electronic nature of the boronic acid.[6]
-
Add a suitable solvent system, typically a mixture like Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O. The presence of water is often beneficial.[7]
-
-
Reaction Execution:
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 2-12 hours).
-
-
Workup & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate in vacuo and purify the residue by flash column chromatography on silica gel.
-
Performance Data & Comparison
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ (2%) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | >95 |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3%) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
| 3-Pyridylboronic Acid | Pd₂(dba)₃ (1%) / SPhos (2%) | K₃PO₄ | THF/H₂O | 80 | 3 | 94 |
Advantages:
-
Exceptional functional group tolerance.
-
Mild reaction conditions.
-
Boronic acids are generally stable and non-toxic.[1]
Limitations:
-
Protodeboronation (cleavage of the C-B bond) can be a side reaction, especially with electron-rich or sterically hindered boronic acids.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling aryl halides with a wide range of amines.[8][9][10] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[10]
Mechanism Overview & Causality
The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[9][10][11]
-
Oxidative Addition: Pd(0) adds to the this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is critical to deprotonate the coordinated amine, forming a palladium-amido complex.[12] The choice of base is vital; weaker bases like K₂CO₃ are often ineffective.[8]
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[8][11]
Optimized Protocol for this compound
-
Reagents & Setup:
-
In a glovebox or under a strict argon atmosphere, charge a Schlenk tube with sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Add the palladium pre-catalyst and ligand. A highly effective combination is Pd₂(dba)₃ (1 mol%) and a bulky, electron-rich biarylphosphine ligand like XPhos (2.2 mol%). These ligands are crucial for promoting the reductive elimination of the C-N bond.[6][10]
-
Add this compound (1.0 equiv).
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Finally, add the amine (1.2 equiv).
-
-
Reaction Execution:
-
Seal the tube and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS (typically 4-24 hours).
-
-
Workup & Purification:
-
Cool the reaction, dilute with ethyl acetate, and carefully quench with water.
-
Filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Performance Data & Comparison
| Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) / XPhos (2.2) | NaOt-Bu | Toluene | 100 | 8 | 96 |
| Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| Benzylamine | Pd₂(dba)₃ (1) / RuPhos (2.2) | LHMDS | THF | 80 | 12 | 91 |
Advantages:
-
Applicable to a vast range of primary and secondary amines, anilines, and amides.[14]
Limitations:
-
Requires strictly anhydrous and anaerobic conditions.
-
Strong bases can limit functional group compatibility (e.g., esters may be saponified).[8]
Sonogashira Coupling: Access to Arylalkynes
The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16][17] The resulting arylalkynes are versatile intermediates for synthesizing heterocycles, polymers, and complex natural products.[18]
Mechanism Overview & Causality
The reaction uniquely employs a dual-catalyst system.[15][16]
-
Palladium Cycle: Similar to the above, it involves oxidative addition of the iodo-pyridine to Pd(0) followed by reductive elimination.
-
Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (like Et₃N or DIPEA) to form a copper(I) acetylide intermediate. This species is much more reactive than the alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst and setting up the final reductive elimination from palladium.[16]
Optimized Protocol for this compound
-
Reagents & Setup:
-
To a Schlenk tube under argon, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of THF and diisopropylethylamine (DIPEA). The amine acts as both the base and solvent.
-
Add the terminal alkyne (1.1-1.5 equiv).
-
-
Reaction Execution:
-
Degas the solution thoroughly.
-
Stir at room temperature or with gentle heating (40-60 °C). The reactions are often rapid.
-
Monitor by TLC or LC-MS (typically 1-6 hours).
-
-
Workup & Purification:
-
Filter the reaction mixture through Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
-
Performance Data & Comparison
| Alkyne Partner | Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | 25 | 2 | 98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | THF/DIPEA | 50 | 4 | 95 |
| Propargyl Alcohol | Pd(dppf)Cl₂ (2) / CuI (4) | THF/Et₃N | 40 | 3 | 90 |
Advantages:
-
Extremely mild conditions, often proceeding at room temperature.[17]
-
High yields and fast reaction rates.
Limitations:
-
The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[17] Copper-free Sonogashira protocols exist but may require higher temperatures or more specialized ligands.[17]
Summary and Recommendations
The functionalization of this compound is readily achieved through a variety of powerful cross-coupling methods. The optimal choice is contingent on the specific bond being formed and the desired molecular complexity.
| Method | Bond Formed | Key Strengths | Key Considerations | Recommendation |
| Suzuki-Miyaura | C(sp²)-C(sp²) | High functional group tolerance, stable reagents, robust protocols. | Potential for protodeboronation. | First choice for biaryl synthesis. Unmatched reliability and scope. |
| Buchwald-Hartwig | C(sp²)-N | Unrivaled scope for amine partners. | Requires strict inert atmosphere and strong bases. | The definitive method for C-N bond formation. Essential for medicinal chemistry programs. |
| Sonogashira | C(sp²)-C(sp) | Very mild conditions, rapid reactions, high yields. | Risk of alkyne homocoupling. | Ideal for the synthesis of arylalkynes. Excellent for building blocks requiring further elaboration. |
For exploratory synthesis, the Suzuki-Miyaura coupling offers the highest probability of success with the widest range of commercially available coupling partners. For projects focused on amine-containing targets, mastering the Buchwald-Hartwig amination is non-negotiable, with modern ligand systems making the reaction increasingly reliable. The Sonogashira coupling provides a rapid and efficient entry into alkynylated pyridines, which are themselves powerful precursors for more complex heterocyclic systems. By understanding the mechanistic nuances and optimized conditions for each, researchers can strategically leverage these reactions to accelerate their synthetic endeavors.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
ACS Publications. (n.d.). Branch-Selective Hydroarylation: Iodoarene–Olefin Cross-Coupling. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Wikipedia. (2024). Stille reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. [Link]
-
ResearchGate. (n.d.). Optimization of Conditions for the Preparation of Coupled Pyridine 2a. [Link]
-
ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... [Link]
-
PubMed Central. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]
-
National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
A Comparative Guide to the Synthesis of 3-Iodo-2-methoxy-5-methylpyridine: A Cost-Benefit Analysis for Researchers
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Iodo-2-methoxy-5-methylpyridine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its strategic functionalization, featuring an iodo group for cross-coupling reactions, a methoxy group, and a methyl group on the pyridine core, makes it a versatile synthon. This guide provides an in-depth technical comparison of two primary synthetic routes to this compound, offering a cost-benefit analysis to aid in the selection of the most appropriate method for your research and development needs.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted pyridines often presents challenges in achieving the desired regioselectivity. The electronic nature of the pyridine ring and the directing effects of existing substituents must be carefully considered. In the case of this compound, the key transformations involve the introduction of an iodo and a methoxy group onto the 5-methylpyridine scaffold. This guide will explore a direct iodination approach and a multi-step strategy involving a Sandmeyer reaction, evaluating each for its efficiency, cost-effectiveness, and overall practicality in a laboratory setting.
Route 1: Direct Iodination of 2-methoxy-5-methylpyridine
This approach focuses on the direct electrophilic iodination of the pre-formed 2-methoxy-5-methylpyridine. The methoxy group at the 2-position is an activating group and, along with the methyl group at the 5-position, directs the incoming electrophile. The primary challenge lies in achieving selective iodination at the C-3 position.
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via direct iodination.
Experimental Protocols
Step 1: Synthesis of 2-methoxy-5-methylpyridine from 2-hydroxy-5-methylpyridine
A common precursor for 2-methoxy-5-methylpyridine is the more readily available and affordable 2-hydroxy-5-methylpyridine.
-
Procedure: To a solution of 2-hydroxy-5-methylpyridine (1.0 eq) in a suitable solvent such as DMF or THF, is added a base like sodium hydride (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of a methylating agent, for instance, dimethyl sulfate (1.1 eq). The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield 2-methoxy-5-methylpyridine.
-
Noteworthy Considerations: While effective, dimethyl sulfate is highly toxic and carcinogenic. A safer, albeit more expensive, alternative is trimethylsilyldiazomethane. Diazomethane can also be used but is explosive and requires specialized handling.[1][2]
Step 2: Direct Iodination of 2-methoxy-5-methylpyridine
The direct iodination can be achieved using various electrophilic iodine reagents.
-
Using N-Iodosuccinimide (NIS): To a solution of 2-methoxy-5-methylpyridine (1.0 eq) in a solvent like acetonitrile, N-Iodosuccinimide (1.1 eq) is added portion-wise at room temperature.[3] The reaction is stirred for a few hours until completion, monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.
-
Using Iodine Monochloride (ICl): 2-methoxy-5-methylpyridine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to 0 °C, and a solution of Iodine Monochloride (1.1 eq) in the same solvent is added dropwise.[4][5] The reaction is stirred at this temperature for a short period and then quenched. An aqueous workup followed by purification yields the desired product.
Cost-Benefit Analysis of Route 1
| Factor | Analysis |
| Cost of Starting Materials | 2-hydroxy-5-methylpyridine is relatively inexpensive. The cost of the methylating agent can vary significantly, with dimethyl sulfate being the most economical but also the most hazardous. Iodinating agents like NIS and ICl are moderately priced. |
| Number of Steps | This is a two-step process from the readily available precursor. |
| Yield | The methylation step generally proceeds in high yield. The yield of the iodination step is expected to be moderate to good, but the formation of regioisomers is a potential issue that could lower the yield of the desired product. |
| Safety and Handling | The primary safety concern is the high toxicity and carcinogenicity of dimethyl sulfate. Diazomethane is explosive and requires extreme caution.[1][2] NIS and ICl are corrosive and require careful handling.[6][7] |
| Scalability | The methylation step is scalable. The iodination reaction's scalability depends on the efficiency of separating the desired isomer from potential byproducts. |
Route 2: Multi-Step Synthesis via Sandmeyer Reaction
This route begins with 2-amino-5-methylpyridine and proceeds through a Sandmeyer reaction to introduce the iodo group, followed by methoxylation. This approach offers excellent regiocontrol as the position of the iodo group is determined by the initial position of the amine.
Workflow for Route 2
Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.
Experimental Protocols
Step 1: Synthesis of 2-iodo-5-methylpyridine via Sandmeyer Reaction
The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a halide.[8]
-
Procedure: 2-amino-5-methylpyridine (1.0 eq) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the low temperature to form the diazonium salt. After stirring for a short period, a solution of potassium iodide (1.2 eq) in water is added. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or distillation yields 2-iodo-5-methylpyridine. A non-aqueous variation of the Sandmeyer iodination has been reported to give good yields for water-insoluble compounds.[9]
Step 2: Methoxylation of 2-iodo-5-methylpyridine
The final step involves the nucleophilic substitution of the iodo group with a methoxy group. However, in this case, the desired product is this compound, meaning the starting material for this step should be 3-iodo-2-halopyridine. A more logical approach for Route 2 is to first convert 2-amino-5-methylpyridine to 2-chloro-5-methylpyridine (via a Sandmeyer reaction), then perform the methoxylation to get 2-methoxy-5-methylpyridine, and finally iodinate at the 3-position as in Route 1.
A more direct, albeit potentially lower-yielding, path from 2-amino-5-methylpyridine would be:
-
Diazotization and Iodination: As described above to yield 2-iodo-5-methylpyridine.
-
Methoxylation: This step is challenging as it requires the substitution of a hydrogen atom with a methoxy group, which is not a standard transformation.
Therefore, a more viable multi-step synthesis starting from 2-amino-5-methylpyridine would be:
-
Sandmeyer reaction to 2-chloro-5-methylpyridine: This is a standard and high-yielding reaction.
-
Methoxylation of 2-chloro-5-methylpyridine: The chloro group at the 2-position is activated towards nucleophilic aromatic substitution. Reaction with sodium methoxide in methanol at elevated temperatures can yield 2-methoxy-5-methylpyridine.[10]
-
Iodination of 2-methoxy-5-methylpyridine: As described in Route 1.
Given the complexity, a more direct Sandmeyer approach to the final product is not straightforward. The most practical multi-step route starting from 2-amino-5-methylpyridine would converge with Route 1.
Cost-Benefit Analysis of a Convergent Multi-Step Route
| Factor | Analysis |
| Cost of Starting Materials | 2-amino-5-methylpyridine is a relatively inexpensive starting material. Reagents for the Sandmeyer reaction (sodium nitrite, potassium iodide, acids) are commodity chemicals. Sodium methoxide is also readily available and affordable.[11] |
| Number of Steps | A convergent route from 2-amino-5-methylpyridine would involve at least three steps (Sandmeyer chlorination, methoxylation, iodination). |
| Yield | Sandmeyer reactions on aminopyridines can have variable but generally decent yields.[12] Nucleophilic substitution of a 2-chloropyridine with sodium methoxide is typically efficient.[10] The final iodination step's yield will impact the overall efficiency. |
| Safety and Handling | Diazonium salts formed during the Sandmeyer reaction are potentially explosive and must be handled with care at low temperatures.[13] Sodium nitrite is toxic.[14][15][16] The other reagents require standard laboratory precautions. |
| Scalability | Sandmeyer reactions can be challenging to scale up due to the instability of the diazonium intermediate and the exothermic nature of the reaction. The subsequent steps are generally more scalable. |
Comparative Summary and Recommendation
| Feature | Route 1: Direct Iodination | Convergent Multi-Step Route (from 2-amino-5-methylpyridine) |
| Starting Material | 2-hydroxy-5-methylpyridine | 2-amino-5-methylpyridine |
| Number of Steps | 2 | 3 |
| Key Reactions | O-methylation, Electrophilic Iodination | Sandmeyer Chlorination, Nucleophilic Methoxylation, Electrophilic Iodination |
| Regioselectivity | Potentially problematic in the iodination step. | Excellent control of substitution pattern. |
| Overall Yield | Potentially higher if iodination is selective. | Dependent on the yield of three consecutive steps. |
| Cost | Likely lower due to fewer steps and cheaper starting material. | Potentially higher due to more steps and reagents. |
| Safety Concerns | Highly toxic methylating agents. | Unstable diazonium intermediates. |
Recommendation:
For small-scale laboratory synthesis where obtaining the final product quickly is a priority, Route 1 (Direct Iodination) is likely the more attractive option, provided that the regioselectivity of the iodination can be controlled to achieve a reasonable yield of the desired 3-iodo isomer. The use of a safer methylating agent like trimethylsilyldiazomethane, despite its higher cost, is recommended to mitigate the significant hazards associated with dimethyl sulfate or diazomethane.
For larger-scale synthesis or when high purity and unambiguous regiochemistry are critical , the convergent multi-step route starting from 2-amino-5-methylpyridine offers a more reliable and controllable pathway. Although it involves more steps, the individual transformations are well-established, and the regiochemical outcome is more certain. Careful process optimization and safety protocols for the Sandmeyer reaction are essential for successful scale-up.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, available budget, and the laboratory's capabilities for handling hazardous reagents.
References
- U.S. Patent US6245913B1, "Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)
-
"Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile," .
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Method for producing 2-hydroxy-5-methylpyridine.
- "A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal," Tetrahedron Letters.
- U.S.
- "3-Iodo-2-methoxypyridine," Chem-Impex.
- "An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine," Benchchem.
- "The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates," ResearchG
- CN103420902A, "Preparation method of 2-chloro-4-iodo-5-methylpyridine," Google P
- "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids," PMC - NIH.
- "Sandmeyer Reaction," Organic Chemistry Portal.
- "2-Hydroxy-5-methylpyridine synthesis," ChemicalBook.
- "SAFETY DATA SHEET N-Iodosuccinimide," Fisher Scientific.
- "Diazomethane - HAZARD SUMMARY," NJ.gov.
- "Diazomethane | Division of Research Safety," University of Illinois.
- "Recent trends in the chemistry of Sandmeyer reaction: a review," PMC - NIH.
- "Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor," Journal of Catalyst & C
- "Sandmeyer Reaction," Wikipedia.
- "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles," Organic Chemistry Portal.
- "Room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles," PubMed.
- "Radical Chain Monoalkyl
- "N-IODO SUCCINIMIDE CAS NO 516-12-1 MATERIAL SAFETY D
- "Preparation of 2-chloro-5-methylpyridine," P
- "ICSC 1120 - SODIUM NITRITE," INCHEM.
- "Sodium Nitrite Toxicity," WebMD.
- GB698282A, "Improvements in or relating to the production of sodium methoxide," Google P
Sources
- 1. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 4. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. longdom.org [longdom.org]
- 11. GB698282A - Improvements in or relating to the production of sodium methoxide - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 15. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
- 16. zauba.com [zauba.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Iodo-2-methoxy-5-methylpyridine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Iodo-2-methoxy-5-methylpyridine, a halogenated pyridine derivative. The procedures outlined here are grounded in an understanding of the compound's inherent chemical hazards and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Key Hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1]
-
Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.[1][2][3]
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant and potentially lasting damage.[1][2][3]
-
May cause respiratory irritation (H335): Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3]
The presence of an iodine atom categorizes this compound as a halogenated organic, which requires special consideration for disposal due to the potential for forming persistent environmental pollutants if not handled correctly.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1203499-63-1 | [1] |
| Molecular Formula | C₇H₈INO | [1] |
| Molecular Weight | 249.05 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
Step-by-Step Disposal Protocol
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the compound's known hazards.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the irritant nature of this compound, the use of appropriate PPE is non-negotiable. This is to prevent accidental exposure during handling and disposal procedures.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[4]
-
Body Protection: A fully buttoned laboratory coat is mandatory.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Step 2: Segregation and Collection of Waste
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated waste streams.
-
Designated Waste Container: Use a clearly labeled, leak-proof container for all waste containing this compound. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly state the contents, including the full chemical name "this compound". The hazard pictograms for irritant and harmful should also be present.
-
Collection of Pure Compound and Contaminated Materials: This includes any un-used or expired solid compound, as well as any materials contaminated during handling, such as weighing paper, gloves, and disposable labware.
-
Aqueous and Solvent Waste: If the compound is in solution, it should be collected in a separate, labeled container for halogenated organic waste. Do not pour any solution containing this compound down the drain.[5]
Step 3: Management of Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Storage: While awaiting pickup, store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Documentation: Complete all necessary hazardous waste manifests as required by your institution and local regulations.
-
Professional Disposal: The approved waste disposal plant will likely use high-temperature incineration for the destruction of this halogenated organic compound, which is the environmentally preferred method to prevent the release of persistent organic pollutants.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.
References
-
GOV.UK. (2024, October 31). Pyridine: incident management. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodo-2-methoxy-5-methylpyridine
As a key intermediate in pharmaceutical synthesis, 3-Iodo-2-methoxy-5-methylpyridine (CAS No. 1203499-63-1) is a compound that demands meticulous handling and a deep understanding of its potential hazards. This guide moves beyond a simple checklist, providing a procedural framework grounded in the principles of risk mitigation and laboratory best practices. Our objective is to empower you, our scientific partners, to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for this compound is not fully established, the known hazards of structurally similar iodo- and pyridine-based compounds provide a robust basis for a conservative safety assessment.[1] The primary anticipated risks are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Class | GHS Code | Description | Rationale & Implication for Handling |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][3][4] | Accidental ingestion can cause illness. Strict hygiene practices are essential, and eating, drinking, or smoking in the lab is prohibited.[2][3][4] |
| Skin Irritation | H315 | Causes skin irritation.[2][4][5] | Direct contact can lead to redness, itching, or inflammation. This necessitates the use of appropriate gloves and protective clothing to prevent exposure.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5] | The compound can cause significant, potentially damaging, eye irritation upon contact. Chemical splash goggles are mandatory.[5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][4][5] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid or its solutions should be performed in a certified chemical fume hood.[2] |
These classifications are primarily associated with the GHS07 pictogram (Exclamation Mark), signaling that while the substance is hazardous, it is manageable with standard, consistently applied laboratory safety protocols.[2]
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is predicated on the implementation of more comprehensive safety measures. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes risk management strategies.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, Engineering Controls (i.e., a chemical fume hood) are non-negotiable to manage respiratory risks.[2] This guide focuses on the final, critical layer: PPE .
Core PPE Requirements: A Detailed Breakdown
The selection of PPE must be deliberate and based on the specific tasks being performed.
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[5][6] | Why: Protects against splashes of solutions or airborne particles that can cause serious eye irritation (H319).[2] Best Practice: Goggles must be worn at all times in the laboratory where chemicals are being handled.[7] For large-scale operations or tasks with a higher splash risk, supplement goggles with a face shield.[6][8] |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves.[9] | Why: Creates a barrier to prevent skin contact and subsequent irritation (H315).[2] Best Practice: Inspect gloves for tears or punctures before each use.[6] Use proper removal techniques to avoid contaminating your skin.[6] For prolonged work, consider double-gloving. Dispose of contaminated gloves immediately in the designated chemical waste stream.[6] |
| Body Protection | A clean, knee-length laboratory coat with long, gathered sleeves.[9] | Why: Protects skin and personal clothing from incidental spills and contamination.[2] Best Practice: The lab coat should be fully buttoned.[9] It should be made of a low-absorbency material; standard cotton/poly blends are sufficient for this compound. Do not wear lab coats outside of the laboratory area. |
| Respiratory Protection | Not required when work is conducted within a properly functioning chemical fume hood. | Why: The fume hood provides primary respiratory protection by capturing and exhausting vapors and dust at the source.[2] Best Practice: Always verify the fume hood's certification is current and check the airflow monitor before starting work. If a situation arises where ventilation is compromised or a large spill occurs, an air-purifying respirator with an appropriate cartridge may be necessary for emergency response.[8] |
Procedural Guidance: The Handling Workflow
A disciplined workflow is critical for ensuring safety. This protocol outlines the essential steps for handling this compound from start to finish.
Caption: A systematic workflow for handling hazardous chemicals from preparation to cleanup.
Pre-Operational Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is on, and the airflow indicator shows it is functioning within its specified range.
-
Clear Workspace: Ensure the work area inside the hood is uncluttered.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment.
-
Locate Safety Equipment: Mentally note the location of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Protocol
-
Don PPE: Put on your lab coat (fully buttoned), safety goggles, and nitrile gloves as described in Section 3.[9]
-
Perform Work in Fume Hood: Conduct all manipulations of the solid compound and its solutions well inside the chemical fume hood (at least 6 inches from the sash).[2]
-
Minimize Dust: When weighing the solid, use a spatula carefully to avoid creating airborne dust.
-
Contain Spills: Perform all liquid transfers over a secondary containment tray to catch any potential spills.
-
Keep Containers Closed: When not in use, ensure the primary container for the compound is tightly sealed.[2]
Post-Handling and Decontamination
-
Clean Workspace: Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.
-
Decontaminate Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination:
-
First, remove gloves using a safe, non-contact technique.[6]
-
Next, remove your lab coat.
-
Finally, remove your safety goggles.
-
-
Final Step: Immediately wash your hands thoroughly with soap and water.[2]
Emergency Response & Disposal Plan
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][6] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing at once and wash the affected area with plenty of soap and water.[2][6] If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[10] Seek medical attention.[6]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Seek immediate medical attention and show them the Safety Data Sheet.[3][6]
Waste Disposal
Proper disposal is a critical safety and environmental responsibility.
-
Chemical Waste: All excess this compound and solutions containing it must be disposed of in a clearly labeled hazardous waste container.[2] Do not discharge to sewer systems.[10]
-
Contaminated Materials: Used gloves, weigh boats, and paper towels used for cleanup must be placed in a designated solid chemical waste container.[10]
-
Follow Guidelines: Adhere strictly to your institution's specific chemical waste disposal procedures. Consult your Environmental Health & Safety (EH&S) department for guidance.
By integrating these detailed PPE requirements and procedural steps into your daily laboratory operations, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.
References
- CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
- Angene Chemical. (2024, April 19). Safety Data Sheet.
- MedchemExpress.com. (2026, January 6). Safety Data Sheet.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 2-Iodo-3-methoxypyridine.
- Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2025, August 8). SAFETY DATA SHEET - 2-Methoxypropene.
- Organic Chemistry at CU Boulder. Protective Gear.
- DKMCHEM. This compound - CAS:1203499-63-1.
- Jubilant Ingrevia. (2024, March 11). Safety Data Sheet.
- BLD Pharm. 1203499-63-1|this compound.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- MSDS of 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine. MSDS of 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. epa.gov [epa.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
